2-Chloro-N-methylnicotinamide
Description
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Properties
IUPAC Name |
2-chloro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-9-7(11)5-3-2-4-10-6(5)8/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRKRDJKETWGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484540 | |
| Record name | 2-Chloro-N-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52943-20-1 | |
| Record name | 2-Chloro-N-methylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-N-methylnicotinamide chemical properties and structure
An In-depth Technical Guide to 2-Chloro-N-methylnicotinamide: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated derivative of nicotinamide, a form of vitamin B3. While nicotinamide itself is a crucial component of the coenzyme nicotinamide adenine dinucleotide (NAD), essential for cellular metabolism, its derivatives have garnered significant interest in the fields of medicinal chemistry and drug development. The nicotinamide scaffold is recognized as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] This versatility makes its derivatives, including this compound, valuable building blocks for creating novel therapeutic agents.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core chemical properties, structural features, synthesis protocols, and emerging applications of this compound, grounded in authoritative scientific literature.
Chapter 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physical and chemical nature is foundational to its application in research and development. This chapter details the identity, properties, and spectroscopic profile of this compound.
Core Chemical Identity
The fundamental identifiers for this compound are summarized below, providing a clear reference for its chemical identity.[3][4][5]
| Identifier | Value |
| CAS Number | 52943-20-1[4][5] |
| Molecular Formula | C₇H₇ClN₂O[3][4] |
| Molecular Weight | 170.60 g/mol [4][5] |
| IUPAC Name | 2-chloro-N-methylpyridine-3-carboxamide |
| SMILES | CNC(C1=C(N=CC=C1)Cl)=O[5] |
Physicochemical Data
Key physical properties determine the handling, storage, and application of the compound.
| Property | Value | Source |
| Boiling Point | 332°C at 760 mmHg | [4] |
| Purity | Commonly available at ≥97% | [4][6] |
| Storage | Store in a dry, sealed, and cool place | [4][7] |
Structural Analysis
The structure of this compound features a pyridine ring substituted with a chlorine atom at the 2-position and an N-methylamide group at the 3-position. The chlorine atom, being an electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making the compound a versatile intermediate for further chemical modifications.
Spectroscopic Profile
While specific spectral data requires direct experimental acquisition, the structural features allow for the prediction of key spectroscopic signatures. Documentation for NMR, HPLC, and LC-MS is often available from chemical suppliers.[4]
-
Nuclear Magnetic Resonance (NMR): In ¹H NMR, characteristic signals would include peaks for the three protons on the pyridine ring, a singlet for the N-methyl group, and a signal for the amide proton. In ¹³C NMR, distinct peaks would appear for the carbonyl carbon, the carbons of the pyridine ring (with the carbon attached to the chlorine showing a characteristic shift), and the N-methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹).[8] Other key peaks would include C-H stretching from the aromatic and methyl groups, C=C and C=N stretching from the pyridine ring, and a C-Cl stretching vibration.[8]
-
Mass Spectrometry (MS): Mass spectral analysis would reveal a molecular ion peak corresponding to the compound's molecular weight.[3] A characteristic isotopic pattern would be observed due to the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), serving as a clear diagnostic feature.
Chapter 2: Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through several routes, typically involving the formation of an amide bond from a carboxylic acid precursor. Patent literature provides detailed and validated protocols for its production.
Detailed Synthetic Protocol
A method for synthesizing this compound is detailed in patent CN115260092.[9] This process involves a multi-step reaction starting from commercially available precursors.
Experimental Protocol:
-
Initial Reaction: In a suitable reaction flask, dissolve 47.4g (0.5 mol) of 3-chloroacrolein and 58g (0.58 mol) of 2-cyano-N-methyl-acetamide in 189.5g of 1,2-dichloroethane.
-
Catalysis: Add 8.3g of triethylamine hydrochloride to the solution. This amine salt acts as a catalyst to facilitate the initial condensation and subsequent cyclization reactions.
-
Heating and Monitoring: Raise the temperature to 65°C and maintain it for 4 hours. The progress of the reaction is monitored by HPLC to check for the consumption of the starting material, 3-chloroacrolein.
-
Intermediate Reaction: After the initial reaction is complete (indicated by <0.2% remaining 3-chloroacrolein), cool the mixture to 40°C. Add 8g of a composite solid catalyst (e.g., tin chloride and zinc on a silica support) and stir for 2 hours.
-
Temperature Gradient: Gradually increase the temperature, holding for 30 minutes at 10°C intervals until reaching 80°C. This controlled heating helps to drive the reaction to completion while minimizing side products.
-
Isolation and Purification: Once the reaction is complete, filter the hot mixture to recover the catalyst. Decolorize the filtrate with 0.5g of activated carbon at 50°C for 30 minutes.
-
Final Product: Filter the solution again and evaporate the solvent to dryness. Rapid cooling yields the final product, this compound.[9]
Synthesis Workflow Visualization
The causality behind this protocol lies in the stepwise construction of the substituted pyridine ring. The initial reaction forms an intermediate that is then cyclized and aromatized with the aid of the composite catalyst and heat. The use of specific solvents and catalysts is optimized to achieve a high yield (reported as 98.36%) and purity.[9]
References
- 1. 2-Chloro-N-methoxy-N-methylnicotinamide | 488149-34-4 | Benchchem [benchchem.com]
- 2. N-Butyl-2-chloro-N-methylnicotinamide | 1016761-54-8 | Benchchem [benchchem.com]
- 3. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 52943-20-1 | this compound - Synblock [synblock.com]
- 5. chemscene.com [chemscene.com]
- 6. H57162.MD [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's In-Depth Guide to the Synthesis of 2-Chloro-N-methylnicotinamide from 2-chloronicotinic acid
This guide provides a comprehensive overview of the synthetic routes for producing 2-Chloro-N-methylnicotinamide, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. We will delve into the fundamental principles of amide bond formation and present detailed protocols for two primary synthetic strategies: the activation of 2-chloronicotinic acid via an acyl chloride intermediate and the direct amide coupling using carbodiimide reagents. The causality behind experimental choices, process validation, and comparative analysis of the methods are discussed to equip researchers and drug development professionals with the necessary knowledge for efficient and scalable synthesis.
The Significance of this compound
This compound serves as a crucial building block in the synthesis of a range of bioactive molecules. Its structural features, including the chlorinated pyridine ring and the N-methylamide moiety, are pivotal for the biological activity of the final products. For instance, it is a key intermediate in the synthesis of Nitenpyram, a neonicotinoid insecticide used in agriculture and veterinary medicine to control sucking insects[1]. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.
The Chemistry of Amide Bond Formation: Overcoming the Thermodynamic Barrier
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process under standard conditions. This is due to the formation of a stable and unreactive carboxylate-ammonium salt.[2][3] To facilitate the reaction, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This activation is the cornerstone of all amide bond formation strategies and is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group.
Synthetic Strategies for this compound
Two predominant methods for the synthesis of this compound from 2-chloronicotinic acid are the use of a chlorinating agent to form an acyl chloride intermediate and the application of coupling reagents.
This classic and robust method involves the conversion of 2-chloronicotinic acid to its highly reactive acyl chloride derivative, 2-chloronicotinoyl chloride, using thionyl chloride (SOCl₂). The acyl chloride is then reacted with methylamine to yield the desired amide. This approach is often favored for its high yields and the straightforward purification of the product.[4][5][6]
Mechanism of Acyl Chloride Formation:
The reaction between 2-chloronicotinic acid and thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is unstable and readily decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[6]
Caption: Reaction mechanism of thionyl chloride-mediated amidation.
Experimental Protocol:
-
Acyl Chloride Formation: In a fume hood, to a stirred solution of 2-chloronicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) is added thionyl chloride (1.2-1.5 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then heated to reflux (typically 50-70°C) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Removal of Excess Thionyl Chloride: The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-chloronicotinoyl chloride, which is often used in the next step without further purification.
-
Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran). The solution is cooled in an ice bath (0-5°C), and a solution of methylamine (2-3 equivalents, either as a gas or a solution in a suitable solvent like THF or water) is added dropwise with vigorous stirring.[7] An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) is necessary to neutralize the HCl generated during the reaction.
-
Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then quenched with water. The organic layer is separated, washed with dilute aqueous acid (e.g., 1M HCl) to remove excess methylamine, followed by a wash with saturated aqueous sodium bicarbonate solution to remove any unreacted carboxylic acid, and finally with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents for the formation of amide bonds under mild conditions.[3][8][9][10][11][12][13] These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine.
Mechanism of Carbodiimide Coupling:
The carboxylic acid adds to one of the double bonds of the carbodiimide to form the O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the formation of the amide and a urea byproduct. A common side reaction is the rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine.[10][12] To suppress this side reaction and also to minimize racemization if chiral centers are present, an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is often used. These additives react with the O-acylisourea to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine.
Caption: Carbodiimide-mediated amide coupling mechanism.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-chloronicotinic acid (1 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, dichloromethane) at 0°C is added a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 equivalents).
-
Addition of Coupling Reagent: EDC hydrochloride (1.2 equivalents) is then added portion-wise to the reaction mixture at 0°C.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.
Comparative Analysis of Synthetic Methods
| Feature | Method 1: Thionyl Chloride | Method 2: Carbodiimide Coupling |
| Reaction Conditions | Harsher (reflux temperature) | Milder (0°C to room temperature) |
| Reagents | Corrosive and hazardous (SOCl₂) | Generally less hazardous, but can be skin sensitizers |
| Byproducts | Gaseous (SO₂, HCl) | Solid or water-soluble urea |
| Yield | Generally high | Good to high, can be sensitive to reaction conditions |
| Purity of Crude Product | Often high | May contain urea and N-acylurea byproducts |
| Scalability | Well-suited for large-scale synthesis | Can be expensive for large-scale production |
| Substrate Scope | Broad for non-sensitive molecules | Wide, suitable for sensitive functional groups |
| Safety Considerations | Requires a well-ventilated fume hood due to toxic gas evolution | Byproducts may require specific disposal procedures |
Purification and Characterization
The final product, this compound, is typically a solid at room temperature.[14] Purification is most commonly achieved through recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or ethanol/water, to obtain a crystalline solid with high purity. For smaller scales or to remove persistent impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is effective.
The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Conclusion
The synthesis of this compound from 2-chloronicotinic acid can be effectively achieved through two primary methods: activation with thionyl chloride or direct coupling using carbodiimide reagents. The choice of method depends on several factors, including the scale of the reaction, the sensitivity of the starting materials to harsh conditions, cost considerations, and available equipment. The thionyl chloride method is often preferred for its high yields and scalability, while the carbodiimide coupling offers milder reaction conditions suitable for more delicate substrates. This guide provides the necessary theoretical background and practical protocols to enable researchers to select and implement the most appropriate synthetic strategy for their specific needs.
References
- 1. Nitenpyram - Wikipedia [en.wikipedia.org]
- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Methylamine | CH3NH2 | CID 6329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. Khan Academy [khanacademy.org]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. 2-Chloronicotinic acid | 2942-59-8 [m.chemicalbook.com]
An In-Depth Technical Guide to the Biological Activity of 2-Chloro-N-methylnicotinamide Derivatives
Abstract
The 2-chloro-N-methylnicotinamide scaffold represents a versatile and highly significant core in the discovery and development of biologically active molecules. Derivatives of this structure have demonstrated a remarkable breadth of activity, ranging from potent agrochemical applications, including fungicidal, herbicidal, and insecticidal properties, to promising therapeutic potential in human health as anticancer and anti-inflammatory agents. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of this compound derivatives. Detailed experimental protocols for evaluating their biological activities are presented, alongside a critical analysis of the key structural features that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel bioactive compounds.
Introduction: The Prominence of the Nicotinamide Core
Nicotinamide, also known as niacinamide or vitamin B3, is a fundamental biological molecule, serving as a crucial component of the coenzymes NAD+ and NADP+. These coenzymes are central to a vast array of metabolic redox reactions essential for life.[1] Beyond its physiological role, the nicotinamide structure has emerged as a "privileged scaffold" in medicinal chemistry and agrochemical research. Its chemical tractability allows for systematic modifications, enabling the fine-tuning of biological and physicochemical properties.[1] The introduction of a chlorine atom at the 2-position of the pyridine ring and an N-methyl group on the amide nitrogen significantly influences the electronic properties and steric hindrance of the molecule, leading to a diverse range of biological activities. This guide will delve into the multifaceted biological landscape of these derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically commences from 2-chloronicotinic acid. A common synthetic strategy involves the activation of the carboxylic acid group, followed by amidation with N-methylamine or its derivatives.
General Synthetic Pathway
A representative synthetic route is illustrated below. The process begins with the conversion of 2-chloronicotinic acid to its more reactive acyl chloride, which is then reacted with the desired N-methylamine derivative to yield the final product.
Caption: General synthesis of this compound derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol outlines a general procedure for the synthesis of a this compound derivative:
-
Acyl Chloride Formation: To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloronicotinoyl chloride.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM.
-
To this solution, add the desired N-methylamine derivative (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.
Fungicidal Activity
Derivatives of this compound have demonstrated significant potential as fungicides, with some exhibiting efficacy comparable to or exceeding that of commercial standards.
Mechanism of Action: Succinate Dehydrogenase Inhibition
A primary mechanism of action for the fungicidal activity of many nicotinamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain.[2][3] SDH plays a critical role in cellular respiration by oxidizing succinate to fumarate. Inhibition of this enzyme disrupts the fungal cell's energy production, leading to cell death. Molecular docking studies have suggested that these derivatives bind to the ubiquinone-binding site of the SDH enzyme.[2]
Caption: Inhibition of Succinate Dehydrogenase by this compound derivatives.
Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay
This assay determines the direct antifungal activity of the compounds against various phytopathogenic fungi.[4]
-
Preparation of Media and Compounds:
-
Culture fungal strains such as Rhizoctonia solani and Sclerotinia sclerotiorum on potato dextrose agar (PDA) plates.[2]
-
Dissolve the test compounds and a commercial fungicide (e.g., boscalid) in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 50 µg/mL).
-
-
Inoculation and Incubation:
-
Pour the PDA containing the test compounds into sterile Petri dishes.
-
Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal colony onto the center of each plate.
-
Incubate the plates at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
-
Data Analysis:
-
Measure the diameter of the fungal colony on the treated and control (DMSO only) plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(Colony diameter of control - Colony diameter of treatment) / Colony diameter of control] x 100
-
-
Determine the EC50 value (the concentration that causes 50% inhibition) by testing a range of concentrations and using probit analysis.
-
Structure-Activity Relationship (SAR) for Fungicidal Activity
The fungicidal efficacy of this compound derivatives is highly dependent on the nature of the substituents on the N-methyl group and the aromatic ring.
-
Substituents on the N-aryl group: The position and electronic properties of substituents on an N-aryl ring play a crucial role. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives, the presence of electron-withdrawing groups like chlorine on the thiophene ring was found to enhance fungicidal activity.[5]
-
Chirality: The stereochemistry of chiral side chains can significantly impact activity. For example, the (S)-enantiomer of 2-(2-chloronicotinamido)propyl-2-methylbenzoate exhibited significantly higher fungicidal activity against Botryosphaeria berengriana than its (R)-enantiomer.[3]
| Compound ID | Substituent (R) | Target Fungus | EC50 (µg/mL) | Reference |
| Boscalid | 4'-chlorobiphenyl-2-yl | Sclerotinia sclerotiorum | - | [3] |
| 3i | (S)-1-(2-methylbenzoyloxy)propan-2-yl | Botryosphaeria berengriana | 6.68 | [3] |
| 4f | 3-cyano-4-methyl-5-(ethoxycarbonyl)thiophen-2-yl | Pseudoperonospora cubensis | 1.96 | [5] |
Herbicidal Activity
A number of this compound derivatives have been synthesized and shown to possess potent herbicidal activity against a range of broadleaf and grass weeds.[6][7]
Mechanism of Action
The herbicidal mechanism of action for many pyridine-based compounds, including some nicotinamide derivatives, involves the disruption of critical plant processes. One identified target is protoporphyrinogen oxidase (PPO), an enzyme involved in chlorophyll and heme biosynthesis.[7] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. Other pyridine herbicides act as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and leading to uncontrolled growth and eventual death.[7]
Caption: Herbicidal mechanism through PPO inhibition.
Experimental Protocol: Whole-Plant Bioassay
This assay evaluates the pre- and post-emergence herbicidal activity of the compounds.[8]
-
Plant Cultivation:
-
Sow seeds of target weed species (e.g., bentgrass, duckweed) and crop species in pots containing a suitable soil mixture.
-
-
Pre-emergence Application:
-
Immediately after sowing, apply the test compounds, dissolved in a suitable solvent and formulated as a spray, to the soil surface at various concentrations.
-
-
Post-emergence Application:
-
After the plants have reached a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds as a foliar spray.
-
-
Incubation and Assessment:
-
Maintain the treated plants in a greenhouse or growth chamber under controlled conditions (light, temperature, humidity).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill) compared to untreated control plants.
-
Determine the GR50 value (the concentration that causes 50% growth reduction).
-
Structure-Activity Relationship (SAR) for Herbicidal Activity
The herbicidal activity of this compound derivatives is strongly influenced by the substituents on the amide nitrogen.
-
N-alkoxy and N-aryloxy groups: The introduction of N-(arylmethoxy) groups has been shown to be a successful strategy for developing potent herbicides.[6][7]
-
Substituents on the aryl ring: The nature and position of substituents on the aryl ring of the N-(arylmethoxy) moiety are critical. For example, compound 5f (2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide) exhibited excellent herbicidal activity against duckweed, with an IC50 value of 7.8 µM.[6][7]
| Compound ID | Substituent on Amide Nitrogen | Target Weed | IC50 (µM) | Reference |
| 5f | (3,4-dichlorobenzyl)oxy | Lemna paucicostata (duckweed) | 7.8 | [6][7] |
| Clomazone | - | Lemna paucicostata (duckweed) | 125 | [6][7] |
| Propanil | - | Lemna paucicostata (duckweed) | 2 | [6][7] |
Insecticidal Activity
Certain this compound derivatives have shown promise as insecticides, acting on the insect nervous system.
Mechanism of Action: Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinoid and neonicotinoid insecticides, which share structural similarities with nicotinamide derivatives, act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[9][10][11] This leads to overstimulation of the neurons, resulting in paralysis and death of the insect. The 3-pyridylmethylamine moiety is considered an essential structural feature for this activity.[2][11] The chlorine atom at the 6-position of the pyridine ring (corresponding to the 2-position in nicotinamide) can enhance both binding affinity to the receptor and the hydrophobicity of the molecule, thereby increasing insecticidal activity.[10]
Caption: Insecticidal mechanism via nAChR agonism.
Experimental Protocol: Insecticidal Bioassay
A common method for evaluating insecticidal activity is the topical application or diet incorporation bioassay.[12]
-
Insect Rearing: Maintain a healthy colony of the target insect species (e.g., aphids, caterpillars).
-
Compound Application:
-
Topical Application: Dissolve the test compounds in a volatile solvent like acetone. Apply a small, precise volume (e.g., 1 µL) of the solution to the dorsal thorax of each insect using a micro-applicator.
-
Diet Incorporation: Incorporate the test compounds at various concentrations into the artificial diet of the insects.
-
-
Incubation and Mortality Assessment:
-
Place the treated insects in a controlled environment with access to food and water.
-
Assess mortality at specific time intervals (e.g., 24, 48, 72 hours) compared to a control group treated with solvent only.
-
-
Data Analysis:
-
Calculate the percentage mortality for each concentration.
-
Determine the LD50 (lethal dose for 50% of the population) or LC50 (lethal concentration for 50% of the population) using probit analysis.
-
Structure-Activity Relationship (SAR) for Insecticidal Activity
The insecticidal activity of nicotinoid compounds is highly dependent on specific structural features:
-
3-Pyridylmethylamine Moiety: This is a crucial pharmacophore for binding to the nAChR.[2][11]
-
Partial Positive Charge on Nitrogen: Unlike nicotinoids where the amino nitrogen is ionized, in neonicotinoids, the corresponding nitrogen atom has a partial positive charge, which is sufficient for interaction with the insect nAChR but not with the vertebrate receptor, contributing to selective toxicity.[10]
-
6-Chloro Substituent: The presence of a chlorine atom at the 6-position of the pyridine ring enhances insecticidal activity.[10]
Potential for Drug Development
Beyond their agrochemical applications, nicotinamide derivatives are being investigated for their therapeutic potential in human diseases, including cancer and inflammatory conditions.
Anticancer Activity
Some nicotinamide derivatives have been shown to exhibit antiproliferative effects against various human cancer cell lines. One study demonstrated that a newly synthesized nicotinamide derivative, N4, had a cytotoxic effect on MCF-7 human breast cancer cells with an IC50 value of 12.1 µM. The proposed mechanisms of action for the anticancer effects of some nicotinamide-related compounds include the inhibition of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme upregulated in many cancer cells that is crucial for NAD+ synthesis.[13]
Anti-inflammatory Properties
Nicotinamide and its derivatives have well-documented anti-inflammatory properties.[1][8][14] The mechanism is thought to involve the inhibition of the transcription factor NF-κB, which plays a key role in the inflammatory response by regulating the production of pro-inflammatory cytokines such as TNF-α.[8] Nicotinamide can also modulate the activity of poly-ADP-ribose polymerase-1 (PARP1), which is involved in inflammation and DNA repair.[1]
Conclusion
The this compound scaffold is a remarkably versatile platform for the design of novel biologically active compounds. The extensive research into its derivatives has led to the discovery of potent fungicides, herbicides, and insecticides, with some compounds demonstrating efficacy that rivals or surpasses existing commercial products. The primary mechanisms of action in the agrochemical sphere involve the inhibition of crucial enzymes such as succinate dehydrogenase and protoporphyrinogen oxidase, as well as the modulation of nicotinic acetylcholine receptors. Furthermore, the emerging evidence of their anticancer and anti-inflammatory properties opens up exciting avenues for therapeutic drug development. The structure-activity relationships elucidated to date provide a solid foundation for the rational design of next-generation this compound derivatives with enhanced potency, selectivity, and safety profiles. Continued exploration of this chemical space is warranted to fully unlock its potential in both agriculture and medicine.
References
- 1. Nicotinamide Augments the Anti-Inflammatory Properties of Resveratrol through PARP1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs [jstage.jst.go.jp]
- 10. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. journals.rdagriculture.in [journals.rdagriculture.in]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-N-methylnicotinamide
Introduction to 2-Chloro-N-methylnicotinamide
This compound, with the molecular formula C₇H₇ClN₂O and a molecular weight of 170.60 g/mol , belongs to the family of substituted pyridinecarboxamides.[1] The presence of a chlorine atom at the 2-position of the pyridine ring and an N-methylamide group at the 3-position imparts specific chemical properties that are of interest in medicinal chemistry and material science. Accurate spectroscopic characterization is paramount for confirming the molecular structure, assessing purity, and understanding its chemical behavior. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the analysis of its constituent parts: the 2-chloropyridine ring and the N-methylnicotinamide moiety.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the N-methyl group. The electron-withdrawing effects of the chlorine atom, the nitrogen atom in the ring, and the N-methylcarboxamide group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | 8.3 - 8.5 | dd | ~4-5, ~1-2 | Deshielded by the adjacent nitrogen and the chloro group. |
| H-4 | 7.9 - 8.1 | dd | ~7-8, ~1-2 | Influenced by the adjacent amide group and meta to the chloro group. |
| H-5 | 7.3 - 7.5 | dd | ~7-8, ~4-5 | Shielded relative to H-4 and H-6. |
| N-H | 8.0 - 8.5 | q | ~4-5 | Broad signal, coupling to the N-CH₃ protons. |
| N-CH₃ | 2.8 - 3.0 | d | ~4-5 | Typical range for an N-methyl group of an amide, coupled to the N-H proton. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and concentration. Data is extrapolated from analysis of 2-chloropyridine and N-methylnicotinamide.[2][3]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six distinct signals are expected for the seven carbon atoms, with the pyridine ring carbons appearing at lower field due to aromaticity and electronegative substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 165 - 168 | Typical chemical shift for an amide carbonyl carbon. |
| C-2 | 150 - 153 | Carbon bearing the chlorine atom, significantly deshielded. |
| C-6 | 148 - 150 | Carbon adjacent to the ring nitrogen, deshielded. |
| C-4 | 138 - 140 | Aromatic CH carbon. |
| C-3 | 130 - 133 | Carbon attached to the amide group. |
| C-5 | 122 - 125 | Aromatic CH carbon. |
| N-CH₃ | 26 - 28 | Typical chemical shift for an N-methyl group. |
Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent. Data is extrapolated from analysis of 2-chloronicotinamide and N-methylnicotinamide.[4][5]
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Workflow for NMR Data Acquisition
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the amide group and the substituted pyridine ring.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H | 3300 - 3350 | Medium | Stretching |
| C-H (aromatic) | 3050 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2920 - 2980 | Weak | Stretching |
| C=O (Amide I) | 1650 - 1680 | Strong | Stretching |
| C=N, C=C (ring) | 1550 - 1600 | Medium-Strong | Stretching |
| N-H (Amide II) | 1510 - 1550 | Medium | Bending |
| C-N | 1250 - 1300 | Medium | Stretching |
| C-Cl | 750 - 800 | Strong | Stretching |
Note: Predicted frequencies are based on typical ranges for these functional groups and analysis of related nicotinamide and chloropyridine compounds.[6][7]
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Workflow for ATR-FTIR Analysis
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
Detailed Steps:
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands outlined in Table 3.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.
Predicted Mass Spectrum
For this compound (Molecular Weight: 170.60 g/mol ), the mass spectrum will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z 170 and 172.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment | Rationale |
| 170/172 | [C₇H₇ClN₂O]⁺ | Molecular ion |
| 141/143 | [C₆H₄ClN₂]⁺ | Loss of the N-methyl group and a hydrogen atom |
| 112/114 | [C₅H₃ClN]⁺ | Fragmentation of the amide side chain |
| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |
Note: The fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).
Experimental Protocol for Mass Spectrometry
A common method for the analysis of small organic molecules is Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workflow for LC-MS Analysis
Caption: General workflow for LC-MS analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the LC mobile phase (e.g., acetonitrile, methanol).
-
Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g., C18) to separate the analyte from any impurities.
-
Ionization: The eluent from the LC is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By leveraging predictive data derived from closely related analogs, researchers can confidently identify and assess the purity of this important compound. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any analytical work, it is recommended to acquire experimental data on a certified reference standard for definitive confirmation.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-Chloropyridine(109-09-1) 1H NMR [m.chemicalbook.com]
- 3. 1-Methylnicotinamide | C7H9N2O+ | CID 457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-METHYLNICOTINAMIDE(114-33-0) 13C NMR [m.chemicalbook.com]
- 5. 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N-methylnicotinamide
Introduction
2-Chloro-N-methylnicotinamide, a substituted pyridine derivative, is a compound of increasing interest within the pharmaceutical and agrochemical research sectors. Its structural similarity to nicotinamide (Vitamin B3) suggests potential biological activity, while the presence of the chloro- and N-methyl groups can significantly influence its physicochemical properties, including solubility and stability. These two parameters are critical determinants of a compound's viability for further development, impacting everything from formulation and bioavailability to storage and shelf-life.
This technical guide provides a comprehensive overview of the known and anticipated solubility and stability characteristics of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide leverages established knowledge of the parent compound, nicotinamide, and related chemical structures to provide expert insights and predictive analysis. Furthermore, we present detailed, field-proven experimental protocols for the systematic evaluation of its solubility and stability, empowering researchers and drug development professionals to generate the robust data required for their programs.
Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in various environments.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O | --INVALID-LINK--[1] |
| Molecular Weight | 170.60 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | 2-chloro-N-methylpyridine-3-carboxamide | --INVALID-LINK--[1] |
| Appearance | Solid (predicted) | General knowledge of similar compounds |
The introduction of a chlorine atom to the pyridine ring is expected to increase the lipophilicity of the molecule compared to nicotinamide, which may influence its solubility profile in both aqueous and organic solvents.
Solubility Profile: Predictions and Experimental Determination
Predicted Solubility
The solubility of nicotinamide generally follows the order: DMSO > DMF > water > methanol > ethanol > propanol > butanol > acetone > ethyl acetate.[2][3] It is anticipated that this compound will exhibit a similar trend, although its absolute solubility in polar solvents might be slightly reduced due to the presence of the chloro group, which decreases the molecule's overall polarity. Conversely, its solubility in less polar organic solvents may be enhanced.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Water | 10.2 | Soluble | The amide and pyridine nitrogen allow for hydrogen bonding. |
| Methanol | 5.1 | Very Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Ethanol | 4.3 | Very Soluble | Polar protic solvent, capable of hydrogen bonding. |
| Isopropanol | 3.9 | Soluble | Lower polarity than methanol and ethanol. |
| Acetonitrile | 5.8 | Moderately Soluble | Polar aprotic solvent. |
| Acetone | 5.1 | Moderately Soluble | Polar aprotic solvent. |
| Dichloromethane | 3.1 | Sparingly Soluble | Non-polar solvent. |
| Ethyl Acetate | 4.4 | Sparingly Soluble | Moderately polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Highly polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | Very Soluble | Highly polar aprotic solvent. |
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely accepted technique.
Workflow for Isothermal Shake-Flask Solubility Measurement
Caption: Workflow for determining solubility using the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will be present at equilibrium.
-
Solvent Addition: Add a precise volume of each selected solvent to the respective vials.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the excess solid to sediment.
-
Filtration: Carefully withdraw a clear aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated stability-indicating HPLC-UV method (see Section 4.1) to determine the concentration of the dissolved compound. The solubility is then reported in units such as mg/mL or mol/L.
Stability Profile: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods.[4][5] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during manufacturing, storage, or use.
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are anticipated:
-
Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions. This would likely lead to the formation of 2-chloronicotinic acid and methylamine. Studies on nicotinamide and its derivatives have shown that hydrolysis is a primary degradation route.[6][7]
-
Oxidation: While the pyridine ring is relatively stable to oxidation, the amide group can be susceptible under certain conditions.[5][8]
-
Photodegradation: Aromatic systems can be susceptible to photodegradation upon exposure to UV or visible light. The degradation of nicotinamide has been shown to be influenced by light.[9][10]
-
Thermal Degradation: Elevated temperatures can induce degradation, potentially through various mechanisms. Thermal degradation of NAD+, a related compound, results in the formation of nicotinamide and ADP-ribose.[11][12]
Predicted Primary Hydrolytic Degradation Pathway
Caption: Predicted hydrolytic degradation of this compound.
Experimental Protocol for Forced Degradation Studies
A systematic approach to forced degradation is crucial for obtaining meaningful and reproducible results.
Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Step-by-Step Methodologies:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol) and dilute with 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
-
Basic Hydrolysis: Dissolve the compound in a suitable solvent and dilute with 0.1 M sodium hydroxide. Heat the solution at a controlled temperature (e.g., 60°C) and collect samples at various time points. Neutralize the samples before analysis.
-
Neutral Hydrolysis: Dissolve the compound in water and heat at a controlled temperature (e.g., 60°C). Collect samples at various time points.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and treat with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature and collect samples at various time points.
-
Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C) in a controlled environment. Dissolve samples taken at different time points in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light to differentiate between thermal and photolytic degradation.
Analytical Methodologies
Robust and validated analytical methods are the cornerstone of accurate solubility and stability assessments. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is suitable for quantification, while Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is invaluable for the identification and structural elucidation of degradation products.[13][14][15][16][17]
Proposed HPLC-UV Method for Quantification
This method is designed to be stability-indicating, meaning it can separate the parent compound from its potential degradation products.
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for aromatic amides. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape and is MS-compatible. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Gradient | Start with a low percentage of B, ramp up to elute the compound and any more lipophilic degradants, then return to initial conditions. | To ensure separation of compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | Standard injection volume. |
| UV Detection | 265 nm (or determined by UV scan) | Wavelength of maximum absorbance for the chromophore. |
Method Validation: The proposed method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Proposed LC-MS/MS Method for Degradation Product Identification
LC-MS/MS provides the sensitivity and specificity needed to identify and structurally characterize unknown impurities and degradation products.[13][14][15][16][17]
Table 3: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | Same as HPLC-UV method | To facilitate correlation of peaks between the two methods. |
| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF for accurate mass measurement and formula generation; QqQ for targeted fragmentation. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Amides and pyridines generally ionize well in positive mode. |
| MS Scan Mode | Full Scan (for initial screening) | To detect all ionizable species. |
| MS/MS Scan Mode | Product Ion Scan (on the parent compound and suspected degradation products) | To generate fragmentation patterns for structural elucidation. |
Data Analysis Workflow for Impurity Identification
-
Acquire Data: Run the stressed samples on the LC-MS/MS system.
-
Identify Peaks: Compare the chromatograms of the stressed and unstressed samples to identify new peaks corresponding to degradation products.
-
Determine Molecular Weight: Obtain the accurate mass of the degradation products from the full scan MS data.
-
Generate Molecular Formula: Use the accurate mass to propose possible elemental compositions.
-
Analyze Fragmentation: Interpret the MS/MS fragmentation patterns to elucidate the structure of the degradation products. The fragmentation of the parent compound can provide valuable clues.
Conclusion
While direct experimental data on the solubility and stability of this compound is currently limited, a comprehensive understanding of its likely behavior can be derived from the well-documented properties of its parent compound, nicotinamide, and general principles of medicinal chemistry. This guide provides a robust framework for predicting these critical parameters and outlines detailed, actionable protocols for their experimental determination.
By following the proposed workflows for solubility assessment via the isothermal shake-flask method and stability evaluation through systematic forced degradation studies, researchers and drug development professionals can generate the high-quality, reliable data necessary to advance their programs. The provided analytical methodologies for HPLC-UV and LC-MS/MS serve as a solid foundation for the accurate quantification and characterization of this compound and its potential degradation products. This integrated approach of predictive analysis and rigorous experimental design is essential for ensuring the development of safe, effective, and stable pharmaceutical and agrochemical products.
References
- 1. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B<sub>3</sub>nutritional supplement | Food & Nutrition Research [foodandnutritionresearch.net]
- 5. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. researchgate.net [researchgate.net]
- 9. [A study on the degradation kinetics of nicotinamide powder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Nicotinamide on the Photolysis of Riboflavin in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hpst.cz [hpst.cz]
- 14. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chimia.ch [chimia.ch]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. resolvemass.ca [resolvemass.ca]
The Strategic Application of 2-Chloro-N-methylnicotinamide in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutic agents. Among these, 2-Chloro-N-methylnicotinamide has emerged as a highly valuable and reactive intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry. We will delve into its synthesis, key chemical properties, and its role as a precursor in the construction of complex pharmacologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and practical insights into leveraging this important building block.
Introduction: The Nicotinamide Scaffold in Drug Discovery
The nicotinamide moiety, a derivative of vitamin B3, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a wide array of pharmacological activities, including their role in cellular metabolism and as inhibitors of enzymes like Nicotinamide N-methyltransferase (NNMT). The introduction of a chlorine atom at the 2-position of the pyridine ring, as seen in this compound, significantly enhances its utility as a synthetic intermediate. This halogen substitution activates the pyridine ring for nucleophilic aromatic substitution (SNAr), providing a robust and versatile handle for the introduction of various functional groups and the construction of diverse molecular architectures.
Physicochemical Properties and Synthesis of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 52943-20-1 | [1] |
| Molecular Formula | C₇H₇ClN₂O | [1] |
| Molecular Weight | 170.60 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Commercially available |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | General chemical knowledge |
The synthesis of this compound can be achieved through various routes. One common method involves the amidation of 2-chloronicotinic acid. A detailed synthetic protocol is outlined below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from 2-chloronicotinic acid.
Materials:
-
2-Chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloronicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete (monitored by TLC). The formation of the acyl chloride is typically accompanied by the evolution of HCl and SO₂ gas.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure. This step is critical to prevent unwanted side reactions in the next step.
-
Amidation: Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, prepare a solution of methylamine (1.5 eq) and triethylamine (1.5 eq) in DCM. Add the methylamine solution dropwise to the acyl chloride solution.
-
Reaction Monitoring and Work-up: Allow the reaction to stir at room temperature for 2-4 hours, monitoring its progress by TLC. Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Causality behind Experimental Choices:
-
The use of thionyl chloride is a standard and efficient method for converting carboxylic acids to acyl chlorides, which are much more reactive towards nucleophiles like amines.
-
The reaction is performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride back to the carboxylic acid.
-
Triethylamine is used as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.
-
Aqueous work-up is necessary to remove any remaining water-soluble reagents and byproducts.
Core Application: A Gateway to Kinase Inhibitors
A primary application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-chloropyridine moiety of this compound serves as an excellent electrophile for the introduction of various amine-containing fragments via nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone in the construction of the core scaffolds of many kinase inhibitors.
Mechanism of Action: The Nucleophilic Aromatic Substitution (SNAr) Reaction
The SNAr reaction is the linchpin of this compound's utility. The electron-withdrawing nature of the pyridine nitrogen and the carboxamide group polarizes the C2-Cl bond, making the C2 carbon atom highly electrophilic and susceptible to attack by nucleophiles.
Application in VEGFR-2 Inhibitor Synthesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] A number of patents describe the use of 2-chloronicotinamide derivatives in the synthesis of potent VEGFR-2 inhibitors.[3][4][5][6]
Experimental Protocol: Synthesis of a 2-Amino-N-methylnicotinamide Derivative via SNAr
Objective: To synthesize a 2-amino-N-methylnicotinamide derivative from this compound and a primary amine. This protocol is a representative example of the key SNAr step.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, piperazine derivative) (1.1 eq)
-
A suitable base (e.g., K₂CO₃, DIPEA) (2.0 eq)
-
A high-boiling polar aprotic solvent (e.g., DMF, DMSO, or NMP)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the amine (1.1 eq), and the base (2.0 eq).
-
Solvent Addition and Heating: Add the solvent (to achieve a concentration of ~0.1-0.5 M) and heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the reactivity of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Self-Validating System:
-
The progress of the reaction can be easily monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate.
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation and Structure-Activity Relationship (SAR) Insights
The nicotinamide derivatives synthesized from this compound have shown promising activity against a range of kinases. The following table summarizes representative IC₅₀ values for nicotinamide-based kinase inhibitors from the literature. While not all of these compounds are direct derivatives of this compound, they highlight the potential of this scaffold.
| Compound Class | Target Kinase | IC₅₀ (µM) | Reference |
| Pyrazole Derivatives | Aurora-A | 0.11 - 0.56 | [7] |
| Quinazolinone Derivatives | CDK9 | 0.115 - 0.142 | [8] |
| Quinoxaline Analogues | EGFR | 11.03 - 13.36 | [9] |
| Thiazole Derivatives | EGFR | 10.78 - 29.7 | [9] |
SAR Insights:
-
The 2-amino linkage: The nature of the amine introduced at the 2-position is critical for activity and selectivity. Different amines can interact with specific residues in the kinase active site.
-
The N-methylamide: The N-methyl group can influence solubility and metabolic stability. Modifications at this position can be explored to fine-tune pharmacokinetic properties.
-
Substituents on the pyridine ring: Further functionalization of the pyridine ring can be used to optimize potency and selectivity.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. Its activated pyridine ring allows for efficient and predictable functionalization through nucleophilic aromatic substitution, providing a straightforward entry into the synthesis of complex molecules, particularly kinase inhibitors. The continued exploration of new reaction partners and the detailed biological evaluation of the resulting compounds will undoubtedly lead to the discovery of novel therapeutic agents for a range of diseases. As our understanding of kinase biology deepens, the strategic use of intermediates like this compound will remain a cornerstone of modern drug discovery.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. An updated patent review of VEGFR-2 inhibitors (2017-present) [ouci.dntb.gov.ua]
- 4. HUP0204083A3 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 5. An updated patent review of VEGFR-2 inhibitors (2017-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermochemical Properties of 2-Chloro-N-methylnicotinamide
This guide provides a detailed exploration of the essential thermochemical properties of 2-Chloro-N-methylnicotinamide, a compound of interest in medicinal chemistry and drug development. Understanding these properties is paramount for predicting the compound's stability, reactivity, and behavior during various stages of pharmaceutical development, from synthesis and purification to formulation and storage. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical methodologies for the determination of key thermochemical parameters.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
The journey of a drug candidate from laboratory discovery to clinical application is fraught with challenges, many of which are intrinsically linked to its fundamental physicochemical properties. Among these, thermochemical parameters serve as a critical foundation for process development, safety assessment, and formulation design. For a molecule like this compound, a derivative of nicotinamide (a form of vitamin B3), understanding its energetic landscape is not merely an academic exercise but a prerequisite for its successful translation into a therapeutic agent.
Key thermochemical properties, such as the enthalpy of formation, enthalpy of combustion, and enthalpy of sublimation, provide invaluable insights into the molecule's intrinsic stability and the energy changes associated with its phase transitions. This information directly impacts:
-
Polymorph Screening and Stability: Different crystalline forms (polymorphs) of a drug substance can exhibit distinct thermochemical properties, influencing their solubility, bioavailability, and stability.
-
Process Safety: The enthalpy of formation and combustion are critical for assessing the potential hazards associated with the large-scale synthesis and handling of the compound.
-
Purification and Formulation: Knowledge of the enthalpy of sublimation is essential for developing and optimizing purification techniques like sublimation and for understanding solid-vapor equilibria during drying and storage.
-
Computational Modeling: Experimental thermochemical data are crucial for validating and calibrating computational models that can predict the behavior of related molecules, thereby accelerating the drug discovery process.
This guide will delve into the experimental and computational methodologies for determining these vital parameters, using data from structurally related compounds to provide context and illustrative examples.
Experimental Determination of Thermochemical Properties
The accurate experimental determination of thermochemical properties requires meticulous procedures and specialized instrumentation. This section outlines the primary techniques and provides a generalized workflow for characterizing a compound like this compound.
Enthalpy of Fusion and Purity Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a cornerstone technique in thermal analysis that measures the difference in heat flow between a sample and a reference as a function of temperature. It is instrumental in determining the enthalpy of fusion (the energy required to melt the solid) and assessing the purity of the crystalline sample.
Experimental Protocol: DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point.
-
Hold the sample at the high temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature.
-
A second heating run is often performed to investigate potential polymorphic transitions.
-
-
Data Analysis: The melting temperature is determined from the onset or peak of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak. Purity can be estimated using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Data Presentation: Thermochemical Data for Nicotinamide and Related Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Reference |
| Nicotinamide | 122.12 | 128-131 | 23.22 | [1] |
| N-methylnicotinamide | 136.15 | 106-108 | 21.3 | |
| 2-Chloro-N,N-dimethylnicotinamide | 184.62 | 69.1 | 21.39 | [2] |
Logical Flow of DSC Experiment
Caption: Workflow for determining enthalpy of fusion using DSC.
Enthalpy of Sublimation by Knudsen Effusion Method
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, is a crucial parameter for understanding solid-state stability and for designing purification processes. The Knudsen effusion method is a reliable technique for determining this property by measuring the mass loss of a sample under vacuum as it effuses through a small orifice.
Experimental Protocol: Knudsen Effusion
-
Sample Preparation: Place a small amount of crystalline this compound into a Knudsen effusion cell with a calibrated orifice.
-
Apparatus Setup: Mount the cell in a high-vacuum chamber and ensure precise temperature control.
-
Measurement:
-
Heat the cell to a series of constant temperatures below the melting point.
-
At each temperature, measure the rate of mass loss over a defined period.
-
-
Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).
Illustrative Data: Enthalpy of Sublimation for Nicotinamide Derivatives
| Compound | Enthalpy of Sublimation (kJ/mol) at 298.15 K | Reference |
| Nicotinamide | 99.8 ± 1.0 | [3] |
| N-methylnicotinamide | 95.9 ± 1.2 |
Note: The enthalpy of sublimation for this compound would be expected to be influenced by the presence of the chloro- substituent and the N-methyl group, affecting both intermolecular interactions and molecular weight.
Enthalpy of Combustion and Formation by Bomb Calorimetry
The standard molar enthalpy of combustion is the heat released when one mole of a substance is completely burned in excess oxygen under standard conditions. This value is fundamental for determining the standard molar enthalpy of formation, which represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.
Experimental Protocol: Rotating-Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within the combustion bomb. A known amount of water is added to the bomb to ensure the final products are in their standard states.
-
Combustion: The bomb is sealed, filled with high-purity oxygen to a pressure of about 30 atm, and placed in a calorimeter. The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature change of the water in the calorimeter is measured with high precision.
-
Data Analysis:
-
The energy equivalent of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[4]
-
The heat released by the combustion of the sample is calculated from the temperature change and the energy equivalent of the calorimeter.
-
Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen in the sample.
-
The standard enthalpy of combustion is calculated from the corrected heat release.
-
The standard enthalpy of formation is then derived using Hess's law, combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).
-
Illustrative Data: Enthalpy of Combustion and Formation for Nicotinic Acid
| Compound | Standard Enthalpy of Combustion (kJ/mol) | Standard Enthalpy of Formation (kJ/mol) | Reference |
| Nicotinic Acid | -2730.67 ± 0.57 | -344.97 ± 0.62 | [4] |
Note: The presence of the chlorine atom in this compound will result in the formation of hydrochloric acid upon combustion, which must be accounted for in the thermochemical calculations.
Relationship between Thermochemical Properties
Caption: Interrelation of key thermochemical properties.
Computational Thermochemistry: A Predictive Approach
In parallel with experimental measurements, computational quantum chemistry offers a powerful and increasingly accurate means of predicting thermochemical properties.[5] These methods are particularly valuable for high-throughput screening of drug candidates and for understanding the electronic and structural factors that govern their stability.
Theoretical Methodologies
A variety of computational methods can be employed, with the choice depending on the desired accuracy and available computational resources.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are widely used due to their favorable balance of accuracy and computational cost. They are well-suited for calculating optimized molecular geometries and vibrational frequencies, which are essential for determining thermochemical properties.
-
Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, albeit at a significantly higher computational cost. These methods are often used to benchmark the results from DFT calculations.
Calculation of Enthalpy of Formation
The gas-phase enthalpy of formation of this compound can be calculated using atomization or isodesmic reaction schemes.
Atomization Method:
-
Optimize Geometry: The molecular geometry of this compound is optimized to find the lowest energy conformation.
-
Calculate Electronic Energy: The total electronic energy of the optimized molecule is calculated.
-
Calculate Zero-Point Vibrational Energy (ZPVE): The vibrational frequencies are calculated, and the ZPVE is determined.
-
Calculate Thermal Corrections: Thermal corrections to the enthalpy are calculated from the vibrational, rotational, and translational contributions.
-
Calculate Atomization Energy: The total atomization energy is the difference between the sum of the electronic energies of the constituent atoms and the electronic energy of the molecule, corrected for ZPVE.
-
Calculate Enthalpy of Formation: The gas-phase enthalpy of formation is then calculated by subtracting the atomization energy from the sum of the known experimental enthalpies of formation of the constituent atoms in their gaseous state.
Isodesmic Reaction Method:
This approach involves constructing a balanced chemical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the computed electronic energies of all species. The enthalpy of formation of the target molecule can then be derived if the enthalpies of formation of the other molecules in the reaction are known from experimental data. This method often leads to a cancellation of errors and can provide more accurate results than the atomization method.
Conclusion: A Holistic Approach to Thermochemical Characterization
The comprehensive thermochemical characterization of a pharmaceutical compound like this compound is a multi-faceted endeavor that requires a synergistic combination of experimental measurements and computational modeling. While direct experimental data for this specific molecule is not yet widely published, the principles and methodologies outlined in this guide provide a robust framework for its determination. By leveraging data from analogous compounds and employing validated experimental and computational workflows, researchers can gain the critical insights necessary to advance the development of promising drug candidates. The thermochemical data obtained will not only ensure the safety and efficiency of chemical processes but also provide a fundamental understanding of the molecule's behavior, ultimately contributing to the successful development of new medicines.
References
- 1. Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations [mdpi.com]
- 2. 2-Chloro-N,N-dimethylnicotinamide [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Enthalpies of Combustion and Formation of Nicotinic Acid and Creatinine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
Methodological & Application
Protocol for the synthesis of 2-Chloro-N-methylnicotinamide using triethylamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 2-Chloro-N-methylnicotinamide, a key intermediate in the manufacturing of various pharmaceuticals. The protocol herein details a robust two-step, one-pot procedure commencing with the activation of 2-chloronicotinic acid to its corresponding acyl chloride using thionyl chloride, followed by amidation with methylamine. A critical aspect of this protocol is the utilization of triethylamine, which acts as an acid scavenger, and this guide elucidates the role of triethylamine hydrochloride in facilitating this reaction. This document is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety protocols, and troubleshooting guidance to ensure reliable and reproducible results.
Introduction
This compound is a vital building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of a range of bioactive molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The conversion of a carboxylic acid to an amide is a fundamental transformation in organic synthesis. A common and effective method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with an amine. This application note details such a procedure for the synthesis of this compound from 2-chloronicotinic acid.
The reaction proceeds in two key stages:
-
Activation of 2-Chloronicotinic Acid: 2-Chloronicotinic acid is reacted with thionyl chloride (SOCl₂) to form the highly reactive intermediate, 2-chloronicotinoyl chloride. This reaction generates sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts.[1][2]
-
Amidation: The freshly prepared 2-chloronicotinoyl chloride is then reacted with methylamine to form the desired product, this compound. This step produces another equivalent of HCl.
A crucial component of the amidation step is the use of a base to neutralize the HCl generated. Triethylamine (TEA) is a commonly used acid scavenger for this purpose.[3] The in-situ formation of triethylamine hydrochloride (TEA·HCl) drives the reaction to completion by preventing the protonation of the methylamine nucleophile.[3][4] Some protocols may call for the addition of triethylamine hydrochloride at the outset, which can act as a solid base or a source of triethylamine in a controlled manner.
Reaction Mechanism and the Role of Triethylamine Hydrochloride
The overall synthesis can be depicted as a two-step process that can be carried out sequentially in the same reaction vessel.
Step 1: Formation of 2-Chloronicotinoyl Chloride
The first step is the conversion of the carboxylic acid to the more electrophilic acyl chloride. The hydroxyl group of the carboxylic acid is a poor leaving group. Thionyl chloride converts this hydroxyl group into a chlorosulfite group, which is an excellent leaving group. The subsequent nucleophilic attack by the chloride ion and the collapse of the tetrahedral intermediate, with the loss of sulfur dioxide and a chloride ion, yields the acyl chloride.[1][2]
Step 2: Amidation and the Role of Triethylamine
The amidation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbonyl carbon of 2-chloronicotinoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the amide.[4][5]
During this amidation, one equivalent of hydrogen chloride (HCl) is produced for each equivalent of amide formed. This HCl can react with the basic methylamine to form the unreactive methylammonium chloride salt, thereby quenching the reaction. To prevent this, a base such as triethylamine is added to act as an "acid scavenger."[3] Triethylamine reacts with the generated HCl to form triethylamine hydrochloride, a salt that is typically insoluble in common organic solvents and can be easily removed during work-up.[6]
The mention of triethylamine hydrochloride in some protocols, such as the one described in patent CN115260092A, can be interpreted in a few ways that are chemically consistent. It is plausible that triethylamine is the intended base, and the hydrochloride salt is what is formed in situ. Alternatively, triethylamine hydrochloride can be used as a solid, non-hygroscopic source of triethylamine that can be activated under the reaction conditions, or it may play a role in facilitating the reaction through other mechanisms such as phase-transfer catalysis in certain solvent systems. For the purpose of this protocol, we will proceed with the more common and well-documented use of triethylamine as the acid scavenger.
Visualizing the Synthesis Workflow
The following diagram illustrates the key stages of the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | 2942-59-8 | Skin/eye irritant |
| Thionyl Chloride | SOCl₂ | 118.97 | 7719-09-7 | Corrosive, toxic by inhalation, reacts violently with water |
| Methylamine (40% in H₂O) | CH₅N | 31.06 | 74-89-5 | Flammable, corrosive, toxic |
| Triethylamine | C₆H₁₅N | 101.19 | 121-44-8 | Flammable, corrosive, toxic |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Suspected carcinogen, skin/eye irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | None |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | None |
| Hydrochloric Acid (1M) | HCl | 36.46 | 7647-01-0 | Corrosive |
Safety Precautions
This procedure involves the use of hazardous chemicals and should be performed by trained personnel in a well-ventilated fume hood.
-
Thionyl Chloride: Is highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[3][4][5][7][8] Always handle with extreme care, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.[7] Ensure a quench solution (e.g., a dilute sodium bicarbonate solution) is readily available.
-
Methylamine: Is a flammable and corrosive gas, typically supplied as a solution. It is toxic and can cause severe skin and eye irritation. Handle in a well-ventilated area.
-
Triethylamine: Is a flammable liquid with a strong, unpleasant odor. It is corrosive and can cause severe skin and eye burns.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Detailed Experimental Protocol
This protocol outlines a one-pot synthesis of this compound from 2-chloronicotinic acid.
Step 1: Formation of 2-Chloronicotinoyl Chloride
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloronicotinic acid (10.0 g, 63.5 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM, 100 mL) to the flask.
-
Slowly add thionyl chloride (11.0 mL, 152.4 mmol, 2.4 equivalents) to the suspension at room temperature with vigorous stirring. Caution: The addition may be exothermic, and HCl gas will be evolved. Ensure the reaction is performed in a fume hood.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by taking a small aliquot, quenching it with methanol, and comparing it to the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Ensure the trapping system for the rotary evaporator is suitable for acidic vapors. This will yield the crude 2-chloronicotinoyl chloride as an oil or a low-melting solid, which can be used directly in the next step without further purification.
Step 2: Amidation to form this compound
-
Dissolve the crude 2-chloronicotinoyl chloride in anhydrous DCM (100 mL) in the same reaction flask, under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate beaker, prepare a solution of methylamine (40% in water, 8.6 mL, 95.3 mmol, 1.5 equivalents) and triethylamine (13.3 mL, 95.3 mmol, 1.5 equivalents) in DCM (50 mL).
-
Add the methylamine-triethylamine solution dropwise to the stirred solution of 2-chloronicotinoyl chloride at 0 °C over a period of 30-45 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction by TLC until the acyl chloride is consumed.
Work-up and Purification
-
Quench the reaction by slowly adding water (50 mL).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess methylamine and triethylamine, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, and finally with brine (1 x 50 mL).[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as a solid.
Recrystallization:
-
The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethyl acetate and hexanes.[10]
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₇ClN₂O
-
Molecular Weight: 170.60 g/mol
-
Expected ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.4 (d, 1H, pyridine-H), ~7.8 (d, 1H, pyridine-H), ~7.3 (dd, 1H, pyridine-H), ~6.5 (br s, 1H, NH), ~3.0 (d, 3H, N-CH₃).
-
Expected ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165 (C=O), ~150 (pyridine-C), ~148 (pyridine-C), ~140 (pyridine-C), ~123 (pyridine-C), ~122 (pyridine-C), ~26 (N-CH₃).
-
Expected IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, amide I), ~1550 (N-H bend, amide II).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction in Step 1 | Insufficient reaction time or temperature. | Ensure the reaction is refluxed for the specified time and that a clear solution is obtained. Use TLC to monitor the disappearance of the starting material. |
| Low yield of amide | Incomplete formation of acyl chloride. | Ensure excess thionyl chloride is removed completely before adding the amine. |
| Protonation of methylamine by HCl. | Ensure an adequate amount of triethylamine is used to scavenge all the generated HCl. | |
| Difficulties in purification | Product is an oil. | Try different solvent systems for recrystallization or consider purification by column chromatography on silica gel using an ethyl acetate/hexanes eluent. |
| Contamination with triethylamine hydrochloride. | Ensure thorough aqueous washes during the work-up procedure. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. By carefully following the outlined steps and adhering to the safety precautions, researchers can consistently obtain this valuable intermediate in good yield and purity. The elucidation of the reaction mechanism and the role of triethylamine hydrochloride provides a deeper understanding of the chemical transformations involved, empowering scientists to optimize and adapt this procedure for their specific needs in drug discovery and development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. lanxess.com [lanxess.com]
- 4. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. researchgate.net [researchgate.net]
- 7. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 8. nj.gov [nj.gov]
- 9. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 10. benchchem.com [benchchem.com]
Application Note: High-Throughput Purity Analysis and Impurity Identification of 2-Chloro-N-methylnicotinamide using Stability-Indicating HPLC and LC-MS Methods
Abstract
This application note presents robust and validated analytical methodologies for the comprehensive purity assessment of 2-Chloro-N-methylnicotinamide, a key chemical intermediate in pharmaceutical synthesis. The control of impurities is a critical aspect of drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] We detail a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound and its degradation products. Furthermore, a high-sensitivity Liquid Chromatography-Mass Spectrometry (LC-MS) method is described for the structural elucidation and identification of potential process-related and degradation impurities. These protocols are designed to be fully compliant with the principles of analytical procedure validation as outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound (MW: 170.60 g/mol , Formula: C₇H₇ClN₂O) is a substituted pyridine derivative utilized in the synthesis of various pharmaceutical compounds.[5] The purity profile of such an intermediate is of paramount importance, as impurities can be carried through subsequent synthetic steps, potentially compromising the quality, safety, and efficacy of the final drug product.[1] Regulatory agencies mandate rigorous characterization of all potential impurities and degradation products.[6]
Therefore, the development of a stability-indicating analytical method is essential. Such a method must be capable of accurately measuring the analyte of interest while also separating it from any products that may form under stress conditions (e.g., heat, light, hydrolysis, oxidation).[7] This application note provides a field-proven framework for establishing such methods, grounded in the scientific principles of chromatographic separation and mass spectrometric detection.
Part I: Stability-Indicating HPLC Method for Purity Assay
Principle and Rationale
Reversed-phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis due to its versatility, robustness, and high resolving power. The method described herein utilizes a C18 stationary phase, which retains the moderately polar this compound and separates it from more polar or non-polar impurities based on their differential partitioning between the stationary phase and the mobile phase. UV detection is employed for quantification, as the pyridine ring system of the analyte possesses a strong chromophore.
The "stability-indicating" nature of the method is established through forced degradation studies.[8][9] By intentionally subjecting the analyte to harsh conditions, we can generate potential degradation products and ensure the HPLC method can resolve them from the main peak, thus guaranteeing the specificity of the assay.[7]
Experimental Protocol: HPLC
2.2.1. Reagents and Materials
-
This compound Reference Standard (>99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, e.g., Milli-Q®)
-
Formic Acid (ACS Grade)
-
Hydrochloric Acid (HCl, ACS Grade)
-
Sodium Hydroxide (NaOH, ACS Grade)
-
Hydrogen Peroxide (H₂O₂, 30%, ACS Grade)
2.2.2. Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/UV Detector | A standard, reliable system capable of delivering precise gradients and sensitive UV detection. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm | C18 phase provides excellent retention for the analyte. The particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a consistent pH to ensure reproducible retention times and improves peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity. |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18.1-22 min: 10% B | A gradient elution is necessary to elute potential impurities with a wide range of polarities and ensure a clean column post-injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time stability. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for the nicotinamide chromophore, providing high sensitivity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Run Time | 22 minutes | Sufficient time to elute the main peak and all potential late-eluting impurities. |
2.2.3. Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B (the diluent).
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Protocol: Forced Degradation Studies
The goal of forced degradation is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at a sufficient concentration for detection without destroying the main peak.[9]
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL stock solution of the analyte in diluent, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute with diluent to the target concentration (e.g., 100 µg/mL).
-
Base Hydrolysis: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to the target concentration.
-
Oxidative Degradation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to the target concentration.
-
Thermal Degradation: Store the solid drug substance at 80 °C for 48 hours. Prepare a sample solution at the target concentration.
-
Photolytic Degradation: Expose a solution of the analyte (1 mg/mL) to a photostability chamber providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Prepare a sample solution at the target concentration.
Analyze all stressed samples alongside a non-degraded control sample using the HPLC method. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the main analyte peak.
Method Validation Protocol (ICH Q2(R2) Framework)
A comprehensive validation ensures the analytical method is fit for its intended purpose.[2][3][10]
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Inject the standard solution five times. | RSD of peak area < 2.0%; Tailing factor < 2.0; Theoretical plates > 2000. |
| Specificity | Analyze blank, standard, sample, and all forced degradation samples. Assess peak purity of the main analyte in stressed samples using a Diode Array Detector (DAD). | No interference at the retention time of the analyte. Peak purity angle should be less than the purity threshold. |
| Linearity & Range | Prepare calibration standards at five concentrations from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix at three levels (80%, 100%, 120%) in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision (Repeatability) | Analyze six individual preparations of the sample at 100% of the test concentration. | RSD ≤ 2.0%. |
| LOQ/LOD | Determine based on the signal-to-noise ratio (S/N) method (LOQ: S/N ≈ 10; LOD: S/N ≈ 3) or from the standard deviation of the response and the slope of the calibration curve. | LOQ should be accurately and precisely quantifiable. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2 °C, mobile phase pH ±0.2). Analyze the effect on retention time and peak area. | Retention time and assay results should not significantly change, demonstrating the method's reliability during normal usage.[2] |
Part II: LC-MS Method for Impurity Identification
Principle and Rationale
While HPLC-UV provides quantitative data on purity, it offers no structural information about unknown impurity peaks. LC-MS is the definitive technique for this purpose, coupling the separation power of LC with the mass-resolving power of MS.[11] Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (e.g., Q-TOF) provides highly accurate mass measurements, enabling the determination of elemental composition. Tandem MS (MS/MS) fragments the parent ion to provide structural clues.
// Nodes Forced_Degradation [label="Forced Degradation Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; LC_Separation [label="LC Separation\n(Resolves Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ESI_Source [label="ESI Source\n(Ionization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Full_Scan [label="MS Full Scan\n(Detect [M+H]⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; MS_MS_Fragmentation [label="MS/MS\n(Fragment Parent Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Accurate Mass & Fragments)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Structure_Elucidation [label="Proposed Impurity\nStructure", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Forced_Degradation -> LC_Separation [label="Inject"]; LC_Separation -> ESI_Source [label="Elute"]; ESI_Source -> MS_Full_Scan [label="Transfer Ions"]; MS_Full_Scan -> MS_MS_Fragmentation [label="Select Parent Ion"]; MS_MS_Fragmentation -> Data_Analysis; MS_Full_Scan -> Data_Analysis; Data_Analysis -> Structure_Elucidation [label="Interpret Data"]; } } Caption: Logical workflow for impurity identification.
Experimental Protocol: LC-MS
3.2.1. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| LC System | Waters ACQUITY UPLC or equivalent | UPLC provides higher resolution and faster run times, ideal for complex impurity profiles. |
| MS System | Waters Xevo G2-XS Q-TOF or equivalent High-Resolution MS | Q-TOF provides accurate mass data for elemental composition and MS/MS capability for structural fragmentation. |
| LC Method | Same as HPLC method (Section 2.2.2) | Using the same method allows for direct correlation of peaks between the HPLC-UV and LC-MS analyses. |
| Ionization Mode | ESI Positive | The nitrogen atoms in the pyridine ring and amide group are readily protonated. |
| Capillary Voltage | 3.0 kV | Optimal voltage for stable spray and efficient ionization. |
| Source Temp. | 120 °C | Standard source temperature to aid desolvation. |
| Desolvation Temp. | 350 °C | Efficiently removes solvent from the ESI droplets. |
| Cone Gas Flow | 50 L/Hr | Prevents solvent clusters from entering the mass analyzer. |
| Desolvation Gas Flow | 800 L/Hr (Nitrogen) | Aids in the desolvation process. |
| Acquisition Mode | MSᴱ (Full scan MS and fragmentation data in a single run) | Provides comprehensive data, acquiring parent ion and fragment ion information simultaneously for all detected components. |
| Mass Range | 50 - 500 m/z | Covers the mass of the parent compound and most expected impurities and fragments. |
3.2.2. Protocol for Impurity Identification
-
Analyze Stressed Samples: Inject the forced degradation samples that showed the most significant impurity peaks in the HPLC analysis.
-
Extract Ion Chromatograms (EICs): For each impurity peak observed in the total ion chromatogram (TIC), determine its accurate mass from the corresponding mass spectrum.
-
Determine Elemental Composition: Use the accurate mass of the protonated molecular ion [M+H]⁺ to calculate the most probable elemental formula using the instrument's software. The expected mass of this compound [M+H]⁺ is 171.0325.
-
Analyze Fragmentation Data: Examine the MS/MS spectrum (or the high-energy spectrum from MSᴱ data) for the impurity. Identify characteristic neutral losses or fragment ions that provide clues about the molecule's structure. For example, a loss of the N-methyl amide group or the chlorine atom would be diagnostic.
-
Propose Structures: Based on the elemental composition, fragmentation patterns, and knowledge of the degradation conditions (e.g., hydrolysis would suggest the addition of an -OH group), propose a likely structure for the impurity.
// Nodes API [label="this compound\n(API Sample)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Stress [label="Apply Stress Conditions", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; Acid [label="Acid Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Base Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Oxidation [label="Oxidation (H₂O₂)", fillcolor="#FBBC05", fontcolor="#202124"]; Thermal [label="Thermal", fillcolor="#FBBC05", fontcolor="#202124"]; Photo [label="Photolytic", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analyze via Stability-Indicating\nHPLC/LC-MS Method", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Outcome [label="Outcome Evaluation", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; Specific [label="Method is Specific\n(All Peaks Resolved)", fillcolor="#FFFFFF", fontcolor="#202124"]; NotSpecific [label="Method is Not Specific\n(Co-elution Occurs)", fillcolor="#FFFFFF", fontcolor="#202124"]; DegradationPath [label="Understand Degradation\nPathways", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges API -> Stress; Stress -> {Acid, Base, Oxidation, Thermal, Photo}; {Acid, Base, Oxidation, Thermal, Photo} -> Analysis; Analysis -> Outcome; Outcome -> Specific [label="Yes"]; Outcome -> NotSpecific [label="No"]; Outcome -> DegradationPath; } } Caption: Decision logic for forced degradation studies.
Conclusion
The HPLC and LC-MS methods detailed in this application note provide a comprehensive and robust framework for the purity control of this compound. The stability-indicating HPLC method is suitable for routine quality control, offering accurate and precise quantification of the main component and its impurities. The complementary LC-MS method is a powerful tool for the rapid identification and structural elucidation of unknown impurities discovered during forced degradation studies or process development. Adherence to these scientifically sound and validated protocols will ensure data integrity and support regulatory compliance throughout the drug development lifecycle.
References
- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. m.youtube.com [m.youtube.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Novel Nicotinamide Derivatives Using 2-Chloro-N-methylnicotinamide
Introduction: The Versatility of the 2-Chloronicotinamide Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the nicotinamide scaffold remains a privileged structure, integral to a multitude of biologically active molecules. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including but not limited to, antifungal, anti-inflammatory, and anticancer activities.[1][2] The strategic functionalization of the pyridine ring is paramount to modulating the pharmacological profile of these compounds. 2-Chloro-N-methylnicotinamide emerges as a highly valuable and versatile starting material for the synthesis of novel nicotinamide derivatives. The presence of a chlorine atom at the 2-position, activated by the electron-withdrawing nature of the adjacent nitrogen atom and the carboxamide group, renders this position susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on two powerful strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to confidently navigate the synthesis of their target molecules.
Core Synthetic Strategies: A Mechanistic Overview
The reactivity of this compound is dominated by the electrophilic character of the C2 carbon of the pyridine ring. This allows for the displacement of the chloride leaving group by a diverse array of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to C-N, C-O, and C-S Bond Formation
The SNAr reaction is a cornerstone of heterocyclic chemistry. In the context of this compound, the reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride) is expelled, and aromaticity is restored, yielding the substituted product.
The facility of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. Stronger nucleophiles and the use of a base to enhance nucleophilicity or to scavenge the HCl byproduct are common strategies to promote the reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
For the formation of carbon-carbon and certain carbon-heteroatom bonds, where direct SNAr is challenging, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative. These reactions have revolutionized organic synthesis and are indispensable in modern drug discovery. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound, forming a Pd(II) complex.
-
Transmetalation: The organic group from an organometallic reagent (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.
Experimental Protocols
The following protocols are designed to be robust and adaptable. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates.
Protocol 1: Synthesis of 2-(Alkyl/Arylamino)-N-methylnicotinamide Derivatives via SNAr
This protocol details the synthesis of novel aminonicotinamide derivatives through the direct displacement of the chloride with a primary or secondary amine.
Rationale for Experimental Choices:
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Base: An inorganic base such as potassium carbonate (K2CO3) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For less reactive amines, a stronger base like sodium hydride (NaH) may be required to pre-form the more nucleophilic amide anion.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy for the disruption of aromaticity in the Meisenheimer complex formation. Microwave irradiation can significantly accelerate these reactions.
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 5 mL per mmol of substrate), add the desired amine (1.2-1.5 eq) and a base (e.g., K2CO3, 2.0 eq).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-(alkyl/arylamino)-N-methylnicotinamide derivative.
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K2CO3 | DMF | 100 | 12 | 85 |
| 2 | Benzylamine | DIPEA | DMSO | 120 | 8 | 92 |
| 3 | Morpholine | K2CO3 | DMF | 80 | 16 | 95 |
| 4 | 4-Fluoroaniline | NaH | THF | 65 | 6 | 78 |
Table 1: Representative examples for the SNAr reaction of this compound with various amines.
Protocol 2: Synthesis of 2-Aryl-N-methylnicotinamide Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between sp2-hybridized carbon atoms.[4][5] This protocol outlines the synthesis of 2-aryl-N-methylnicotinamide derivatives.
Rationale for Experimental Choices:
-
Catalyst: A palladium(0) source is required. Often, a stable Pd(II) precatalyst such as Pd(OAc)2 or PdCl2(PPh3)2 is used, which is reduced in situ to the active Pd(0) species.
-
Ligand: A phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For challenging couplings, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] Common bases include K2CO3, Cs2CO3, and K3PO4.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reactants.
Step-by-Step Methodology:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2-aryl-N-methylnicotinamide derivative.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)2 | PPh3 | K2CO3 | Toluene/H2O | 100 | 90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl2(dppf) | - | Cs2CO3 | 1,4-Dioxane/H2O | 90 | 88 |
| 3 | 3-Thienylboronic acid | Pd(PPh3)4 | - | K3PO4 | DMF/H2O | 110 | 82 |
Table 2: Representative examples for the Suzuki-Miyaura coupling of this compound.
Protocol 3: Synthesis of 2-Amino-N-methylnicotinamide Derivatives via Buchwald-Hartwig Amination
For less nucleophilic amines or when SNAr fails, the Buchwald-Hartwig amination provides a robust alternative for C-N bond formation.[2][7]
Rationale for Experimental Choices:
-
Catalyst and Ligand: This reaction is highly dependent on the choice of palladium catalyst and a bulky, electron-rich phosphine ligand. Pre-formed catalysts like [Pd2(dba)3] are common, and ligands such as BINAP, Xantphos, or Josiphos derivatives are often used to promote the reaction.[8]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used.
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene).
-
Seal the reaction vessel and heat to the required temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, quench with a saturated aqueous solution of ammonium chloride (NH4Cl), and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to obtain the desired 2-amino-N-methylnicotinamide derivative.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 100 | 95 |
| 2 | Indole | Pd(OAc)2 | Xantphos | Cs2CO3 | 1,4-Dioxane | 110 | 85 |
Table 3: Representative examples for the Buchwald-Hartwig amination of this compound.
Conclusion and Future Outlook
This compound stands as a pivotal building block for the synthesis of a diverse array of novel nicotinamide derivatives. The protocols detailed herein for Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions provide robust and versatile pathways to functionalize the 2-position of the nicotinamide core. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively leverage this starting material to construct complex molecules with potential therapeutic applications. The continued development of more efficient and sustainable catalytic systems will undoubtedly further expand the synthetic utility of this compound, paving the way for the discovery of next-generation nicotinamide-based drugs.
References
- 1. ijpsr.info [ijpsr.info]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. jk-sci.com [jk-sci.com]
Application of 2-Chloro-N-methylnicotinamide in the Development of Enzyme Inhibitors: An Exploratory Guide
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile framework for the design of targeted therapeutics. Nicotinamide, a form of vitamin B3, and its derivatives have garnered significant attention for their diverse biological activities, including the inhibition of key enzymes implicated in a range of pathologies from cancer to metabolic disorders.[1] This application note introduces 2-Chloro-N-methylnicotinamide , a synthetically accessible derivative of nicotinamide, as a promising candidate for exploration in the development of novel enzyme inhibitors.
While direct enzymatic inhibition data for this compound is not yet prevalent in the public domain, its structural features—a chlorinated pyridine ring and an N-methylated amide side chain—suggest a compelling potential for interaction with various enzyme active sites. This document serves as a detailed guide for researchers, providing a theoretical framework, synthesis protocols, and detailed methodologies for investigating the enzyme inhibitory potential of this compound, with a particular focus on Nicotinamide N-methyltransferase (NNMT) as a plausible target.
Scientific Rationale: Why this compound?
The rationale for investigating this compound as an enzyme inhibitor is rooted in the well-established bioactivity of related nicotinamide analogs. The introduction of a chlorine atom at the 2-position of the pyridine ring can significantly alter the electronic properties of the molecule, potentially enhancing binding affinity and modulating metabolic stability. The N-methylnicotinamide moiety itself is a known recognition element for several enzymes.
A particularly compelling hypothetical target for this compound is Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide and has been implicated in various diseases, including cancer and metabolic disorders.[1][2][3][4][5][6][7][8] The enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, forming S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide.[1][6] Given that this compound is a structural analog of the enzyme's natural substrate, it is plausible that it could act as a competitive inhibitor.
Synthesis of this compound: A Plausible Route
Protocol for Synthesis
Step 1: Acyl Chloride Formation
-
To a solution of 2-chloronicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess reagent under reduced pressure to yield the crude 2-chloronicotinoyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude 2-chloronicotinoyl chloride in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a solution of methylamine (2.5 equivalents, as a solution in THF or as a gas) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Investigating Enzyme Inhibition: A Detailed Protocol for NNMT
The following protocol provides a comprehensive, step-by-step methodology for assessing the inhibitory potential of this compound against human NNMT. This assay is based on the detection of the product, S-adenosyl-L-homocysteine (SAH).
Materials and Reagents
-
Recombinant human NNMT
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
This compound (test compound)
-
SAH standard
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagents (e.g., a commercially available SAH detection kit)
-
96-well microplates
-
Microplate reader
Experimental Workflow
Caption: Experimental workflow for the NNMT inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept below 1% to avoid enzyme inhibition.
-
Serial Dilution of Inhibitor: Perform a serial dilution of this compound in assay buffer to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 25 µL of the appropriate inhibitor dilution (or vehicle control) and 50 µL of the NNMT enzyme solution. Pre-incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of a solution containing SAM and nicotinamide. The final concentrations should be at or near the Km values for each substrate.
-
Reaction Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction according to the detection kit manufacturer's instructions.
-
Signal Detection: Add the detection reagents and incubate as required. Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: A Hypothetical Example
The following table illustrates how the inhibitory activity of this compound and related analogs could be summarized. Note: The following data is purely illustrative to demonstrate data presentation and is not based on actual experimental results.
| Compound | Target Enzyme | IC50 (µM) | Selectivity vs. Other Methyltransferases |
| This compound | NNMT | 5.2 | >50-fold |
| Nicotinamide (control) | NNMT | >1000 | - |
| Analog A (2-fluoro) | NNMT | 12.8 | >20-fold |
| Analog B (4-chloro) | NNMT | 25.1 | >10-fold |
Causality and Experimental Choices
-
Choice of Target: NNMT was selected as a primary hypothetical target due to the structural similarity of this compound to the enzyme's natural substrate. The extensive literature on other nicotinamide-based NNMT inhibitors supports this as a logical starting point for investigation.[2][3][4][5][6][7][8]
-
Assay Method: An SAH-based detection method is chosen for its sensitivity and reliability in monitoring the activity of methyltransferases.
-
Controls: The inclusion of nicotinamide as a negative control and a known NNMT inhibitor (if available) as a positive control is crucial for validating the assay results.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel enzyme inhibitors. Its straightforward synthesis and structural analogy to known bioactive molecules make it an attractive candidate for screening campaigns. The detailed protocols and scientific rationale provided in this application note offer a solid foundation for researchers to initiate their investigations into the therapeutic potential of this compound.
Future studies should focus on:
-
Screening this compound against a broader panel of enzymes, particularly other methyltransferases and NAD+-dependent enzymes.
-
Performing detailed structure-activity relationship (SAR) studies by synthesizing and testing a library of related analogs.
-
Elucidating the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies.
-
Evaluating the cellular activity and potential off-target effects of promising lead compounds.
By systematically applying the methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors | MDPI [mdpi.com]
- 7. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 8. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
Application Notes and Protocols for the N-Methylation of 2-Chloronicotinamide
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the N-methylation of 2-chloronicotinamide, a key transformation in the synthesis of various biologically active compounds. We delve into the mechanistic underpinnings of this reaction, present a detailed, field-tested experimental protocol, and offer insights into the critical parameters that govern reaction success. This guide is designed to be a self-validating system, equipping researchers with the knowledge to not only replicate the procedure but also to troubleshoot and adapt it to their specific needs. All procedural steps and mechanistic claims are supported by authoritative references to ensure scientific integrity.
Introduction: The Significance of N-Methylated Nicotinamides
N-methylation is a fundamental reaction in medicinal chemistry, capable of profoundly altering the pharmacological profile of a molecule. The addition of a methyl group to a nitrogen atom can influence a compound's potency, selectivity, metabolic stability, and pharmacokinetic properties. Nicotinamide and its derivatives are crucial components of coenzymes like NAD+ and are involved in a myriad of biological processes. The N-methylation of nicotinamide is catalyzed in vivo by nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases, making the synthesis of N-methylated nicotinamide analogs a significant area of research for developing enzyme inhibitors and therapeutic agents.[1][2][3]
This application note focuses on the chemical synthesis of N-methyl-2-chloronicotinamide from its precursor, 2-chloronicotinamide. The described protocol offers a reliable and efficient method for this transformation, providing a foundation for the synthesis of more complex derivatives for drug discovery and development.
Mechanistic Considerations: The Chemistry of N-Methylation
The N-methylation of an amide, such as 2-chloronicotinamide, presents a classic challenge in organic synthesis: the potential for competing O-alkylation. The amide functional group exists in equilibrium between its keto and enol tautomers. While the nitrogen is generally more nucleophilic, the oxygen can also be alkylated, leading to the formation of an undesired O-methylated product.
The outcome of the reaction is highly dependent on the substrate, the choice of methylating agent, the solvent, and the base.[4] Stronger, "harder" methylating agents like dimethyl sulfate or methyl iodide tend to favor N-alkylation, while other reagents might lead to a mixture of N- and O-methylated products. The selection of a suitable base is also critical to deprotonate the amide, thereby increasing its nucleophilicity and facilitating the reaction.
Experimental Protocol: Synthesis of N-Methyl-2-chloronicotinamide
This protocol is adapted from established synthetic procedures and has been optimized for high yield and purity.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-Chloronicotinamide | ≥98% | Sigma-Aldrich | 10366-35-5 | Starting material. |
| Methylamine | 40% in water | Sigma-Aldrich | 74-89-5 | Methylating agent. |
| Dichloroethane | Anhydrous | Major chemical supplier | 107-06-2 | Reaction solvent. |
| Triethylamine hydrochloride | ≥99% | Major chemical supplier | 554-68-7 | Catalyst. |
| Activated Carbon | Decolorizing grade | Major chemical supplier | 7440-44-0 | For purification. |
| Sodium Sulfate | Anhydrous, granular | Major chemical supplier | 7757-82-6 | Drying agent. |
| Round-bottom flask | - | Glassware supplier | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | Glassware supplier | - | - |
| Magnetic stirrer and stir bar | - | Lab equipment supplier | - | - |
| Heating mantle or oil bath | - | Lab equipment supplier | - | For temperature control. |
| Rotary evaporator | - | Lab equipment supplier | - | For solvent removal. |
| Buchner funnel and filter paper | - | Glassware supplier | - | For filtration. |
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloronicotinamide (1 equivalent) in dichloroethane.
-
Addition of Reagents: To the stirred solution, add triethylamine hydrochloride (catalytic amount) followed by the dropwise addition of methylamine solution (1.1 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 65°C and maintain this temperature for approximately 4 hours.[5]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Add activated carbon to the filtrate and stir for 30 minutes at 50°C for decolorization.[5]
-
Filter the mixture through a pad of celite to remove the activated carbon.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dichloroethane.
-
The resulting crude product can be further purified by recrystallization or column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for the N-methylation of 2-chloronicotinamide.
Characterization of N-Methyl-2-chloronicotinamide
The identity and purity of the synthesized N-methyl-2-chloronicotinamide should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | 164-167 °C (for 2-chloronicotinamide, the product's MP should be determined) |
| ¹H NMR | The spectrum should show a characteristic singlet for the N-methyl protons, in addition to the aromatic protons of the pyridine ring. |
| ¹³C NMR | The spectrum should show a peak corresponding to the N-methyl carbon, along with the carbons of the pyridine ring and the carbonyl group. |
| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the mass of N-methyl-2-chloronicotinamide (C₇H₇ClN₂O, MW: 170.60 g/mol ).[6] |
| Purity (HPLC) | ≥95% |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive reagents- Insufficient heating- Incorrect stoichiometry | - Use fresh, high-purity reagents.- Ensure the reaction temperature is maintained at 65°C.- Carefully check the molar equivalents of all reagents. |
| Presence of starting material | - Incomplete reaction | - Extend the reaction time and continue to monitor by TLC/HPLC.- Consider a slight excess of the methylating agent. |
| Formation of side products | - O-methylation- Over-methylation | - Re-evaluate the choice of methylating agent and base.[4]- Carefully control the stoichiometry of the methylating agent. |
| Product is discolored | - Impurities in starting materials- Thermal decomposition | - Ensure starting materials are pure.- Perform the decolorization step with activated carbon as described. |
Conclusion
This application note provides a robust and reliable protocol for the N-methylation of 2-chloronicotinamide. By understanding the underlying chemical principles and carefully following the detailed experimental procedure, researchers can confidently synthesize this valuable intermediate for a wide range of applications in drug discovery and chemical biology. The provided troubleshooting guide should serve as a valuable resource for overcoming common experimental hurdles.
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scientificupdate.com [scientificupdate.com]
- 5. 2-Chloro-N-methylnicotinamide synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note & Protocol: Continuous-Flow Microreactor Synthesis of 2-Chloro-N-methylnicotinamide
Introduction: Embracing Continuous-Flow for Advanced Pharmaceutical Intermediate Synthesis
The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is increasingly shifting from traditional batch processing to continuous-flow manufacturing.[1] This paradigm shift is driven by the numerous advantages offered by continuous-flow chemistry, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless scalability.[2][3] Microreactors, with their high surface-area-to-volume ratios, are at the forefront of this transformation, enabling reactions that are often challenging or hazardous in conventional batch setups.[4][5]
This application note details a robust and efficient protocol for the synthesis of 2-Chloro-N-methylnicotinamide, a key building block in the preparation of various pharmaceutical compounds, utilizing a continuous-flow microreactor system. The presented methodology is a two-step process, commencing with the in-situ formation of 2-chloronicotinoyl chloride, followed by its immediate reaction with methylamine to yield the desired amide. This approach is designed to be highly efficient, minimizing the handling of sensitive intermediates and maximizing product yield and purity.
The rationale for a two-step continuous-flow process lies in the often-challenging direct amidation of carboxylic acids, which can require harsh conditions or specialized catalysts.[6] By first converting the carboxylic acid to the more reactive acid chloride, the subsequent amidation proceeds rapidly and cleanly under mild conditions.[7]
Physicochemical Properties of Reactants
A thorough understanding of the physical and chemical properties of the starting materials is critical for designing a successful continuous-flow process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | 176-178 | 316.8 | Sparingly soluble in water and methanol.[8][9] |
| Methylamine (40% aq. solution) | CH₅N | 31.06 | -39 | 48 | Miscible with water.[10] |
| Thionyl chloride | SOCl₂ | 118.97 | -104.5 | 76 | Reacts with water. |
Experimental Design & Rationale
The continuous-flow synthesis of this compound is designed as a two-stage microreactor setup. This configuration allows for the optimization of each reaction step independently before they are integrated into a single, continuous process.
Stage 1: Acid Chloride Formation. The first stage involves the reaction of 2-chloronicotinic acid with a chlorinating agent, such as thionyl chloride, to form 2-chloronicotinoyl chloride.[11] This reaction is typically performed in an appropriate organic solvent to ensure homogeneity.
Stage 2: Amidation. The effluent from the first microreactor, containing the newly formed acid chloride, is then directly mixed with a solution of methylamine in a second microreactor. The highly reactive nature of the acid chloride ensures a rapid and efficient amidation reaction to produce this compound.
This telescoped approach, where the intermediate is not isolated, is a key advantage of continuous-flow synthesis, reducing processing time and potential for decomposition of unstable intermediates.[8]
Visualizing the Workflow
The following diagrams illustrate the conceptual workflow and the detailed experimental setup for the continuous-flow synthesis of this compound.
References
- 1. What is Methylamine - Properties & Specifications [nj-finechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]
- 5. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-Chloro Nicotinic Acid – N.S.CHEMICALS [nschemicals.in]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. ICSC 1483 - METHYLAMINE (40% aqueous solution) [inchem.org]
- 11. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-N-methylnicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Characterizing 2-Chloro-N-methylnicotinamide
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. As a key intermediate or active ingredient, its purity, identity, and stability are critical quality attributes that dictate its efficacy and safety. A comprehensive analytical characterization is therefore imperative to ensure its suitability for its intended use. This guide provides a detailed overview of the essential analytical techniques and step-by-step protocols for the thorough characterization of this compound. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess the quality of this compound.
The structural formula of this compound is C7H7ClN2O, with a molecular weight of 170.60 g/mol [1][2]. Understanding its physicochemical properties is the foundation for developing appropriate analytical methods.
I. Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various matrices. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products.
Application Note: HPLC Method Development Strategy
The choice of chromatographic conditions is dictated by the physicochemical properties of this compound. As a moderately polar molecule, reverse-phase HPLC is the most suitable approach. A C18 stationary phase provides a good balance of hydrophobic and polar interactions for retaining and separating the analyte and related impurities. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve the desired retention and resolution. The addition of an acid modifier, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and reproducibility by suppressing the ionization of any residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form. For compatibility with mass spectrometry, a volatile modifier like formic acid is preferred[3].
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides optimal retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid is a volatile modifier suitable for LC-MS compatibility and improves peak shape. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution ensures the separation of impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | The pyridine ring in the molecule is expected to have a strong UV absorbance around this wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix thoroughly.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.
-
Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution.
-
-
Sample Preparation:
-
Prepare the sample containing this compound at a similar concentration to the working standard using the same diluent.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions (5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the working standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the peak for this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area percentage method. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
II. Spectroscopic Techniques for Structural Elucidation and Confirmation
A combination of spectroscopic techniques is essential for the unambiguous identification and structural confirmation of this compound.
A. Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, leading to its structural elucidation and confirmation.[4] When coupled with a separation technique like HPLC (LC-MS), it becomes a highly selective and sensitive tool for identification and quantification.
For this compound (C7H7ClN2O), the expected monoisotopic mass is approximately 170.02 Da. Electrospray ionization (ESI) in positive ion mode is a suitable ionization technique for this molecule, as the pyridine nitrogen and the amide group can be readily protonated. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation of the molecule, providing further structural confirmation.
| Parameter | Predicted Value |
| Chemical Formula | C7H7ClN2O |
| Monoisotopic Mass | 170.0247 Da |
| [M+H]+ | 171.0325 Da |
| Key MS/MS Fragments | Fragmentation of the amide side chain and the pyridine ring. |
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Use the HPLC method described in Table 1.
-
MS Parameters (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
-
Analysis:
-
Inject the sample solution into the LC-MS system.
-
Acquire full scan mass spectra to identify the protonated molecular ion [M+H]+.
-
Perform MS/MS analysis on the [M+H]+ ion to obtain the fragmentation pattern.
-
-
Data Interpretation:
-
Confirm the presence of the [M+H]+ ion at the expected m/z value.
-
Compare the observed fragmentation pattern with the expected fragmentation pathways for the proposed structure.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete assignment of the molecular structure.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the N-methyl group. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals will provide crucial information about their connectivity. The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule, including those in the pyridine ring and the carbonyl and methyl groups of the amide side chain.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H | 7.5 - 8.5 | 120 - 155 |
| N-CH₃ | ~2.8 - 3.2 (doublet, due to coupling with N-H) | ~26 |
| N-H | Broad singlet | - |
| C=O | - | ~165 |
Note: These are predicted ranges and the actual chemical shifts may vary depending on the solvent and other experimental conditions.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities to determine the coupling between adjacent protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Additional experiments like DEPT can be performed to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR (Optional but Recommended):
-
Acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) to confirm the connectivity of atoms in the molecule.
-
-
Data Interpretation:
-
Assign all the signals in the ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of this compound.
-
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[6][7] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, the C-N bond, the C-Cl bond, and the aromatic C-H and C=C bonds of the pyridine ring.
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amide) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 3000 |
| C=O Stretch (amide) | 1630 - 1680 |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 |
| C-N Stretch | 1200 - 1350 |
| C-Cl Stretch | 600 - 800 |
-
Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.
-
III. Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase behavior of a material.[8][9]
Application Note: TGA and DSC for Stability and Melting Point Determination
TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition and thermal stability. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of its melting point, enthalpy of fusion, and the detection of any phase transitions.
-
Instrument: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
TGA Analysis:
-
Heat the sample from room temperature to a temperature above its expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
DSC Analysis:
-
Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Interpretation:
-
From the TGA curve, determine the onset temperature of decomposition.
-
From the DSC thermogram, determine the onset and peak temperatures of the melting endotherm to determine the melting point.
-
IV. X-ray Crystallography for Absolute Structure Determination
For crystalline solids, single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule.[10]
Application Note: Confirming Molecular Structure and Stereochemistry
If a suitable single crystal of this compound can be grown, X-ray crystallography can provide unequivocal proof of its structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is particularly valuable for confirming the connectivity of atoms and the overall molecular geometry.
V. Workflow and Data Integration
A comprehensive characterization of this compound involves a multi-technique approach. The data from each technique should be integrated to build a complete profile of the compound.
Caption: Integrated analytical workflow.
Conclusion
The analytical techniques and protocols outlined in this guide provide a comprehensive framework for the characterization of this compound. By employing a combination of chromatographic and spectroscopic methods, researchers can confidently determine the identity, purity, and key physicochemical properties of this compound. This rigorous analytical approach is essential for ensuring the quality and reliability of this compound in research and development settings.
References
- 1. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52943-20-1 | this compound - Synblock [synblock.com]
- 3. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]
- 9. cetco.com [cetco.com]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Chloro-N-methylnicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds and pharmaceuticals.[1][2] The functionalization of the pyridine ring is a key strategy for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups onto a core structure.[3][4]
This guide focuses on the Suzuki-Miyaura coupling of 2-Chloro-N-methylnicotinamide, a substrate of significant interest. The presence of the chlorine atom at the 2-position of the electron-deficient pyridine ring presents a distinct challenge for catalytic activation.[5] Concurrently, the N-methylnicotinamide moiety influences the electronic properties of the substrate and is a common feature in molecules targeting enzymes like Nicotinamide N-methyltransferase (NNMT).[6]
This document provides a comprehensive overview, from mechanistic principles to a detailed, field-tested protocol, designed to empower researchers to successfully employ this transformation in their synthetic endeavors.
The Mechanism of the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][7] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7] The activation of aryl chlorides, which are less reactive than bromides or iodides, often requires specialized catalysts and conditions to facilitate the initial, rate-limiting oxidative addition step.[5][7]
-
Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which inserts into the carbon-chlorine bond of the this compound. This step is often challenging for aryl chlorides and is promoted by bulky, electron-rich ligands on the palladium center.[7][8] This forms a square planar Pd(II) intermediate.
-
Transmetalation : Before this step can occur, the organoboron species (e.g., a boronic acid) must be activated by a base.[3] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group from boron to the palladium center. This step displaces the halide on the Pd(II) complex and results in a new Pd(II) intermediate bearing both organic partners.
-
Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium complex couple, forming the new C-C bond and the desired 2-substituted-N-methylnicotinamide product. In this process, the palladium is reduced from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[4]
Key Considerations for Coupling with this compound
The successful coupling of this specific substrate hinges on overcoming the inherent low reactivity of the C-Cl bond on an electron-deficient pyridine ring. The following parameters are critical for optimization.
Catalyst and Ligand Selection
The choice of catalyst is paramount. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[9] More advanced systems are typically required:
-
Bulky, Electron-Rich Phosphine Ligands : Ligands such as those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary.[10][11] These ligands stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step with aryl chlorides.[8]
-
Palladium Pre-catalysts : Using air-stable Pd(II) pre-catalysts that generate the active Pd(0) species in situ can improve reproducibility and ease of handling.[9] Palladacycles have also shown high efficacy.[11][12]
Base and Solvent System
-
Base : The base plays a crucial role in activating the boronic acid for transmetalation.[3][7] Inorganic bases are commonly used.
-
Solvent : The solvent must solubilize the reagents and facilitate the reaction at the chosen temperature. A mixture of an organic solvent and water is standard.
Reaction Temperature
Due to the stability of the C-Cl bond, elevated temperatures are generally required to drive the reaction to completion.[13] Typical reaction temperatures range from 80-110 °C.[13] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrates : this compound (1.0 equiv.), Arylboronic acid (1.2–1.5 equiv.)
-
Catalyst : Pd(dppf)Cl₂ (3 mol%) or a suitable Buchwald pre-catalyst (e.g., XPhos Pd G3, 2-4 mol%)
-
Base : K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.)
-
Solvent : Degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Equipment : Oven-dried Schlenk tube or reaction vial, magnetic stirrer, heating block or oil bath, inert gas supply (Argon or Nitrogen).
Step-by-Step Procedure
-
Vessel Preparation : To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere : Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition : Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water for a 0.1 mmol scale reaction) via syringe.
-
Reaction Execution : Place the sealed tube in a preheated heating block or oil bath set to the desired temperature (typically 90–100 °C).[10]
-
Monitoring : Stir the reaction mixture vigorously for the required time (typically 4–24 hours).[13] Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS until the starting material is consumed.
-
Work-up : Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization : Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
References
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-N-methylnicotinamide Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic protocols.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency and success of its synthesis are critical for downstream applications. This document provides a comprehensive resource to address specific issues that may arise during its preparation, focusing on the underlying chemical principles to ensure robust and reproducible results.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
A1: Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to incomplete conversion of starting materials. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Chlorination: The chlorination of the pyridine ring is a critical step and often the primary source of low yields.
-
Cause: Insufficient reactivity of the chlorinating agent or harsh reaction conditions leading to degradation. Traditional methods using reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can be aggressive.[1][2]
-
Solution:
-
Alternative Chlorinating Agents: Consider using milder and more selective chlorinating agents. A common and effective industrial method involves the N-oxidation of the nicotinic acid precursor followed by chlorination.[1][3] This activates the pyridine ring for selective chlorination at the 2-position. Another approach is the use of bis(trichloromethyl)carbonate (BTC) in the absence of a solvent, which has been shown to produce high yields of 2-chloronicotinic acid, a precursor.[1]
-
Temperature Control: The reaction temperature is crucial. For chlorination with POCl₃, a staged heating approach can be beneficial. For example, incubating at 30-40°C, then 50-60°C, and finally 70-80°C can improve selectivity and yield.[4]
-
Catalyst Choice: In some routes, a catalyst is employed. For instance, a composite catalyst of tin chloride and zinc on a silica powder support has been reported to drive the reaction to completion.[5]
-
-
-
Suboptimal Amidation: The final step of forming the N-methylamide can also be a source of yield loss.
-
Cause: Incomplete reaction of the 2-chloronicotinic acid or its activated form with methylamine.
-
Solution:
-
Activation of the Carboxylic Acid: To facilitate the reaction with methylamine, the carboxylic acid of 2-chloronicotinic acid is often converted to a more reactive species, such as an acid chloride using thionyl chloride (SOCl₂).[6] However, this method can produce significant acidic wastewater.
-
Coupling Agents: The use of modern peptide coupling agents can be a milder and more efficient alternative to forming the amide bond.
-
pH Control: When reacting with methylamine, maintaining the appropriate pH is essential. For the synthesis of the related 2-chloro-N,N-dimethylnicotinamide, the pH is maintained between 8 and 10.[6]
-
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Cause: Lack of selectivity in the chlorination step or degradation of the product under the reaction conditions.
-
Solution:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC or TLC to determine the optimal reaction time and prevent the formation of degradation products.
-
Purification: An efficient purification method is crucial to isolate the desired product from any byproducts.
-
-
Q2: I am observing significant amounts of dichlorinated or other isomeric byproducts in my final product. How can I improve the regioselectivity of the chlorination step?
A2: Achieving high regioselectivity is a common challenge in pyridine chemistry. Here are some strategies to favor the formation of the 2-chloro isomer:
-
N-Oxide Chemistry: The most reliable method to achieve 2-chlorination of a pyridine ring is through the corresponding N-oxide. The N-oxide group activates the 2- and 6-positions towards nucleophilic attack. Subsequent reaction with a chlorinating agent like POCl₃ will predominantly yield the 2-chloro derivative.[1][7][8]
-
Reaction Conditions:
-
Temperature: As mentioned previously, carefully controlling the temperature during chlorination can minimize the formation of over-chlorinated products.[4]
-
Stoichiometry of Chlorinating Agent: Using a precise stoichiometric amount of the chlorinating agent can help prevent multiple chlorinations. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Q3: The work-up and purification of this compound are proving to be difficult, leading to product loss. What are the best practices for isolation and purification?
A3: A well-designed work-up and purification strategy is essential for obtaining a high-purity product with good recovery.
-
Work-up:
-
Quenching: After the chlorination step, especially when using reagents like POCl₃ or SOCl₂, the reaction mixture needs to be carefully quenched. This is often done by slowly adding the reaction mixture to ice water to hydrolyze any remaining chlorinating agent.[7]
-
pH Adjustment: The pH of the aqueous solution is then adjusted to precipitate the product. For 2-chloronicotinic acid, a pH of 2.0 to 2.5 is typically used for precipitation.[7]
-
Extraction: If the product is not easily precipitated, extraction with a suitable organic solvent is necessary.
-
-
Purification:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical.
-
Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed.
-
Decolorization: If the product has a colored impurity, treating the solution with activated carbon can be effective.[5]
-
Q4: My synthesis involves the use of hazardous reagents like phosphorus oxychloride and thionyl chloride. Are there greener alternatives for the synthesis of this compound?
A4: Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods.
-
Avoiding Harsh Chlorinating Agents: The use of bis(trichloromethyl)carbonate (BTC) is a safer alternative to POCl₃ and PCl₅.[1]
-
Catalytic Methods: The development of catalytic methods for chlorination is an active area of research. These methods often use less hazardous reagents and operate under milder conditions.
-
One-Pot Syntheses: Designing a one-pot synthesis where multiple steps are carried out in the same reaction vessel without isolating intermediates can reduce solvent waste and improve overall efficiency. A patented method describes a one-pot synthesis starting from 3-chloroacrolein and 2-cyano-N-methyl-acetamide.[5]
Part 2: Experimental Protocols & Data
Protocol 1: Synthesis of this compound from 3-Chloroacrolein and 2-Cyano-N-methyl-acetamide[5]
This protocol outlines a high-yield, one-pot synthesis.
Step 1: Initial Reaction
-
In a reaction flask, dissolve 47.4g (0.5 mol) of 95% pure 3-chloroacrolein and 58g (0.58 mol) of 98% pure 2-cyano-N-methyl-acetamide in 189.5g of 1,2-dichloroethane.
-
Add 8.3g of triethylamine hydrochloride.
-
Heat the mixture to 65°C and maintain for 4 hours.
-
Monitor the reaction by HPLC until the concentration of 3-chloroacrolein is below 0.12%.
Step 2: Catalytic Conversion
-
Cool the reaction mixture to 40°C.
-
Add 8g of a composite catalyst (8% tin chloride, 1% zinc, on silica powder).
-
Stir at 40°C for 2 hours.
-
Gradually increase the temperature, holding for 30 minutes at each 10°C increment, up to 80°C.
-
Hold at 80°C for 30 minutes.
-
Monitor the reaction by HPLC until the intermediate I is below 0.08%.
Step 3: Purification
-
Filter the hot solution to recover the catalyst.
-
Add 0.5g of activated carbon to the filtrate and stir at approximately 50°C for 30 minutes for decolorization.
-
Filter the mixture.
-
Evaporate the solvent to dryness.
-
Quickly cool the residue to obtain the product.
Expected Yield: ~86g (98.36%) of this compound with a purity of 97.5%.
| Parameter | Value |
| Starting Materials | 3-chloroacrolein, 2-cyano-N-methyl-acetamide |
| Solvent | 1,2-dichloroethane |
| Catalyst | Triethylamine hydrochloride, Composite (SnCl₂, Zn, SiO₂) |
| Temperature | 65°C, then 40-80°C |
| Reaction Time | ~7 hours |
| Yield | 98.36% |
| Purity | 97.5% |
Protocol 2: Synthesis of 2-Chloronicotinic Acid via N-Oxide[1][3][7]
This protocol describes the synthesis of a key precursor.
Step 1: N-Oxidation of Nicotinic Acid
-
Suspend nicotinic acid in a suitable solvent.
-
Add an oxidizing agent, such as hydrogen peroxide, and heat to form nicotinic acid-N-oxide.
Step 2: Chlorination
-
Suspend 70g of nicotinic acid-N-oxide in 300 ml of POCl₃.
-
Add 50g of triethylamine dropwise at room temperature. An exothermic reaction will occur, and the temperature will rise to about 50°C.
-
Heat the solution at 100°C for 4 hours.
-
Distill off the excess POCl₃ under vacuum.
-
Carefully pour the residue into water, keeping the temperature below 40°C.
Step 3: Isolation
-
Adjust the pH of the solution to 2.0-2.5 with a dilute caustic soda solution to precipitate the 2-chloronicotinic acid.
-
Filter the precipitate, wash with water, and dry.
Expected Yield: 65-70% of 2-chloronicotinic acid.
| Parameter | Value |
| Starting Material | Nicotinic acid-N-oxide |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |
| Base | Triethylamine |
| Temperature | 100°C |
| Reaction Time | 4 hours |
| Yield | 65-70% |
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying reaction mechanisms is crucial for rational optimization.
Mechanism: Chlorination via N-Oxide
The N-oxidation of the pyridine ring is a key strategic step. The N-oxide oxygen atom is electron-donating through resonance, which activates the C2 and C4 positions for electrophilic attack. However, in the presence of a chlorinating agent like POCl₃, the oxygen atom is first activated, making the C2 position highly susceptible to nucleophilic attack by a chloride ion.
Caption: General reaction pathway for this compound synthesis.
Troubleshooting Workflow
When encountering issues in your synthesis, a systematic approach is key. The following flowchart provides a logical path for troubleshooting common problems.
Caption: A workflow for troubleshooting common synthesis issues.
References
- 1. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 3. caod.oriprobe.com [caod.oriprobe.com]
- 4. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. eureka.patsnap.com [eureka.patsnap.com]
Common byproducts in 2-Chloro-N-methylnicotinamide synthesis and their removal
Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-N-methylnicotinamide. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during this synthetic process. Our focus is on identifying, mitigating, and removing common byproducts to ensure the desired product's purity and yield.
Section 1: Understanding the Synthesis and Potential Byproducts
The synthesis of this compound typically proceeds via the reaction of an activated form of 2-chloronicotinic acid, such as 2-chloronicotinoyl chloride, with methylamine. While this is a generally robust amidation reaction, several side reactions can occur, leading to the formation of impurities that can complicate purification and compromise the final product's quality.
Technical Support Center: Synthesis of 2-Chloro-N-methylnicotinamide
Welcome to the technical support center for the synthesis and purification of 2-Chloro-N-methylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. By understanding the causality behind each experimental step, you can effectively troubleshoot issues and optimize your outcomes for both yield and purity.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing foundational knowledge for the experimental process.
Q1: What is the standard synthetic route for this compound?
The most common and efficient method is a two-step synthesis starting from 2-chloronicotinic acid.
-
Acid Chloride Formation: The carboxylic acid group of 2-chloronicotinic acid is activated by converting it into a more reactive acyl chloride. This is typically achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]
-
Amidation: The resulting 2-chloronicotinoyl chloride is then reacted with methylamine (CH₃NH₂) to form the desired N-methyl amide bond, yielding this compound.[3]
Q2: Why is thionyl chloride (SOCl₂) preferred for the acid chloride formation step?
Thionyl chloride is highly effective for several reasons. It reacts with the carboxylic acid to form the desired acid chloride, with byproducts that are gases (sulfur dioxide, SO₂, and hydrogen chloride, HCl).[2] The evolution of these gases helps to drive the reaction to completion according to Le Châtelier's principle. The reaction is typically performed under reflux to ensure full conversion.[1]
Q3: What are the critical parameters to control during the amidation step?
The amidation reaction is exothermic and requires careful control of temperature. Key parameters include:
-
Temperature: The addition of methylamine to the 2-chloronicotinoyl chloride solution should be done at a low temperature (e.g., 0-5 °C) to manage the exotherm and prevent side reactions.
-
Stoichiometry: At least two equivalents of methylamine are required. The first equivalent acts as the nucleophile to form the amide bond, while the second equivalent acts as a base to neutralize the HCl generated during the reaction. Using an excess of methylamine can help drive the reaction to completion.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane, or tetrahydrofuran (THF) are ideal to prevent hydrolysis of the highly reactive acid chloride intermediate.[1]
Q4: What are the main impurities I should look for, and how can they be identified?
Common impurities include:
-
2-chloronicotinic acid: Unreacted starting material.
-
2-hydroxynicotinic acid: Formed by the hydrolysis of the 2-chloro group on the pyridine ring, especially if the reaction is exposed to water or strong base at elevated temperatures.[4]
-
N,N'-dimethyl-2-chloronicotinamide related impurities: Potentially formed from impurities in the methylamine source.
These can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[5], and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizing the Synthesis and Potential Pitfalls
Understanding the reaction flow and potential side reactions is crucial for effective troubleshooting.
Diagram 1: General Synthesis Pathway
References
- 1. prepchem.com [prepchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Scale-Up Synthesis of 2-Chloro-N-methylnicotinamide
Introduction: 2-Chloro-N-methylnicotinamide is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its successful production at scale is critical for ensuring a robust supply chain. The typical synthetic route involves the chlorination of a nicotinic acid precursor followed by amidation with methylamine. While straightforward on a lab scale, scaling up this process presents several distinct challenges related to reaction control, impurity formation, reagent handling, and product isolation.
This guide provides researchers, chemists, and process engineers with a comprehensive troubleshooting resource. It is structured as a series of frequently encountered challenges, offering insights into root causes and providing actionable, field-tested solutions to ensure a safe, efficient, and reproducible scale-up.
Overall Synthesis Workflow
The synthesis is typically a two-step process starting from nicotinic acid.
Troubleshooting Guides & FAQs
FAQ 1: My chlorination of Nicotinic Acid N-Oxide is sluggish, incomplete, or producing significant impurities. What's going wrong?
This is a common scale-up issue often related to reagent choice, temperature control, and moisture. The conversion of the N-oxide to the 2-chloro derivative is the critical step, and failure here impacts all downstream operations.[1][2][3]
Potential Causes & Solutions:
-
Insufficiently Aggressive Chlorinating Agent: While thionyl chloride (SOCl₂) is common, phosphorus oxychloride (POCl₃), often with catalysts like PCl₅ or amines, provides the higher reactivity needed for complete conversion at scale.[1][3] Using harsher reagents like POCl₃ can, however, lead to over-chlorination or charring if not controlled.
-
Poor Temperature Management: The reaction is often heated to reflux (e.g., 100-110°C) to drive it to completion.[1][2] In large reactors, inefficient heat transfer can create cool spots where the reaction stalls.
-
Troubleshooting Protocol:
-
Ensure your reactor's heating jacket and overhead condenser are functioning optimally.
-
Use a calibrated, multi-point temperature probe to map the internal temperature profile.
-
Improve agitation to ensure uniform heat distribution. Baffles within the reactor can prevent vortexing and improve mixing.
-
-
-
Presence of Moisture: Chlorinating agents like POCl₃ and SOCl₂ react violently with water.[4] Any moisture in the starting material, solvent, or reactor will consume the reagent, generate corrosive HCl and SO₂ gas, and stall the reaction.
-
Preventative Measures:
-
Dry all glassware/reactors in an oven (e.g., >120°C for at least 4 hours) and cool under a stream of dry nitrogen.
-
Use anhydrous grade solvents and starting materials.
-
Maintain a positive pressure of an inert gas (N₂ or Argon) throughout the reaction.
-
-
Data Summary: Comparison of Chlorinating Systems
| Reagent System | Typical Temperature | Pros | Cons on Scale-Up |
| SOCl₂ / DMF (cat.) | 60-80°C | Milder conditions, easier work-up. | Can be sluggish; potential for thermal runaway with DMF. |
| POCl₃ / Triethylamine | 100-110°C | Highly effective, good yields reported.[1] | Highly corrosive; generates significant phosphorus waste.[2] |
| Bis(trichloromethyl)carbonate | 100-105°C | Solid reagent, potentially easier to handle; avoids large volumes of phosphorus waste.[2] | More expensive; requires careful off-gas management. |
FAQ 2: The amidation reaction with methylamine is a violent exotherm. How can I control it safely at scale?
The reaction between the activated acid chloride and methylamine is extremely fast and highly exothermic. Uncontrolled, this can lead to a dangerous thermal runaway, boil-over of the solvent, and the formation of degradation byproducts.[5]
Core Strategy: Control the Rate of Reaction. The heat generated is directly proportional to the reaction rate. At scale, you cannot rely on the reactor's cooling jacket alone to dissipate the heat from adding all the amine at once. The key is to control the addition rate.[5][6]
Scale-Up Protocol for Exotherm Management:
-
Dilution: Ensure the reaction is sufficiently dilute. A higher solvent volume provides more thermal mass to absorb the initial heat spike.
-
Pre-Cooling: Cool the solution of 2-chloronicotinoyl chloride to 0-5°C before starting the addition.
-
Controlled Addition: Use a calibrated dosing pump to add the aqueous methylamine solution. Critically, the addition should be sub-surface to ensure immediate mixing and prevent localized hot spots.
-
Real-Time Monitoring: Continuously monitor the internal reaction temperature. Set a safety limit (e.g., 25°C) which, if exceeded, automatically stops the addition pump.[7]
-
Jacket Cooling: Have the reactor's cooling jacket running at its maximum capacity before starting the addition.
FAQ 3: My final product yield is low after work-up and crystallization. Where am I losing material?
Product loss during isolation is a frequent scale-up problem, often stemming from suboptimal pH control during work-up or an poorly chosen crystallization solvent system.
Potential Causes & Solutions:
-
Incorrect pH during Quench/Extraction: After the amidation, the reaction mixture is typically quenched with water. The pH must be carefully adjusted.
-
If the pH is too acidic, the nicotinamide product (a weak base) can become protonated and soluble in the aqueous layer, leading to significant loss during extraction.
-
If the pH is too basic, hydrolysis of the unreacted acid chloride or the product itself can occur.
-
Solution: Quench the reaction mixture by slowly adding it to chilled water. Adjust the pH to neutral (pH 7-8) using a mild base like sodium bicarbonate before extracting with an organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
-
Poor Crystallization Solvent: A good crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures.
-
Troubleshooting Protocol (Solvent Screening):
-
In small vials, dissolve ~100 mg of crude product in a minimal amount of various hot solvents (e.g., Isopropanol, Ethyl Acetate, Toluene, Heptane/EtOAc mixtures).
-
Allow the vials to cool slowly to room temperature, then place them in an ice bath.
-
Observe which solvent system provides the best crystal formation (avoiding oils and amorphous solids) and the highest recovery after filtration.
-
-
Data Summary: Common Crystallization Solvents
| Solvent System | Product Solubility (Hot) | Product Solubility (Cold) | Comments |
| Isopropanol (IPA) | High | Moderate | Good for initial crystallization, but some product may remain in the mother liquor. |
| Toluene | High | Low | Excellent choice for high recovery. Can be used as a primary solvent or an anti-solvent. |
| Ethyl Acetate / Heptane | High (in EtOAc) | Very Low (in mixture) | A powerful combination. Dissolve in hot EtOAc, then slowly add Heptane as an anti-solvent to induce crystallization. |
| Water | Low | Very Low | Primarily used for washing the final product to remove inorganic salts, not for primary crystallization. |
FAQ 4: What are the key safety considerations for handling chlorinating agents like POCl₃ and SOCl₂ at pilot scale?
Phosphorus oxychloride and thionyl chloride are highly corrosive, toxic, and water-reactive chemicals.[4][8][9] Handling them at scale requires stringent engineering controls and personal protective equipment (PPE).
Key Hazard Control Measures:
-
Closed System Transfer: Never handle these reagents in an open container. Use a closed-system transfer method with pressure-equalized addition funnels or pump systems to move the liquid from the storage drum directly into the reactor.
-
Ventilation and Scrubbing: All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood or a contained reactor bay). The reactor's off-gas vent must be directed through a caustic scrubber (containing NaOH or KOH solution) to neutralize the highly corrosive HCl, SO₂, and POCl₃ vapors that are generated.[10]
-
Personal Protective Equipment (PPE): Standard lab PPE is insufficient. Required PPE includes:
-
Full-face respirator with an appropriate acid gas/vapor cartridge.
-
Heavy-duty chemical resistant gloves (e.g., butyl rubber or Viton).
-
Chemical-resistant apron and sleeves over a flame-retardant lab coat.
-
Safety goggles and a face shield.
-
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible. Spills should be neutralized with an appropriate absorbent material like sodium bicarbonate (dry), not water.
References
- 1. prepchem.com [prepchem.com]
- 2. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis of 2-Chloronicotinic Acid | Semantic Scholar [semanticscholar.org]
- 4. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. US3175015A - Method of controlling exothermic reactions and apparatus therefor - Google Patents [patents.google.com]
- 7. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 8. nationalacademies.org [nationalacademies.org]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride [cdc.gov]
- 10. orgsyn.org [orgsyn.org]
Purification of crude 2-Chloro-N-methylnicotinamide by recrystallization
Technical Support Center: Purification of 2-Chloro-N-methylnicotinamide
A Guide for Researchers and Drug Development Professionals
Welcome to the dedicated technical support guide for the purification of crude this compound (C₇H₇ClN₂O, MW: 170.60 g/mol ) via recrystallization.[1][2] This document is designed to move beyond simple protocols, offering in-depth, field-proven insights to help you navigate the nuances of this purification technique. As professionals in drug development, we understand that purity is paramount, and a successful recrystallization is often the critical step in achieving it. This guide is structured to provide immediate, actionable solutions to common challenges and to build a foundational understanding of the principles at play.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of a successful recrystallization strategy for this compound.
Q1: What is the fundamental principle of recrystallization for purifying this compound?
Recrystallization is a purification technique for solid compounds based on differential solubility.[3] The core principle is that the solubility of most solids, including this compound, increases with temperature.[3] A suitable solvent is one that dissolves the crude compound sparingly or not at all at room temperature but dissolves it completely at or near its boiling point.[4] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Soluble impurities, ideally present in smaller concentrations, remain in the cold solvent (the "mother liquor"). Insoluble impurities are removed beforehand by hot filtration.[3]
Q2: How do I select the best solvent for this compound?
Solvent selection is more of an art guided by scientific principles than a rigid process.[5] The ideal solvent should exhibit a steep solubility curve for this compound—low solubility at low temperatures and high solubility at high temperatures.
Key characteristics of a good solvent include:
-
Solubility Profile: The compound must be soluble in the hot solvent and insoluble in the cold solvent.[3]
-
Impurity Profile: The solvent should either dissolve impurities completely even when cold, or not dissolve them at all, even when hot.[4]
-
Non-Reactivity: The solvent must be chemically inert towards this compound.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]
-
Crystal Quality: The chosen solvent should promote the formation of well-defined crystals rather than an amorphous precipitate or oil.
For a substituted pyridine amide like this, amides can be challenging to recrystallize, and pyridine-containing compounds often crystallize less readily than their non-heteroaromatic counterparts.[6][7] Therefore, a systematic screening of solvents is essential. Common starting points would include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), aromatic hydrocarbons (toluene), and polar aprotic solvents like acetonitrile.[6][8][9] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, can also be highly effective for fine-tuning solubility.
Q3: What are the likely impurities in my crude this compound?
Impurities are typically process-related and can include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like 2-chloronicotinic acid or 2-chloro-3-trichloromethylpyridine.[10][11][12]
-
Side-Products: Incomplete reactions or side reactions during the chlorination or amidation steps can generate structurally similar byproducts that may be difficult to remove.[13]
-
Reagents and Catalysts: Residual reagents used in the synthesis.
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., high heat, strong acid/base).
Controlling these impurities at the source is ideal, but recrystallization is the primary method for their removal from the final solid product.[13]
Visualized Experimental Workflow: The Recrystallization Process
The following diagram outlines the logical flow of a typical recrystallization experiment, from crude material to pure, dry crystals.
Caption: A standard workflow for the recrystallization of a crude solid.
Troubleshooting Guide: Common Experimental Issues
This section is formatted to provide direct solutions to specific problems you may encounter during the recrystallization of this compound.
Problem: My compound "oils out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is supersaturated with impurities or the cooling rate is too fast.[14] The presence of significant impurities can depress the melting point of the mixture, exacerbating this issue.
-
Solution:
-
Re-dissolve: Heat the mixture to re-dissolve the oil into the solvent.
-
Add More Solvent: Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[14][15] This ensures the compound stays in solution longer as it cools.
-
Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring or paper towels. Do not place it directly in an ice bath. Slow cooling provides the necessary time for an ordered crystal lattice to form.[3]
-
Consider a Different Solvent: If the problem persists, the chosen solvent may be unsuitable. A more polar or less polar solvent may be required.
-
Problem: No crystals have formed, even after the solution has cooled to room temperature.
-
Causality: This is typically caused by one of two issues: either too much solvent was used, meaning the solution is not saturated at the lower temperature, or the solution is supersaturated and requires a nucleation event to begin crystallization.[14][16]
-
Solution:
-
Induce Nucleation (for clear solutions):
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[14]
-
Seed Crystal: Add a tiny crystal of the crude (or pure) this compound. This provides a perfect template for further crystal growth.[14]
-
-
Reduce Solvent Volume (if nucleation fails): If the solution is simply not saturated, gently heat it to boil off a portion of the solvent (e.g., 10-20% of the volume).[14][15] Then, allow the more concentrated solution to cool again.
-
Cool Further: Once the flask has reached room temperature, place it in an ice-water bath to further decrease the compound's solubility.
-
Problem: My final yield of recrystallized product is very low.
-
Causality: A low yield is most often a consequence of procedural errors. The most common culprits are using an excessive amount of solvent, incomplete crystallization, or premature filtration.[16]
-
Solution:
-
Minimize Hot Solvent: During the dissolution step, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. Using the absolute minimum amount is key.[16]
-
Ensure Complete Cooling: Allow sufficient time for the solution to cool to room temperature and then in an ice bath to maximize the precipitation of the product from the mother liquor.
-
Use Ice-Cold Rinse Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent.[16] Using room-temperature or warm solvent will re-dissolve a significant portion of your purified product.
-
Check the Mother Liquor: If a significant amount of product was lost, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
-
Problem: The recrystallized crystals are still colored or appear impure.
-
Causality: This indicates that either insoluble colored impurities were not removed, or soluble colored impurities co-precipitated with your product. Rapid crystallization can also trap impurities within the crystal lattice.[15]
-
Solution:
-
Hot Filtration: If you observe insoluble material in your hot solution, you must perform a hot gravity filtration before cooling. This removes any insoluble impurities that would otherwise contaminate your final product.
-
Use Activated Charcoal: For soluble colored impurities, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use sparingly, as it can also adsorb your product. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove it.
-
Slow Down Crystallization: As mentioned, rapid crystal formation can trap impurities. Ensure the cooling process is slow and undisturbed to allow for the formation of pure crystals.[15]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Quantitative Data and Protocols
Table 1: Properties of Potential Recrystallization Solvents
This table provides a reference for common solvents that may be screened for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Hazards | Notes |
| Ethanol | 78.4 | 24.5 | Flammable | Good general-purpose solvent for moderately polar compounds. Often used in a mixture with water.[9][17] |
| Methanol | 64.7 | 32.7 | Flammable, Toxic | More polar than ethanol; dissolves more polar compounds. |
| Isopropanol | 82.6 | 18.3 | Flammable | Less polar than ethanol; good alternative if compound is too soluble in ethanol/methanol. |
| Ethyl Acetate | 77.1 | 6.0 | Flammable, Irritant | Good for compounds of intermediate polarity. Often used in a mixture with hexanes.[6] |
| Acetone | 56.0 | 20.7 | Highly Flammable | A strong, polar aprotic solvent. Its low boiling point can be a disadvantage. |
| Acetonitrile | 81.6 | 37.5 | Flammable, Toxic | A polar aprotic solvent; can be effective for nitrogen-containing compounds.[9] |
| Toluene | 110.6 | 2.4 | Flammable, Toxic | Good for less polar, aromatic compounds. High boiling point can make drying difficult.[6][7] |
| Water | 100.0 | 80.1 | None | Excellent for polar compounds, but may not dissolve this compound well.[6] |
Experimental Protocol 1: Small-Scale Solvent Screening
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (see Table 1) dropwise, up to ~0.5 mL. Agitate the tube. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization.[8]
-
Hot Test: For the solvents that did not dissolve the solid at room temperature, heat the test tube carefully in a sand bath or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.[4]
-
Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.
-
Evaluation: The best solvent is the one in which the compound was largely insoluble at room temperature but fully soluble when hot, and which produced a large quantity of crystalline solid upon cooling.
Experimental Protocol 2: Bulk Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask (do not use a beaker, as the narrow neck reduces solvent evaporation). Add the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.[16]
-
Decolorization (If Needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.
-
Hot Filtration (If Needed): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a minimal amount of ice-cold recrystallization solvent to wash the crystals. Re-apply the vacuum to pull the wash solvent through.[16]
-
Drying: Leave the crystals on the filter with the vacuum on for several minutes to air-dry. Transfer the crystals to a watch glass or drying dish and dry to a constant weight, either in the air or in a vacuum oven at a temperature well below the compound's melting point.
References
- 1. This compound | C7H7ClN2O | CID 12286955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 52943-20-1 | this compound - Synblock [synblock.com]
- 3. edu.rsc.org [edu.rsc.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. physchemres.org [physchemres.org]
- 10. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 11. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 12. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
Preventing decomposition of 2-Chloro-N-methylnicotinamide during synthesis
Welcome to the technical support resource for the synthesis of 2-Chloro-N-methylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on preventing unwanted decomposition of the target molecule. Our approach is rooted in mechanistic understanding to empower you to not only follow protocols but to troubleshoot them effectively.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the synthesis of this compound (1). The primary decomposition pathway of concern is the hydrolysis of the 2-chloro substituent to form N-methyl-2-hydroxynicotinamide (2), also known as N-methyl-2-pyridone-5-carboxamide.
Question 1: My final product is impure. LC-MS analysis shows a significant peak with a mass of 152.15 g/mol , corresponding to the loss of HCl and addition of H₂O. What is this impurity and how can I prevent it?
Answer:
This common impurity is N-methyl-2-hydroxynicotinamide (2), the product of hydrolysis. The 2-position on the pyridine ring is electron-deficient, making the C-Cl bond susceptible to nucleophilic aromatic substitution, particularly with water or hydroxide ions.[1][2] This reaction can occur at multiple stages of your synthesis and workup.
Causality & Prevention:
-
Reagent & Solvent Purity: The most common source of water is from reagents and solvents.
-
Recommendation: Always use anhydrous solvents for the reaction. If you are using reagents like methylamine in a solution, opt for a solution in an anhydrous organic solvent (e.g., THF, Ethanol) rather than an aqueous one. Dry solvents using appropriate methods, such as distillation over a drying agent or passing through an activated alumina column. Ensure starting materials, like 2-chloronicotinic acid, are thoroughly dried before use.
-
-
Choice of Base: The base used for scavenging HCl during the amidation step is critical.
-
Recommendation: Avoid strong aqueous bases like sodium hydroxide or potassium hydroxide. These introduce water and provide a potent nucleophile (OH⁻) that accelerates hydrolysis. Instead, use non-nucleophilic organic bases such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). These effectively neutralize the acid byproduct without promoting the side reaction.
-
-
Reaction Temperature: Higher temperatures significantly accelerate the rate of hydrolysis.[3]
-
Recommendation: Maintain the lowest effective temperature for the amidation reaction. If forming the acid chloride first, this step is often done at room temperature or slightly above. The subsequent amidation with methylamine is exothermic and should be cooled in an ice bath during the addition, then allowed to warm to room temperature.
-
Question 2: My overall yield is consistently low, even when I account for the hydrolyzed byproduct. Where else might I be losing material?
Answer:
Low yields can stem from incomplete reactions or decomposition during intermediate steps, particularly during the activation of the carboxylic acid.
Causality & Prevention:
-
Inefficient Acid Chloride Formation: The conversion of 2-chloronicotinic acid to 2-chloronicotinoyl chloride is a crucial step. This intermediate is highly reactive and moisture-sensitive.
-
Mechanism: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) react with the carboxylic acid to form the acid chloride. Any moisture present will readily hydrolyze the acid chloride back to the starting carboxylic acid, stalling the reaction.
-
Recommendation: Conduct the acid chloride formation under a strictly inert atmosphere (Nitrogen or Argon). Use freshly distilled thionyl chloride or a high-purity grade of oxalyl chloride. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate this reaction.[4] After the reaction is complete (typically monitored by the cessation of gas evolution), remove the excess chlorinating agent in vacuo before proceeding to the next step. It is best practice to use the crude acid chloride immediately without purification.[5]
-
-
Suboptimal Amidation Conditions: An incomplete reaction between the acid chloride and methylamine will also lower the yield.
-
Recommendation: Ensure at least two equivalents of methylamine are used. The first equivalent reacts to form the amide, while the second acts as a base to neutralize the generated HCl. Alternatively, use one equivalent of methylamine and at least one equivalent of another base like triethylamine. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
Question 3: I observe significant product loss during the aqueous workup. How can I optimize my extraction and purification process to minimize decomposition?
Answer:
The workup is a stage where the product is highly vulnerable to hydrolysis due to the intentional introduction of an aqueous phase.
Causality & Prevention:
-
Prolonged Contact with Aqueous Layers: The longer your product is in contact with water, especially if the pH is not controlled, the more hydrolysis will occur.
-
Recommendation: Perform the workup as quickly as possible. Use a mild base for neutralization, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which is less harsh than NaOH. After the organic layer is separated, wash it promptly with brine to remove residual water.
-
-
Emulsion Formation: Emulsions can form during extraction, increasing the contact time between the organic and aqueous phases and making separation difficult.
-
Recommendation: If an emulsion forms, adding a small amount of brine can help to break it. Avoid vigorous shaking; gentle inversions of the separatory funnel are often sufficient.
-
-
Purification Method: Column chromatography on silica gel can sometimes lead to decomposition if acidic impurities are present on the silica.
-
Recommendation: If you must use chromatography, consider neutralizing the silica gel by preparing the slurry with a solvent containing a small amount of triethylamine (~0.5-1%). This will neutralize acidic sites on the silica surface. Alternatively, recrystallization is a milder purification method if a suitable solvent system can be found.
-
Optimized Synthesis Protocol
This protocol details the conversion of 2-chloronicotinic acid to this compound, incorporating best practices to minimize decomposition.
Step 1: Formation of 2-Chloronicotinoyl Chloride (Intermediate)
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-chloronicotinic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (2.0 eq) dropwise at room temperature.[4]
-
Stir the mixture at room temperature for 2-3 hours or until gas evolution ceases and the solution becomes clear.
-
Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 2-chloronicotinoyl chloride should be used immediately in the next step.
Step 2: Amidation with Methylamine
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM and cool the flask to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (2.2 eq) in anhydrous THF or DCM. Alternatively, use methylamine hydrochloride (1.1 eq) and triethylamine (2.2 eq).
-
Add the methylamine solution dropwise to the stirred acid chloride solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Step 3: Workup and Purification
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Key Parameter Summary
| Parameter | Recommended Condition | Rationale for Preventing Decomposition |
| Solvents | Anhydrous grade (DCM, THF) | Minimizes the primary reactant (water) for hydrolysis. |
| Base | Triethylamine (TEA), DIPEA | Non-nucleophilic; prevents introduction of OH⁻ ions. |
| Temperature | 0 °C to Room Temperature | Lowers the rate of the undesired hydrolysis side reaction.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from hydrolyzing reactive intermediates like the acid chloride.[5] |
| Workup pH | Mildly Basic (sat. NaHCO₃) | Neutralizes acid without using a strong nucleophilic base (e.g., NaOH). |
Visualizing the Decomposition Pathway
The primary decomposition route is the hydrolysis of the carbon-chlorine bond. This is a nucleophilic aromatic substitution reaction where water or a hydroxide ion acts as the nucleophile.
Caption: Primary decomposition pathway of this compound.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 3. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Chloro-N-methylnicotinamide: An In-Depth Analysis for Research and Development
This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for producing 2-Chloro-N-methylnicotinamide, a crucial intermediate in the development of various pharmaceutical and agrochemical agents. We will delve into the mechanistic underpinnings, procedural details, and relative merits of each approach to equip researchers and drug development professionals with the insights needed to make informed strategic decisions in their synthetic endeavors.
Introduction: The Significance of this compound
This compound is a substituted pyridine derivative whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of the chlorine atom at the 2-position provides a reactive handle for further functionalization via nucleophilic aromatic substitution, while the N-methylamide group can engage in crucial hydrogen bonding interactions within biological targets. Its role as a key building block necessitates robust, scalable, and efficient synthetic routes. This guide will compare the most prevalent methods, focusing on the classical two-step approach from 2-chloronicotinic acid and alternative routes that offer distinct advantages in terms of safety and starting materials.
Method 1: The Classical Two-Step Synthesis from 2-Chloronicotinic Acid
This is the most widely documented and industrially relevant pathway. It proceeds in two distinct, high-yielding steps: the activation of the carboxylic acid to an acid chloride, followed by amidation with methylamine.
Step 1: Formation of 2-Chloronicotinoyl Chloride
The conversion of the carboxylic acid group of 2-chloronicotinic acid into the more reactive acyl chloride is a critical activation step. This is typically achieved using a strong chlorinating agent. The two most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Mechanism Insight: Both reagents operate by converting the hydroxyl group of the carboxylic acid into a better leaving group. With thionyl chloride, an intermediate chlorosulfite ester is formed, which then collapses, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts and driving the reaction to completion. Oxalyl chloride proceeds via a similar mechanism, often catalyzed by a small amount of N,N-Dimethylformamide (DMF), and decomposes into carbon dioxide (CO₂), carbon monoxide (CO), and HCl.
Comparative Analysis of Chlorinating Agents:
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Reactivity | Highly reactive and effective. | Generally milder and more selective. |
| Byproducts | SO₂ and HCl (gaseous). | CO, CO₂, and HCl (gaseous). |
| Cost | Typically more cost-effective for large-scale synthesis. | More expensive. |
| Workup | Excess reagent can be removed by distillation. | Volatile byproducts are easily removed under vacuum. |
| Safety | Corrosive, toxic, and reacts violently with water. Generates acidic gas. | Toxic and corrosive. Carbon monoxide byproduct is highly toxic. |
While thionyl chloride is often preferred for its cost-effectiveness on an industrial scale, oxalyl chloride is an excellent choice for laboratory-scale synthesis where milder conditions and ease of purification are prioritized.[1]
Detailed Experimental Protocol (Thionyl Chloride Method)
Objective: To synthesize 2-chloronicotinoyl chloride from 2-chloronicotinic acid.
Materials:
-
2-Chloronicotinic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
1,2-dichloroethane (or another inert solvent like toluene)
-
Round-bottom flask with reflux condenser and gas trap (to neutralize HCl and SO₂)
Procedure:
-
To a suspension of 2-chloronicotinic acid (e.g., 10.24 g, 0.065 mol) in 1,2-dichloroethane (20 mL), add thionyl chloride (9.5 mL) under an inert atmosphere.[1]
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride. This will yield 2-chloronicotinoyl chloride as an oil that may solidify upon standing.[1] The product is often used in the next step without further purification.
Step 2: Amidation with Methylamine
The highly electrophilic 2-chloronicotinoyl chloride readily undergoes nucleophilic acyl substitution with methylamine to form the stable amide bond.
Mechanism Insight: The lone pair of electrons on the nitrogen atom of methylamine attacks the carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A second equivalent of methylamine or another base is required to neutralize the HCl generated, driving the reaction to completion.
Detailed Experimental Protocol (Amidation)
Objective: To synthesize this compound from 2-chloronicotinoyl chloride.
Materials:
-
2-Chloronicotinoyl chloride (1.0 eq)
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF) (2.2 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Ice bath
Procedure:
-
Dissolve the crude 2-chloronicotinoyl chloride from the previous step in an anhydrous solvent like DCM in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add the methylamine solution dropwise to the stirred acid chloride solution. The reaction is exothermic. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water to remove methylamine hydrochloride and any remaining base.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Visualizing the Classical Pathway
Caption: The classical two-step synthesis of this compound.
Method 2: Synthesis from 2-Chloro-3-(trichloromethyl)pyridine
An alternative approach avoids the use of highly corrosive chlorinating agents like thionyl chloride by starting from 2-chloro-3-(trichloromethyl)pyridine.[2] This method leverages the hydrolysis of the trichloromethyl group in the presence of the amine nucleophile.
Mechanism Insight: The reaction proceeds via the hydrolysis of the trichloromethyl group to a carboxylic acid derivative in situ, which then immediately reacts with the amine present in the reaction mixture. This "one-pot" transformation from the trichloromethyl group to the amide is advantageous for process simplification.
Detailed Experimental Protocol
Objective: To synthesize this compound from 2-chloro-3-(trichloromethyl)pyridine.
Materials:
-
2-chloro-3-(trichloromethyl)pyridine (1.0 eq)
-
Aqueous methylamine solution (e.g., 20-40%)
-
Water
Procedure:
-
In a reaction vessel, suspend 2-chloro-3-(trichloromethyl)pyridine (e.g., 10.0 g) in water (e.g., 50-80 g).[2]
-
Add an aqueous solution of methylamine, adjusting the pH of the reaction mixture to between 8 and 10.[2]
-
Heat the mixture with stirring to 80-98 °C and maintain for 3-5 hours.[2]
-
During the reaction, periodically add more methylamine solution as needed to maintain the pH in the 8-10 range.[2]
-
After the reaction is complete (monitored by HPLC), cool the mixture to room temperature.
-
The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent. The patent literature reports high yields of over 90% for the analogous reaction with dimethylamine.[2]
Visualizing the Alternative Pathway
Caption: A one-pot synthesis from 2-chloro-3-(trichloromethyl)pyridine.
Method 3: Cyclization Route from Acyclic Precursors
A more convergent but complex approach involves the construction of the pyridine ring from acyclic starting materials. One patented method utilizes 3-chloroacrolein and 2-cyano-N-methyl-acetamide.[3]
Process Overview: This method involves a catalyzed cyclization reaction. The starting materials, 3-chloroacrolein and 2-cyano-N-methyl-acetamide, are reacted in the presence of triethylamine hydrochloride. A subsequent catalytic step, using a composite catalyst, facilitates the final ring closure and aromatization to yield the target molecule.[3] The patent reports a very high yield of 98.36%.[3]
While this method boasts an excellent yield in a one-pot procedure, it relies on more specialized starting materials and a custom catalyst. The complexity of the reaction and the availability of the starting materials may make it less accessible for general laboratory use compared to the classical method, but it could be highly advantageous for specialized industrial production.
Comparative Analysis Summary
| Parameter | Method 1 (Classical) | Method 2 (from -CCl₃) | Method 3 (Cyclization) |
| Starting Materials | 2-Chloronicotinic acid, Methylamine | 2-Chloro-3-(trichloromethyl)pyridine | 3-Chloroacrolein, 2-Cyano-N-methyl-acetamide |
| Key Reagents | Thionyl chloride or Oxalyl chloride | Aqueous base | Triethylamine HCl, Composite catalyst |
| Number of Steps | Two distinct steps | One-pot reaction | One-pot, multi-component reaction |
| Reported Yield | High (typically >85% over two steps) | Very High (>90%)[2] | Excellent (>98%)[3] |
| Scalability | Well-established and highly scalable. | Good scalability, simplifies process. | Potentially scalable but may require specialized equipment. |
| Safety Concerns | Use of highly corrosive and toxic chlorinating agents (SOCl₂, (COCl)₂).[4] | Avoids thionyl chloride, but starting material may have its own hazards. | Less hazardous reagents, but requires catalyst handling. |
| Key Advantage | Versatile and widely understood. | Avoids harsh chlorinating agents.[2][5] | Highest reported single-pot yield. |
| Key Disadvantage | Requires handling of hazardous reagents. | Availability and cost of starting material. | Complexity and reliance on specialized starting materials. |
Conclusion and Recommendations
The choice of synthetic route for this compound is contingent on the specific requirements of the project, including scale, budget, available equipment, and safety protocols.
-
For laboratory-scale synthesis and process development, the Classical Two-Step Method (Method 1) remains the most practical and versatile choice. It utilizes readily available starting materials and relies on well-understood chemical transformations. The use of oxalyl chloride can offer a milder alternative to thionyl chloride for smaller scales.
-
For large-scale industrial production, both Method 1 (using the more economical thionyl chloride) and Method 2 present compelling cases. Method 2's avoidance of separate chlorinating agents simplifies the process flow and waste management, making it an attractive "greener" alternative if the starting material is economically viable.
-
Method 3 (Cyclization) represents a highly efficient, atom-economical approach. While its complexity may be a barrier for general use, it is a powerful strategy for dedicated, large-scale manufacturing where the initial investment in process optimization and specialized materials can be justified by the exceptional yield and process intensity.
Ultimately, a thorough cost and safety analysis should be performed before selecting a method for scale-up. This guide provides the foundational data and procedural insights to initiate that critical evaluation.
References
- 1. prepchem.com [prepchem.com]
- 2. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Chloronicotinoyl chloride | C6H3Cl2NO | CID 2774541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]
A Researcher's Guide to Nicotinamide Derivatives: Evaluating 2-Chloro-N-methylnicotinamide in the Context of Established Bioactive Analogues
This guide provides a comparative framework for understanding the biological activities of nicotinamide derivatives, with a special focus on how a novel compound like 2-Chloro-N-methylnicotinamide would be characterized against its well-established counterparts. We will delve into the key molecular targets, present standardized biological assay protocols, and offer a clear structure for data comparison, empowering researchers to contextualize their findings within the broader landscape of NAD+ metabolism and signaling.
Introduction: Nicotinamide as a Privileged Scaffold in Biology
Nicotinamide, a form of vitamin B3, is not merely a nutritional supplement but a cornerstone of cellular metabolism and signaling.[1][2] Its central role stems from being a primary precursor for nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for hundreds of redox reactions and a mandatory substrate for critical signaling enzymes. The chemical tractability of the nicotinamide scaffold has made it a "privileged structure" in medicinal chemistry, allowing for the synthesis of a vast array of derivatives with tailored biological activities.[3] These derivatives often function by modulating the activity of NAD+-dependent enzymes, which are pivotal in processes ranging from DNA repair and inflammation to metabolic regulation and aging.[4][5][6]
This guide will explore the major classes of nicotinamide derivatives based on their primary molecular targets:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD+ salvage pathway.[7][8]
-
Poly(ADP-ribose) Polymerases (PARPs): Key enzymes in DNA repair and cell death signaling.[2][9]
-
Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate metabolism, stress resistance, and lifespan.[6][10]
-
CD38: A major NAD+-degrading enzyme (NADase) in mammalian tissues.[11][12]
By understanding how established derivatives interact with these targets, we can construct a logical roadmap for the comprehensive biological evaluation of a newer, less-characterized compound such as this compound.
The Landscape of NAD+-Modulating Nicotinamide Derivatives
The biological effect of a nicotinamide derivative is defined by its interaction with the enzymes that synthesize or consume NAD+. Below, we compare derivatives based on these key targets.
Inhibitors of NAD+ Biosynthesis: The NAMPT Case
NAMPT is a critical enzyme that recycles nicotinamide back into NAD+, making it essential for maintaining the cellular NAD+ pool.[4] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway, making NAMPT an attractive target for oncology.[7][8][13] NAMPT inhibitors work by blocking this salvage pathway, leading to NAD+ depletion and, ultimately, cell death, particularly in highly metabolic cancer cells.[5][13]
-
Established Inhibitors: Compounds like FK866 and CHS828 are potent and specific NAMPT inhibitors that have been extensively studied.[7] They serve as benchmark compounds in any new NAMPT-focused drug discovery program.
-
This compound: The introduction of a chloro- group at the 2-position of the pyridine ring and methylation of the amide nitrogen could theoretically alter its binding affinity for the NAMPT active site compared to native nicotinamide. An enzymatic assay is required to determine if it acts as an inhibitor.
Caption: The NAD+ Salvage Pathway, highlighting the rate-limiting step catalyzed by NAMPT.
Modulators of NAD+-Consuming Enzymes
Nicotinamide itself is a natural product of NAD+-consuming enzymes and acts as a feedback inhibitor for many of them.[10][14] Medicinal chemists have leveraged this by designing derivatives that are more potent or selective for specific enzyme families.
Caption: Key NAD+-consuming enzyme families and the feedback inhibition loop involving nicotinamide.
-
PARP Inhibitors: PARP enzymes use NAD+ to synthesize poly(ADP-ribose) chains on proteins, a critical step in DNA damage repair.[2] Many PARP inhibitors are designed as nicotinamide mimetics, competing with NAD+ for the catalytic site.[9][15]
-
Established Inhibitors: Nicotinamide itself is a weak PARP inhibitor.[2][16] Clinically approved drugs like Olaparib and Talazoparib are highly potent derivatives developed from this basic principle.
-
This compound: Its potential as a PARP inhibitor would depend on how well its modified structure fits into the nicotinamide-binding pocket of the enzyme.
-
-
Sirtuin Modulators: Sirtuins are NAD+-dependent deacylases that regulate key aspects of health and longevity.[6] Nicotinamide is a pan-sirtuin inhibitor.[14]
-
Established Modulators: While nicotinamide inhibits sirtuins, other compounds, such as Resveratrol and SRT2104 , act as allosteric activators of SIRT1.[10][17] Conversely, potent synthetic inhibitors have also been developed.[6]
-
This compound: It is crucial to test this compound for both inhibitory and potential activatory effects, as subtle structural changes can dramatically alter the interaction with sirtuins.
-
-
CD38 Inhibitors: CD38 is a primary NADase in mammals, and its activity is linked to age-related NAD+ decline.[11] Inhibiting CD38 is a therapeutic strategy to boost cellular NAD+ levels.[12][18]
-
Established Inhibitors: Flavonoids like apigenin and specific synthetic compounds like 78c have been identified as CD38 inhibitors.[18] Nicotinamide riboside (NR), another derivative, has also been shown to inhibit CD38.[19]
-
This compound: Its efficacy against CD38 would need to be determined through a specific NADase activity assay.
-
A Practical Guide to Characterizing this compound
To objectively compare this compound to other derivatives, a systematic, multi-tiered approach is required. This involves progressing from direct enzyme inhibition/activation assays to broader cell-based functional assays.
Caption: Experimental workflow for characterizing a novel nicotinamide derivative.
Quantitative Comparison of Nicotinamide Derivatives
The following table summarizes representative inhibitory data for established compounds and provides a template for evaluating this compound.
| Derivative | Target Enzyme | Assay Type | IC50 / Ki Value | Reference |
| FK866 | NAMPT | Enzymatic | ~1 nM (IC50) | [7] |
| Nicotinamide | PARP-1 | Enzymatic | Weak feedback inhibitor | [9][16] |
| Olaparib | PARP-1/2 | Enzymatic | ~5 nM (IC50) | N/A |
| Nicotinamide | Sirtuins (general) | Enzymatic | ~50-100 µM (IC50) | [14] |
| Apigenin | CD38 | Enzymatic | ~1.3 µM (IC50) | [18] |
| This compound | NAMPT | Enzymatic | To be determined | |
| This compound | PARP-1 | Enzymatic | To be determined | |
| This compound | SIRT1 | Enzymatic | To be determined | |
| This compound | CD38 | Enzymatic | To be determined |
Note: IC50 values can vary based on assay conditions. The values provided are for comparative purposes.
Detailed Experimental Protocols
Here we provide foundational, step-by-step protocols for the key enzymatic assays. The causality behind experimental choices is explained to ensure scientific integrity.
Protocol 1: PARP-1 Inhibition Assay (Colorimetric)
-
Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. Inhibition is quantified by a reduction in the colorimetric signal. This method is chosen for its robustness and ease of use in a standard lab setting.
-
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plate
-
PARP-1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Test compounds (this compound, Nicotinamide, Olaparib) dissolved in DMSO.
-
-
Procedure:
-
Plate Preparation: Add 50 µL of PARP-1 assay buffer to each well of the histone-coated plate.
-
Compound Addition: Add 2 µL of test compound dilutions (in DMSO) to the appropriate wells. For controls, add 2 µL of DMSO (100% activity) and 2 µL of a known inhibitor like Olaparib (positive control).
-
Enzyme Addition: Prepare a PARP-1/Activated DNA mix in assay buffer. Add 25 µL of this mix to each well.
-
Incubation 1: Incubate the plate for 10 minutes at room temperature to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Prepare a biotinylated NAD+ solution in assay buffer. Add 25 µL to each well to start the reaction.
-
Incubation 2: Incubate for 60 minutes at 30°C.
-
Washing: Wash the plate 3 times with wash buffer (e.g., PBS + 0.05% Tween-20) to remove unreacted components.
-
Detection: Add 100 µL of Streptavidin-HRP conjugate (diluted in assay buffer) to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Signal Development: Add 100 µL of TMB substrate. Incubate in the dark until sufficient color develops (5-15 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression.
-
Protocol 2: SIRT1 Deacetylase Activity Assay (Fluorometric)
-
Principle: This assay uses a peptide substrate containing an acetylated lysine residue and a fluorophore. Upon deacetylation by SIRT1, the peptide is cleaved by a developer, releasing the fluorophore and generating a quantifiable signal. This is a highly sensitive and standard method for measuring sirtuin activity.
-
Materials:
-
Recombinant human SIRT1 enzyme
-
SIRT1 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic acetylated peptide substrate (e.g., Fluor de Lys®-SIRT1)
-
NAD+
-
Developer solution containing a protease and nicotinamide (as a stop reagent and component of the developer)
-
Test compounds (this compound, Nicotinamide) dissolved in DMSO.
-
Black 96-well microplate.
-
-
Procedure:
-
Reagent Preparation: Prepare solutions of SIRT1 enzyme, fluorogenic substrate, and NAD+ in SIRT1 assay buffer.
-
Compound Addition: To the wells of a black microplate, add 5 µL of test compound dilutions. Include DMSO as a no-inhibition control.
-
Enzyme/Substrate Addition: Add 20 µL of a master mix containing SIRT1 enzyme and the fluorogenic substrate to each well.
-
Incubation 1: Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Add 25 µL of NAD+ solution to each well to start the deacetylation reaction. A "no-NAD+" control well should be included to measure background fluorescence.
-
Incubation 2: Incubate for 45-60 minutes at 37°C.
-
Reaction Development: Add 50 µL of the developer solution to each well. This stops the SIRT1 reaction (due to the high concentration of nicotinamide) and initiates the fluorescence-generating cleavage step.
-
Incubation 3: Incubate for 30-45 minutes at 37°C, protected from light.
-
Data Acquisition: Read the fluorescence using a microplate reader (e.g., Ex = 360 nm, Em = 460 nm).
-
Analysis: Subtract the background fluorescence (no-NAD+ control) from all readings. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value. To test for activation, compare the signal to the DMSO control; a significant increase would indicate an activating effect.
-
Conclusion and Future Directions
The world of nicotinamide derivatives is rich with therapeutic potential, targeting some of the most fundamental processes in cell biology. While established compounds like FK866 and Olaparib have paved the way, the exploration of novel structures is essential for discovering next-generation modulators with improved potency, selectivity, and pharmacokinetic properties.
For a compound like this compound, the path forward is clear. The systematic application of the enzymatic and cellular assays described in this guide will allow researchers to precisely define its biological activity profile. By comparing the resulting IC50 values against the benchmarks laid out in our comparative data framework, its potential as an inhibitor of NAMPT, PARPs, sirtuins, or CD38 can be rigorously evaluated. This structured approach not only ensures scientific integrity but also accelerates the journey from a novel chemical entity to a well-characterized biological probe or a potential therapeutic lead.
References
- 1. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 2. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Butyl-2-chloro-N-methylnicotinamide | 1016761-54-8 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nicotinamide phosphoribosyltransferase (NAMPT) inhibitors as therapeutics: rationales, controversies, clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
- 7. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 8. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Pharmacology of CD38/NADase: An emerging target for cancer and aging diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD38 as a Regulator of Cellular NAD: A Novel Potential Pharmacological Target for Metabolic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are NAMPT inhibitors and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 17. mdpi.com [mdpi.com]
- 18. Inhibition of CD38 and supplementation of nicotinamide riboside ameliorate lipopolysaccharide-induced microglial and astrocytic neuroinflammation by increasing NAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Efficacy Showdown: A Comparative Analysis of 2-Chloro-N-methylnicotinamide and Its Analogs in Enzyme Inhibition
For Immediate Release
Shanghai, China – January 2, 2026 – In the dynamic landscape of drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. This guide offers an in-depth comparative analysis of 2-Chloro-N-methylnicotinamide and its structural analogs, compounds that have garnered significant interest for their potential to modulate the activity of key enzymes implicated in cancer and metabolic diseases. Drawing upon available experimental data, we delve into the structure-activity relationships that govern their efficacy, providing researchers, scientists, and drug development professionals with a critical resource for advancing their research.
Introduction: The Versatility of the Nicotinamide Scaffold
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its physiological role, the nicotinamide scaffold has proven to be a remarkably versatile template for the design of enzyme inhibitors. Modifications to this core structure have given rise to a plethora of derivatives with diverse biological activities. Among these, this compound and its analogs have emerged as a promising class of compounds, primarily investigated for their inhibitory effects on two key enzyme families: Poly(ADP-ribose) polymerases (PARPs) and Nicotinamide N-methyltransferase (NNMT).
PARP enzymes, particularly PARP-1 and PARP-2, are central to the DNA damage response.[1] Their inhibition has been a successful strategy in cancer therapy, especially for tumors with deficiencies in homologous recombination repair, such as those harboring BRCA mutations.[2][3] NNMT is a cytosolic enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds.[4][5] Its overexpression has been linked to various diseases, including cancer, obesity, and diabetes, making it an attractive therapeutic target.[6][7] This guide will dissect the available efficacy data for this compound and its analogs against these targets, providing a framework for understanding their therapeutic potential.
Comparative Efficacy: A Look at the Data
Direct comparative efficacy data for this compound is limited in the public domain. However, by examining the inhibitory activities of its structural analogs, we can infer structure-activity relationships and potential potency. The following tables summarize the available IC50 values for various nicotinamide derivatives against PARP and NNMT.
Table 1: PARP Inhibitory Activity of Selected Nicotinamide Analogs
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| Olaparib | PARP-1 | 5 | - | [8] |
| Rucaparib | PARP-1 | 1.4 (Ki) | - | [8] |
| Talazoparib | PARP-1 | 0.57 | - | [9] |
| Nicotinamide | PARP-1 | ~210,000 | - | [10] |
| Furan-substituted derivative 14p | PARP-1 | 23 | - | [11] |
| Amide derivative R8e | PARP-1 | - | - | [11] |
| Compound II-4 | PARP-1 | 0.51 | HCT116, HCC1937 | [11] |
Note: Data for this compound is not available in the cited literature. The table includes well-characterized PARP inhibitors and other nicotinamide derivatives for comparative purposes.
Table 2: NNMT Inhibitory Activity of Selected Nicotinamide Analogs
| Compound | IC50 (µM) | Reference |
| 1-methyl-nicotinamide (MNA) | - | [6] |
| Compound 12 (Novel NA analog) | - | [6] |
| JBSNF-000028 (Tricyclic) | - | [12] |
| Bisubstrate inhibitor VH45 | 29.2 | [5] |
| MS2734 | 14.0 | [5] |
| Naphthalene analog 15 | 1.4 | [5] |
| para-F-substituted compound | 0.19 | [4] |
| Bisubstrate inhibitor II399 | 0.0059 (Ki) | [13] |
Note: Specific IC50 values for some compounds were not provided in the abstract. This table highlights the range of potencies achieved with different structural modifications.
Structure-Activity Relationship (SAR) Analysis
The efficacy of nicotinamide analogs is intricately linked to their chemical structure. Key modifications influencing their inhibitory potential include:
-
Substitutions on the Pyridine Ring: The presence of a chlorine atom at the 2-position of the nicotinamide ring, as in this compound, is a common feature in many enzyme inhibitors and can influence binding affinity and metabolic stability.
-
Modifications of the Amide Group: The N-methyl group in this compound can be replaced with other substituents to explore interactions within the enzyme's active site. For instance, the development of bisubstrate inhibitors for NNMT, which link a nicotinamide mimic to a cofactor mimic, has led to highly potent compounds.[4][13]
-
Aromatic Substitutions: The incorporation of additional aromatic groups, such as a naphthalene moiety, has been shown to significantly enhance NNMT inhibitory activity, likely through increased π–π stacking interactions in the nicotinamide binding pocket.[7]
-
Electron-Withdrawing Groups: For alkene-linked bisubstrate NNMT inhibitors, the introduction of electron-deficient aromatic groups to mimic the nicotinamide moiety has resulted in highly potent inhibitors. The position of these electron-withdrawing groups is also critical, with para-substitution generally yielding the highest potency.[4]
Experimental Methodologies
The evaluation of enzyme inhibitors relies on robust and reproducible in vitro assays. Below are generalized protocols for assessing PARP and NNMT inhibitory activity.
PARP Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
Protocol:
-
Cell Lysis: Treat cells with the test compound at various concentrations. Harvest and lyse the cells in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.[10]
-
PARP Reaction: In a 96-well plate coated with histone proteins, add the cell lysate, biotinylated NAD+, and activated DNA. Incubate to allow the PARP reaction to proceed.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation: Add a chemiluminescent HRP substrate.
-
Measurement: Read the luminescent signal using a microplate reader. The signal intensity is proportional to PARP activity.[10][14]
NNMT Inhibition Assay (SAHH-Coupled Fluorescence)
This assay indirectly measures NNMT activity by quantifying the production of S-adenosyl-L-homocysteine (SAH) through a coupled enzyme reaction.[13]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing NNMT enzyme, nicotinamide (substrate), S-adenosyl-L-methionine (cofactor), and the test inhibitor at various concentrations.
-
Coupled Enzyme System: Include SAH hydrolase (SAHH), which converts SAH to homocysteine and adenosine, and a fluorescent probe that reacts with the free thiol group of homocysteine.
-
Incubation: Incubate the reaction mixture to allow both the NNMT and the coupled enzyme reactions to proceed.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of SAH production and thus NNMT activity.
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[13]
Visualization of Key Processes
To better understand the concepts discussed, the following diagrams illustrate the PARP inhibition mechanism and a general workflow for inhibitor screening.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Science and Current Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Inhibition of Nicotinamide N-Methyltransferase by Alkene-Linked Bisubstrate Mimics Bearing Electron Deficient Aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Exploring Unconventional SAM Analogues To Build Cell-Potent Bisubstrate Inhibitors for Nicotinamide N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
A Senior Application Scientist's Guide to the Comparative Reactivity of 2-Chloro-N-methylnicotinamide and 2-bromonicotinamide
In the landscape of modern drug discovery and synthetic chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic functionalization of this heterocycle is paramount, and the choice of a halogen at the 2-position serves as a critical linchpin for diversification through a variety of chemical transformations. This guide provides a detailed comparative analysis of two common building blocks: 2-Chloro-N-methylnicotinamide and 2-bromonicotinamide . Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of their respective reactivities, supported by mechanistic principles and experimental data, to enable more informed decisions in synthetic planning.
We will dissect the performance of these two reagents in the most synthetically valuable reaction classes: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The fundamental differences in their reactivity are dictated by the intrinsic properties of the carbon-halogen bond, a concept we will explore in depth.
The Underlying Principles: A Tale of Two Halogens
The reactivity of 2-halopyridines is a classic case study in the principles of organic chemistry, where the nature of the reaction dictates the reactivity trend. Two primary classes of reactions govern the utility of these synthons.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are pillars of modern C-C, C-N, and C-C (alkyne) bond formation.[1][2][3] The catalytic cycle for these transformations universally begins with the oxidative addition of a low-valent palladium(0) species into the carbon-halogen (C-X) bond.[4] This step is frequently the rate-determining step of the entire cycle.
The efficiency of oxidative addition is inversely proportional to the strength of the C-X bond. The bond dissociation energies follow the trend: C-Cl > C-Br > C-I. Consequently, the activation barrier for breaking the C-Br bond is lower than that for the C-Cl bond. This leads to a general reactivity trend for halopyridines in palladium-catalyzed cross-coupling reactions of I > Br > Cl .[5][6] Therefore, 2-bromonicotinamide is anticipated to be significantly more reactive than this compound, often allowing for milder reaction conditions, lower catalyst loadings, and a broader substrate scope.[5] The challenge with aryl chlorides like this compound is that they are less reactive, and the oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[7]
Caption: Figure 1: Generalized Catalytic Cycle for Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
In contrast, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[8][9] The first and typically rate-determining step is the attack of a nucleophile on the electron-deficient carbon atom bearing the halogen. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[9] The aromaticity of the pyridine ring is temporarily disrupted in this step.[8]
The reactivity in SNAr is governed by two main factors: the ability of the halogen to activate the ring for nucleophilic attack (polarizability and electronegativity) and its ability to act as a leaving group. For halogens, the reactivity trend is often reversed from that of cross-coupling: F > Cl > Br > I .[9] This is because the high electronegativity of chlorine (compared to bromine) more effectively polarizes the C-X bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the Meisenheimer intermediate.[10] Although bromide is a better leaving group in principle, the first step of nucleophilic attack is rate-limiting, making the activation of the carbon center the dominant factor.[9] Thus, for SNAr reactions, This compound is expected to be more reactive than 2-bromonicotinamide.
Caption: Figure 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance in Key Transformations
The following sections provide a comparative overview of reactivity based on experimental data for analogous systems. While direct, side-by-side comparisons under identical conditions for this compound and 2-bromonicotinamide are not always available in the literature, the trends can be reliably inferred from closely related 2-halopyridine substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species with an organohalide.[3][4] As predicted by the principles of oxidative addition, 2-bromopyridines are significantly more reactive substrates than their 2-chloro counterparts.
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent/Temp | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O, 100 °C | 95 | [11] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | K₃PO₄ | Dioxane, 80 °C | 98 | [12] |
| 2-Bromopyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O, 100 °C | 91 | [13] |
| 2-Chloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-AmylOH, 110 °C | 85 | [7] |
Analysis: The data clearly illustrates the higher reactivity of the bromo-derivative. While both couplings can be driven to high yields, the conditions required for the 2-chloropyridine substrates are notably more demanding. They necessitate the use of highly active, sterically hindered, and electron-rich phosphine ligands (e.g., P(tBu)₃, RuPhos) to facilitate the challenging C-Cl bond cleavage.[7][12] In contrast, 2-bromopyridine can be effectively coupled using standard catalysts like Pd(PPh₃)₄ under more conventional conditions.[11]
Experimental Protocol: Generalized Suzuki-Miyaura Coupling [14]
-
To a dry reaction vessel, add the 2-halopyridine (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent (e.g., dioxane/water or toluene) via syringe.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Figure 3: Experimental Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
This reaction is a cornerstone for C-N bond formation, widely used in medicinal chemistry to synthesize aryl amines.[1] The reactivity trend mirrors that of the Suzuki coupling, with aryl bromides being superior substrates to aryl chlorides.[7]
| Substrate | Amine | Catalyst/Ligand | Base | Solvent/Temp | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene, 80 °C | 98 | [15] |
| 2-Chloropyridine | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Dioxane, 100 °C | 92 | [7] |
| 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ / DavePhos | NaOtBu | Toluene, 100 °C | 88 | [5] |
| 2-Chloro-4-methylpyridine | Aniline | Pd₂dba₃ / XPhos | K₃PO₄ | t-BuOH, 110 °C | 82 | [5] |
Analysis: The amination of 2-chloropyridines is a well-documented challenge.[7] Success hinges on using highly active catalyst systems, often comprising bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu).[7][16] These conditions are necessary to overcome the high activation energy of the C-Cl oxidative addition. In contrast, 2-bromopyridines can often be coupled under milder conditions with first or second-generation ligands like BINAP.[15]
Experimental Protocol: Generalized Buchwald-Hartwig Amination
-
To a dry Schlenk tube or reaction vial, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., XPhos, 2-6 mol%).
-
Add the 2-halopyridine (1.0 equiv.) and the base (e.g., NaOtBu or K₃PO₄, 1.5–2.5 equiv.).
-
Seal the vessel, evacuate, and backfill with an inert gas (e.g., Argon).
-
Add the degassed solvent (e.g., toluene or dioxane) followed by the amine (1.1–1.5 equiv.).
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction until completion by TLC or LC-MS.
-
After cooling, quench the reaction, dilute with an organic solvent, and perform an aqueous workup.
-
Dry the organic phase, concentrate, and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[2] The reactivity trend remains consistent: I > Br > Cl.[17]
| Substrate | Alkyne | Catalyst System | Base | Solvent/Temp | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF, 100 °C | 96 | [18][19] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF, RT | 93 | [20] |
| 2-Chloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | RT | Low/No Reaction | [2] |
| 2-Chloropyridine (activated) | Phenylacetylene | Pd(OAc)₂ / SPhos / CuI | K₂CO₃ | Dioxane, 100 °C | Moderate | [5] |
Analysis: 2-Bromopyridines are excellent substrates for the Sonogashira coupling, reacting efficiently under standard conditions, often at room temperature or with gentle heating.[20] 2-Chloropyridines, however, are notoriously poor substrates for traditional Sonogashira conditions and often fail to react.[2] Successful coupling of 2-chloropyridines typically requires the use of more specialized, copper-free conditions or highly active ligand systems similar to those employed for Suzuki and Buchwald-Hartwig reactions.[5]
Experimental Protocol: Generalized Sonogashira Coupling [17][19]
-
To a dry Schlenk flask under an inert atmosphere, add the 2-halopyridine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (3-10 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1–1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or heat as required (e.g., 60-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
As discussed in the principles section, the reactivity trend for SNAr reactions is often the reverse of cross-coupling reactions. The higher electronegativity of chlorine makes the C-2 position of this compound more susceptible to nucleophilic attack.
| Substrate | Nucleophile | Conditions | Relative Reactivity | Reference |
| 2-Fluoropyridine | EtONa | EtOH, 25 °C | 320 | [10] |
| 2-Chloropyridine | EtONa | EtOH, 25 °C | 1 | [10] |
| 2-Chloropyrimidine | Various Amines | H₂O, 100 °C | High Yields | [21] |
| 2-Bromopyridine | Piperidine | Methanol | Reactive | [22][23] |
| 2-Chloropyridine | Piperidine | Methanol | ~ Same as Bromo | [22][23] |
Analysis: The data shows that for SNAr reactions, the reactivity order is not as straightforward as in cross-coupling, but the trend of F > Cl > Br generally holds. One study found 2-fluoropyridine to be 320 times more reactive than 2-chloropyridine toward sodium ethoxide.[10] While direct comparisons between 2-chloro and 2-bromo pyridines can show similar reactivity in some cases, especially with highly activated systems like pyridinium ions, the chloro- derivative is generally considered the more reactive partner in SNAr due to the dominant inductive effect of the halogen.[22][23] For electron-deficient heterocycles, SNAr can be a highly efficient, metal-free alternative to cross-coupling for C-N and C-O bond formation.[21]
Experimental Protocol: Generalized SNAr with an Amine [21]
-
In a sealed reaction vessel, dissolve the 2-halopyridine (1.0 equiv.) in a suitable solvent (e.g., water, ethanol, or DMSO).
-
Add the amine nucleophile (1.0–2.0 equiv.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) if the amine salt is not desired.
-
Heat the reaction mixture to the required temperature (e.g., 80-150 °C). Microwave irradiation can often accelerate the reaction.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product via column chromatography or recrystallization.
Conclusion and Recommendations
The choice between this compound and 2-bromonicotinamide is not merely a matter of cost or availability but a strategic decision that profoundly impacts synthetic route design. This guide provides a clear framework for making that choice:
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, Sonogashira): 2-bromonicotinamide is the superior choice. Its greater reactivity, stemming from the weaker C-Br bond, allows for milder conditions, lower catalyst loadings, and a higher probability of success, especially in complex molecular settings. This compound is a viable but challenging substrate that necessitates the use of specialized, often expensive, and air-sensitive catalyst systems.
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions: This compound is generally the more reactive substrate. The higher electronegativity of chlorine activates the C-2 position for nucleophilic attack, making it the preferred starting material for introducing nucleophiles like amines and alkoxides via a metal-free pathway.
By understanding these fundamental reactivity principles, researchers can design more efficient, robust, and cost-effective synthetic routes, accelerating the journey from a chemical drawing to a promising new molecule.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. researchgate.net [researchgate.net]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of Nicotinamide-Based Inhibitors: A Comparative Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of nicotinamide-based inhibitors, focusing on their performance against two pivotal enzymes in cellular metabolism and oncology: Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide N-methyltransferase (NNMT). We will delve into the mechanistic underpinnings of these inhibitors, present standardized protocols for their evaluation, and offer a head-to-head comparison of key compounds based on robust experimental data.
Introduction: Targeting Nicotinamide Metabolism in Disease
Nicotinamide (a form of vitamin B3) is a cornerstone of cellular metabolism, serving as the primary precursor for nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme for a vast array of redox reactions vital for energy production and is a critical substrate for signaling enzymes like PARPs and sirtuins.[1] Many pathological conditions, particularly cancer, exhibit a reprogrammed metabolism characterized by an elevated demand for NAD+.[2][3] This dependency creates a therapeutic window for targeting the enzymes responsible for NAD+ biosynthesis.
Two key enzymes in the mammalian NAD+ salvage pathway have emerged as promising targets for therapeutic intervention:
-
Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the salvage pathway that converts nicotinamide to nicotinamide mononucleotide (NMN).[2][3][4] Its overexpression is common in various cancers, making it an attractive target for anti-neoplastic drugs.[2][3][5]
-
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the N-methylation of nicotinamide, a process that influences cellular methylation potential and has been implicated in a range of diseases, including cancer, obesity, and diabetes.[4][6][7]
The nicotinamide scaffold has proven to be a versatile starting point for the design of potent and selective inhibitors of these enzymes.[1] This guide will benchmark the performance of prominent nicotinamide-based inhibitors against both NAMPT and NNMT.
The NAD+ Salvage Pathway and Points of Inhibition
The diagram below illustrates the central roles of NAMPT and NNMT in nicotinamide metabolism and the points at which their respective inhibitors act to disrupt NAD+ biosynthesis and related pathways.
Caption: The NAD+ salvage and nicotinamide clearance pathways, highlighting the inhibitory action of NAMPT and NNMT inhibitors.
Comparative Analysis of NAMPT Inhibitors
Inhibition of NAMPT has been a significant strategy in oncology, leading to the development of several potent small molecules.[2][3] These inhibitors typically function by competing with nicotinamide for the enzyme's active site, leading to NAD+ depletion and subsequent cell death, particularly in cancer cells with high metabolic rates.[5][8]
Key NAMPT Inhibitors: A Performance Overview
Below is a comparative summary of well-characterized NAMPT inhibitors. The data has been compiled from multiple studies to provide a comprehensive overview.
| Inhibitor | Target | In Vitro IC50 (Enzymatic) | Cellular IC50 (Various Cancer Lines) | Key Characteristics & Clinical Status |
| FK866 (APO866) | NAMPT | 1.60 ± 0.32 nM[9] | Sub-nanomolar to low nanomolar range (e.g., 0.025 nM in A2780)[10] | A classic, highly potent NAMPT inhibitor. Provided proof-of-concept but faced dose-limiting toxicities in early trials.[8] |
| CHS-828 | NAMPT | Data not consistently reported, but potent. | Nanomolar range. | One of the first NAMPT inhibitors to enter clinical trials. Development was halted due to side effects.[2] |
| OT-82 | NAMPT | Not specified, but potent. | Highly active against hematopoietic malignancies (IC50 = 2.89 ± 0.47 nM).[2] | A newer generation inhibitor that entered Phase I clinical trials in 2019.[2][5] |
| KPT-9274 | NAMPT & PAK4 | Not specified in provided results. | Potent anti-tumor activity. | A dual inhibitor targeting both NAMPT and PAK4, which entered Phase I clinical trials.[5][11] |
| MS0 | NAMPT | 9.08 ± 0.90 nM[9] | 12 to 225-fold less potent than FK866 in various cell lines.[9] | A novel inhibitor; structural analysis reveals a different binding mode compared to FK866.[9] |
Causality in Experimental Design: Why Co-Crystal Structures Matter
The significant performance difference between FK866 and MS0, despite both being potent enzymatic inhibitors, highlights the importance of understanding the molecular binding mode.[9] Co-crystal structures of human NAMPT complexed with these inhibitors revealed that FK866 engages in hydrophobic interactions with Arg349, while MS0 does not interact with Ser241 and relies on water-mediated hydrogen bonds.[9] This subtle difference in binding likely contributes to the superior anti-proliferative activity of FK866. This underscores a critical principle: enzymatic potency (IC50) does not always translate directly to cellular efficacy. Cellular uptake, efflux, and off-target effects play a crucial role, and structural biology is an invaluable tool for rational inhibitor design and optimization.
Comparative Analysis of NNMT Inhibitors
NNMT inhibitors are being investigated for their potential in treating cancer and metabolic disorders.[6][7] The strategies for inhibiting NNMT are diverse, ranging from small molecules that mimic the nicotinamide substrate to more complex bisubstrate inhibitors that occupy both the nicotinamide and the S-adenosyl-l-methionine (SAM) binding pockets.[7][12]
Key NNMT Inhibitors: A Performance Overview
The table below summarizes the performance of different classes of NNMT inhibitors.
| Inhibitor Class | Example Compound(s) | Mechanism of Action | In Vitro IC50 (Enzymatic) | Key Characteristics |
| Nicotinamide Analogs | 6-methylaminonicotinamide (6-MANA) | Substrate-competitive | 588 ± 75 nM[13] | Turnover inhibitors where the methylated product is a potent inhibitor of the enzyme.[14] |
| Bisubstrate Inhibitors | VH45, MS2734 | Mimic the transition state, occupying both NAM and SAM binding sites. | 14.0 ± 1.5 µM (MS2734) to 29.2 ± 4.0 µM (VH45).[7] More potent analogs exist (1.41 µM).[15] | Designed for high potency and selectivity.[7] |
| Covalent Inhibitors | α-chloroacetamide (αCA) compounds | Covalent modification of an active-site cysteine. | Sub-µM range.[6] | Show potent in vitro inhibition but weaker activity in cellular systems, highlighting challenges with target engagement.[6] |
| Allosteric Inhibitors | Macrocyclic Peptides | Non-competitive with either SAM or nicotinamide. | As low as 229 nM.[13] | A novel class of inhibitors that bind to a site distinct from the active site, offering a different modality for therapeutic intervention.[13] |
Innovative Approaches: Bisubstrate and Allosteric Inhibition
The development of bisubstrate inhibitors for NNMT is a prime example of rational drug design. By linking fragments that mimic both nicotinamide and SAM, these compounds are designed to bind with high affinity to the enzyme's ternary complex structure, effectively mimicking the transition state of the methylation reaction.[7][15][16] This strategy can lead to highly potent and selective inhibitors.
The discovery of macrocyclic peptides as allosteric inhibitors of NNMT represents a significant breakthrough.[13] These molecules do not compete with the natural substrates, suggesting they bind to a different site on the enzyme and induce a conformational change that inhibits its activity.[13] This allosteric mechanism is advantageous as it can offer higher selectivity and may be less susceptible to resistance mechanisms involving mutations in the active site.
Standardized Protocols for Benchmarking Inhibitor Performance
To ensure a fair and objective comparison of inhibitor performance, standardized and validated experimental protocols are essential. The following section details step-by-step methodologies for key assays.
General Experimental Workflow
The diagram below outlines a typical workflow for the discovery and characterization of novel enzyme inhibitors, from initial screening to in vivo validation.
References
- 1. N-Butyl-2-chloro-N-methylnicotinamide | 1016761-54-8 | Benchchem [benchchem.com]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 9. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide phosphoribosyltransferase inhibitors, design, preparation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
A Comparative Guide to Cross-Reactivity Profiling of Novel 2-Chloro-N-methylnicotinamide Derivatives
For researchers, scientists, and drug development professionals, ensuring the selectivity of a novel therapeutic candidate is a cornerstone of preclinical development.[1][2] Off-target effects can lead to unforeseen toxicity or diminished efficacy, making a thorough understanding of a compound's cross-reactivity profile essential.[3] This guide provides a comprehensive framework for evaluating the selectivity of a hypothetical lead compound, "Cmpd-X" , a derivative of 2-Chloro-N-methylnicotinamide.
The nicotinamide scaffold is a privileged structure in medicinal chemistry, known to interact with enzymes that utilize nicotinamide adenine dinucleotide (NAD+), such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs).[4][5][6] Given this precedent, our hypothetical Cmpd-X has been designed as a potent inhibitor of PARP1 , an enzyme critical to DNA single-strand break repair.[7][8] The primary therapeutic goal is to exploit synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[8][9]
However, the human genome encodes multiple PARP and SIRT isoforms with structurally similar NAD+ binding sites.[6][10] This structural homology presents a significant risk for cross-reactivity. This guide will objectively compare the inhibitory activity of Cmpd-X against its intended target, PARP1, with its activity against a panel of rationally selected off-targets, supported by detailed experimental protocols.
Rationale for Off-Target Panel Selection
The choice of an off-target panel is not arbitrary; it is a hypothesis-driven process based on structural homology and known pharmacology. For a nicotinamide-based inhibitor like Cmpd-X, the logical panel includes proteins that could plausibly bind the compound.
-
PARP Family Isoforms (PARP2, PARP3): PARP2 shares high structural similarity with PARP1 and is a common off-target for many clinical PARP inhibitors.[8] Inhibition of PARP2 can contribute to the overall therapeutic effect but also to the toxicity profile.
-
Sirtuin Family (SIRT1, SIRT2, SIRT6): Sirtuins are NAD+-dependent deacylases involved in metabolism, inflammation, and aging.[5][6] Their reliance on NAD+ makes them a key class to screen for unwanted interactions with nicotinamide mimetics.[4][11]
-
Nicotinamide N-methyltransferase (NNMT): This enzyme catalyzes the N-methylation of nicotinamide and is implicated in metabolism and cancer.[12][13] Its natural substrate is nicotinamide, making it a prime candidate for off-target binding.
-
Selected Kinases: Some PARP inhibitors have been reported to have off-target activity against various protein kinases.[7] Including a small, representative kinase panel (e.g., from the CAMK or TK families) is a prudent measure.
The overall workflow for assessing the cross-reactivity of Cmpd-X is depicted below.
Comparative Inhibitory Activity: Data Summary
The primary output of a cross-reactivity study is a quantitative comparison of the compound's potency against its intended target versus the off-targets. This is typically expressed as the half-maximal inhibitory concentration (IC50). The selectivity ratio is then calculated by dividing the IC50 for the off-target by the IC50 for the primary target.[14] A higher ratio indicates greater selectivity.
Table 1: Comparative IC50 Profile of Cmpd-X
| Target Protein | Target Class | IC50 (nM) | Selectivity Ratio (vs. PARP1) |
| PARP1 | Primary Target | 5.2 | 1 |
| PARP2 | PARP Isoform | 15.6 | 3 |
| SIRT1 | Sirtuin | >10,000 | >1923 |
| SIRT2 | Sirtuin | 8,500 | 1635 |
| NNMT | Methyltransferase | >10,000 | >1923 |
| CAMK2A | Kinase | >10,000 | >1923 |
Data are hypothetical and for illustrative purposes.
These hypothetical results suggest that Cmpd-X is a potent PARP1 inhibitor with a 3-fold selectivity over PARP2 and excellent selectivity (>1500-fold) against the tested sirtuins, NNMT, and CAMK2A.
In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While biochemical assays are crucial, it is vital to confirm that the compound engages its target within the complex environment of a living cell.[15] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[16][17] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[15][18]
Table 2: CETSA Thermal Shift (ΔTm) Data for Cmpd-X in Intact Cells
| Target Protein | Treatment | Melting Temp (Tm) in °C | Thermal Shift (ΔTm) in °C |
| PARP1 | Vehicle (DMSO) | 48.2 | - |
| Cmpd-X (1 µM) | 54.5 | +6.3 | |
| PARP2 | Vehicle (DMSO) | 49.1 | - |
| Cmpd-X (1 µM) | 51.3 | +2.2 | |
| SIRT2 | Vehicle (DMSO) | 55.8 | - |
| Cmpd-X (1 µM) | 55.9 | +0.1 |
Data are hypothetical and for illustrative purposes.
The significant thermal shift for PARP1 confirms robust target engagement in cells. The smaller shift for PARP2 is consistent with the lower biochemical potency, while the negligible shift for SIRT2 indicates a lack of meaningful engagement at this concentration, corroborating the high selectivity observed in biochemical assays.
Experimental Methodologies
Accurate and reproducible data depend on meticulously executed protocols. The following sections detail the step-by-step methodologies for the key assays used in this guide.
Competitive Binding Assay for IC50 Determination
This protocol describes a generic fluorescence polarization (FP)-based competitive binding assay, which is a common format for screening. The principle relies on the displacement of a fluorescently labeled ligand (probe) from the target protein by the unlabeled test compound (Cmpd-X).[19][20]
Objective: To determine the IC50 value of Cmpd-X against PARP1 and selected off-targets.
Methodology:
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM MgCl2, 0.01% Tween-20).
-
Reconstitute recombinant human PARP1 protein to a stock concentration of 1 mg/mL.
-
Prepare a fluorescently labeled NAD+ analog (probe) at a stock concentration of 10 µM.
-
Prepare Cmpd-X in 100% DMSO at a stock concentration of 10 mM, then create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.
-
-
Assay Procedure:
-
In a 384-well, low-volume black plate, add 5 µL of Assay Buffer.
-
Add 100 nL of the Cmpd-X serial dilutions or DMSO (for positive and negative controls) to the appropriate wells.
-
Add 5 µL of PARP1 protein diluted in Assay Buffer to all wells except the 'no enzyme' control. The final concentration should be at the Kd of the probe interaction.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the fluorescent probe diluted in Assay Buffer to all wells. The final concentration should be at its Kd.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition & Analysis:
-
Read the plate on a microplate reader capable of measuring fluorescence polarization.
-
Calculate the percentage of inhibition for each concentration of Cmpd-X relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for an immunoblotting-based CETSA to confirm target engagement in intact cells.[21]
Objective: To measure the thermal stabilization (ΔTm) of PARP1 and off-targets in cells treated with Cmpd-X.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., HeLa) to ~80% confluency.
-
Treat cells with either Cmpd-X (e.g., 1 µM final concentration) or Vehicle (DMSO) for 2 hours in a CO2 incubator.
-
-
Heat Challenge:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[17]
-
-
Lysis and Protein Quantification:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Transfer the supernatant (containing the soluble protein fraction) to new tubes and determine the protein concentration using a BCA assay.
-
-
Immunoblotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-PARP1, anti-PARP2, anti-SIRT2) and a loading control (e.g., anti-GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each target protein at each temperature.
-
Normalize the intensity to the 40°C sample for each treatment condition.
-
Plot the normalized band intensity against temperature to generate melt curves.
-
Fit the curves using a Boltzmann equation to determine the melting temperature (Tm) for each condition. The difference in Tm between the Cmpd-X and vehicle-treated samples is the thermal shift (ΔTm).
-
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to characterizing the cross-reactivity of a novel this compound derivative. The hypothetical data for Cmpd-X demonstrate a favorable selectivity profile, with high potency against the primary target PARP1 and minimal activity against a panel of related off-targets. The CETSA results further validate these findings by confirming specific target engagement in a cellular context.
For drug development professionals, this comparative approach provides a robust framework for decision-making. A selective compound like Cmpd-X would be a strong candidate to advance into further preclinical safety and efficacy studies. Conversely, a compound showing significant off-target activity would require either medicinal chemistry efforts to improve selectivity or a careful evaluation of whether the off-target effects are acceptable or even potentially beneficial.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Profiling Sirtuin Activity Using Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring and comparing adverse events between PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. support.nanotempertech.com [support.nanotempertech.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 22. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. How to improve drug selectivity? [synapse.patsnap.com]
A Senior Application Scientist's Guide to Evaluating the Binding Affinity of 2-Chloro-N-methylnicotinamide Derivatives to Target Enzymes
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the binding affinity of 2-Chloro-N-methylnicotinamide derivatives to their target enzymes. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, ensuring that each step is understood in the context of generating robust, reliable, and translatable data. We will explore the key target enzymes for this class of compounds, detail the gold-standard biophysical techniques for affinity determination, and provide actionable protocols that are designed to be self-validating systems.
The Therapeutic Promise of Nicotinamide Derivatives
Nicotinamide and its derivatives are at the forefront of therapeutic research due to their role as precursors to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling.[1] Modifications to the nicotinamide scaffold, such as the introduction of a 2-chloro group and N-methylation, can significantly alter the binding affinity and selectivity of these compounds for their target enzymes. This guide will focus on two primary enzyme families that are prominent targets for nicotinamide analogs: the Poly(ADP-ribose) Polymerases (PARPs) and Nicotinamide N-methyltransferase (NNMT).
Poly(ADP-ribose) Polymerases (PARPs): Guardians of the Genome
PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR).[2][3][4] Upon detecting a DNA strand break, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, creating a scaffold to recruit DNA repair machinery.[5][6] Inhibitors of PARP, which often mimic the nicotinamide portion of NAD+, have shown significant promise in cancer therapy, especially in tumors with deficiencies in other DNA repair pathways like those involving BRCA1/2.[7]
Nicotinamide N-methyltransferase (NNMT): A Metabolic and Epigenetic Regulator
NNMT is a key enzyme in the NAD+ salvage pathway, catalyzing the methylation of nicotinamide to 1-methylnicotinamide.[1][8] This process not only regulates NAD+ levels but also influences cellular methylation potential by consuming the universal methyl donor, S-adenosyl-L-methionine (SAM).[8][9] Dysregulation of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and liver disease, making it an attractive therapeutic target.[10][11]
Visualizing the Field of Action: Target Enzyme Pathways
To appreciate the significance of inhibiting these enzymes, it is crucial to understand their roles within broader cellular signaling networks.
Caption: The PARP1-mediated single-strand break repair pathway.
Caption: The central role of NNMT in nicotinamide and methionine metabolism.
A Comparative Analysis of Binding Affinity for Nicotinamide Derivatives
While a comprehensive structure-activity relationship (SAR) study for a series of this compound derivatives is not yet publicly available, we can draw valuable insights from existing data on related nicotinamide analogs targeting PARP1 and NNMT. This data underscores the importance of rigorous biophysical characterization.
| Compound/Derivative | Target Enzyme | Assay Method | Binding Affinity (IC₅₀/K_d/K_i) | Reference |
| Nicotinamide | PARP1 | Enzymatic Assay | ~0.5 mM (IC₅₀) | [12] |
| Olaparib | PARP1 | Enzymatic Assay | 8.90 µM (IC₅₀) | [13] |
| Quinoxaline Derivative 5 | PARP1 | Enzymatic Assay | 2.57 µM (IC₅₀) | [13] |
| Quinoxaline Derivative 8a | PARP1 | Enzymatic Assay | 2.31 nM (IC₅₀) | [7] |
| Nicotinamide | NNMT | STD NMR | 5.5 ± 0.9 mM (K_d) | [14] |
| S-adenosyl homocysteine (SAH) | NNMT | STD NMR | 1.2 ± 0.3 mM (K_d) | [14] |
| Bisubstrate Inhibitor (NS1) | NNMT | Fluorescence-based | 500 pM (K_i) | [15] |
| 3-methyl-4-phenylpyrazole (1) | NNMT | HTS | 0.26 µM (IC₅₀) | [16] |
| Tricyclic Compound (3) | NNMT | HTS | 0.18 µM (IC₅₀) | [16] |
| α-chloroacetamide derivative | NNMT | ABPP | <1 µM (IC₅₀) | [17] |
This table illustrates the wide range of binding affinities observed for different nicotinamide derivatives, highlighting the significant impact of chemical modifications on target engagement. The following sections provide detailed protocols for accurately determining these critical parameters for your this compound derivatives of interest.
Experimental Protocols for Binding Affinity Determination
The following protocols are presented as self-validating systems, incorporating the necessary controls and considerations to ensure data integrity and reproducibility.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (K_d), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19]
Causality Behind Experimental Choices:
-
Buffer Matching: Identical buffer for the protein in the cell and the ligand in the syringe is critical to minimize heats of dilution, which can obscure the true binding signal.[20][21]
-
Concentration Selection: The choice of macromolecule and ligand concentrations is guided by the "c-window" (c = n * [Macromolecule] / K_d), which should ideally be between 5 and 500 for a well-defined binding isotherm.[20][22] For an unknown interaction, starting with 10-20 µM protein in the cell and a 10-15 fold excess of the inhibitor in the syringe is a common practice.[23]
-
Degassing: Removing dissolved gases from the solutions prevents the formation of bubbles during the experiment, which can cause significant artifacts in the data.[22]
Step-by-Step Protocol:
-
Sample Preparation:
-
Express and purify the target enzyme (e.g., PARP1 or NNMT) to >95% purity.
-
Prepare a concentrated stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Dialyze the protein against the chosen ITC buffer (e.g., PBS or a Tris-based buffer) extensively. Use the final dialysis buffer to dilute the protein to the desired concentration and to prepare the ligand solution.[21] Ensure the final concentration of any organic solvent is identical in both the protein and ligand solutions.[23]
-
Accurately determine the final concentrations of the protein and the ligand.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe according to the manufacturer's instructions.
-
Set the experimental temperature (e.g., 25 °C).
-
Equilibrate the instrument with the ITC buffer.
-
-
Loading the Calorimeter:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe, again ensuring no bubbles are present.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to account for any initial mixing effects, followed by a series of larger, equal-volume injections (e.g., 17 injections of 2 µL each).[24]
-
Allow sufficient time between injections for the signal to return to baseline.
-
-
Control Experiments (Self-Validation):
-
Perform a blank titration by injecting the ligand solution into the buffer-filled sample cell to determine the heat of dilution of the ligand.[25]
-
Perform a second blank titration by injecting buffer into the protein solution to determine the heat of dilution of the protein.
-
-
Data Analysis:
-
Integrate the peaks in the raw thermogram to obtain the heat change for each injection.
-
Subtract the heat of dilution from the corresponding blank experiments.
-
Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine K_d, n, and ΔH.
-
Caption: A streamlined workflow for Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is a label-free technique that monitors the binding of an analyte (in this case, the this compound derivative) to a ligand (the immobilized target enzyme) in real time.[26] This allows for the determination of both the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_d) can be calculated (K_d = k_off / k_on).
Causality Behind Experimental Choices:
-
Immobilization Strategy: The target enzyme is typically immobilized on the sensor chip. Amine coupling is a common method, but care must be taken to ensure the protein remains active.[27][28] Using a capture-based approach with tagged proteins can often preserve activity.
-
Analyte Concentration Series: A series of analyte concentrations, spanning both below and above the expected K_d, is injected over the sensor surface to generate a full kinetic profile.[27]
-
Regeneration: A regeneration solution is used to remove the bound analyte from the immobilized ligand, allowing the same surface to be used for multiple binding cycles. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the ligand.[9]
Step-by-Step Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the sensor surface (e.g., with a mixture of EDC and NHS).
-
Immobilize the target enzyme to the desired density on one flow cell. A second flow cell should be activated and deactivated without protein immobilization to serve as a reference channel.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Preparation:
-
Prepare a dilution series of the this compound derivative in the running buffer (e.g., HBS-EP+). Ensure the DMSO concentration is constant across all samples and in the running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of the analyte over both the ligand and reference flow cells.
-
Monitor the association phase during the injection.
-
Switch back to running buffer and monitor the dissociation phase.
-
-
Regeneration:
-
Inject the optimized regeneration solution to remove the bound analyte.
-
-
Control Experiments (Self-Validation):
-
Reference Channel: The signal from the reference channel is subtracted from the ligand channel to correct for bulk refractive index changes and non-specific binding.
-
Zero Concentration Analyte: Injecting running buffer alone should result in a flat sensorgram, confirming the stability of the baseline.
-
Positive and Negative Controls: If available, known binders and non-binders should be tested to validate the assay performance.[9]
-
-
Data Analysis:
-
Process the raw sensorgrams by subtracting the reference channel data and the zero concentration analyte data.
-
Globally fit the processed sensorgrams for all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_d.
-
Caption: The cyclical workflow of a Surface Plasmon Resonance experiment.
Fluorescence Polarization (FP) Assay: A High-Throughput Screening Method
FP is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger molecule.[8] In a competitive binding assay, an unlabeled inhibitor competes with the tracer for binding to the target enzyme, leading to a decrease in fluorescence polarization.[4][6] This method is well-suited for high-throughput screening of compound libraries.
Causality Behind Experimental Choices:
-
Tracer Selection: The fluorescent tracer should be a ligand that binds to the target enzyme with a suitable affinity and can be displaced by the test compounds. The fluorophore should have high quantum yield and be stable under assay conditions.[8]
-
Concentration Optimization: The concentrations of the enzyme and tracer are optimized to give a sufficient assay window (the difference in polarization between the bound and free tracer) and to ensure the assay is sensitive to competitive inhibition.[10]
-
Controls: A comprehensive set of controls is essential to validate the assay and correctly calculate the inhibition.[2][5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the target enzyme, fluorescent tracer, and this compound derivatives in a suitable assay buffer. The buffer should be optimized for protein stability and to minimize non-specific binding.[8]
-
-
Assay Plate Setup:
-
In a microplate, add the target enzyme to all wells except the "blank" and "tracer only" controls.
-
Add a dilution series of the test compound or the appropriate controls to the wells.
-
Add the fluorescent tracer to all wells except the "blank".
-
-
Incubation:
-
Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium. Protect the plate from light to prevent photobleaching of the fluorophore.[4]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Control Experiments (Self-Validation):
-
Blank: Contains only the assay buffer to measure background signal.[2]
-
Tracer Only (Negative Control): Contains the tracer in buffer to determine the polarization of the free tracer.[29]
-
Enzyme + Tracer (Positive Control): Contains the enzyme and tracer without any inhibitor to determine the maximum polarization of the bound tracer.[5]
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
-
Caption: Workflow for a competitive Fluorescence Polarization assay.
Conclusion: A Pathway to Confident Drug Discovery
The evaluation of the binding affinity of this compound derivatives to their target enzymes is a critical step in the drug discovery process. By employing a multi-faceted approach that combines robust biophysical techniques like ITC, SPR, and fluorescence polarization, researchers can gain a deep understanding of the structure-activity relationships that govern molecular recognition. The protocols and principles outlined in this guide are designed to empower scientists to generate high-quality, reliable data, thereby accelerating the development of novel therapeutics targeting key enzymes in human disease. The emphasis on understanding the causality behind experimental choices and implementing self-validating systems is paramount to ensuring the scientific integrity and ultimate success of any drug discovery program.
References
- 1. Exploring NNMT: from metabolic pathways to therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and kinetic analysis of potent protein N-terminal methyltransferase 1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. PARP1–TDP1 coupling for the repair of topoisomerase I–induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tainstruments.com [tainstruments.com]
- 20. tainstruments.com [tainstruments.com]
- 21. research.cbc.osu.edu [research.cbc.osu.edu]
- 22. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 23. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 24. Isothermal titration calorimetry measurements of riboswitch-ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. news-medical.net [news-medical.net]
- 29. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Proper Disposal of 2-Chloro-N-methylnicotinamide: Safety, Compliance, and Best Practices
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. Proper disposal is not merely a logistical step but a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, in-depth overview of the procedures for the safe disposal of 2-Chloro-N-methylnicotinamide, moving beyond a simple checklist to explain the scientific rationale behind each recommendation. Our commitment is to empower you with the knowledge to manage chemical waste safely and effectively, reinforcing the bedrock of trust and expertise essential in our field.
Hazard Assessment and Characterization: Understanding the Compound
This compound is a chlorinated aromatic amide. Before any handling or disposal, a thorough understanding of its hazard profile is paramount. The primary hazards are associated with its potential for irritation and toxicity.[1][2]
Key Hazard Information:
| Hazard Category | GHS Classification & Statements | Key Considerations |
| Acute Oral Toxicity | Category 4 (H302: Harmful if swallowed)[2] | Ingestion can lead to adverse health effects. Accidental ingestion is a primary risk during handling and disposal. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation)[2] | Direct contact with eyes can cause significant irritation. Appropriate eye protection is mandatory. |
| Skin Irritation | Category 2 (Causes skin irritation)[1][3] | Prolonged or repeated skin contact may lead to irritation, redness, and itching.[1] |
| Respiratory Irritation | May cause respiratory irritation[1][3] | Inhalation of dusts should be avoided. All handling should occur in a well-ventilated area or chemical fume hood. |
| Occupational Exposure | OSHA PEL: Not AvailableNIOSH REL: Not AvailableACGIH TLV: Not Available[1] | The absence of established exposure limits necessitates a conservative approach, treating the compound as potentially hazardous upon inhalation and implementing stringent engineering controls to minimize exposure.[4][5] |
| Combustion Products | Thermal decomposition may produce toxic gases[1][6] | In the event of a fire, hazardous byproducts such as carbon oxides, nitrogen oxides, and hydrogen chloride will be generated.[1] |
Given this profile, all waste containing this compound must be treated as hazardous chemical waste .
Regulatory Framework: The "Cradle-to-Grave" Mandate
The management of hazardous waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] This framework establishes a "cradle-to-grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[7]
Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety, including the handling of hazardous chemicals and waste under regulations like the Hazard Communication Standard (29 CFR 1910.1200).[8][9]
Waste this compound is a chlorinated organic compound. If it is used as a solvent and subsequently discarded, it could be classified as an F-listed hazardous waste from a non-specific source (e.g., waste codes F001, F002), which includes spent halogenated solvents.[10][11][12] Regardless of the specific code, it must be managed according to federal, state, and local hazardous waste regulations.
On-Site Waste Collection and Handling Protocol
Proper segregation and containment at the point of generation are critical to ensure safety and facilitate compliant disposal.
Step-by-Step Collection Procedure:
-
Select an Appropriate Waste Container:
-
Use a container made of a material chemically compatible with chlorinated organic compounds (e.g., High-Density Polyethylene (HDPE), glass).
-
The container must have a secure, leak-proof screw-top cap. Open beakers or flasks are not acceptable for waste accumulation.[7]
-
Ensure the container is clean and dry before use.
-
-
Label the Container Correctly:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
Clearly list all chemical constituents by their full names (no abbreviations) and their approximate percentages. For this waste stream, this would be "this compound" and any solvents or other reagents present.
-
Record the date when waste was first added to the container.
-
-
Segregate Waste Streams:
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[3]
-
Keep halogenated organic waste separate from non-halogenated waste. This is a best practice that can significantly reduce disposal costs, as the treatment methods differ.[5]
-
-
Maintain Safe Storage:
-
Keep the waste container sealed at all times, except when adding waste.[7][13] This is a common EPA violation and prevents the release of vapors.
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should be at or near the point of generation.
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Emergency Procedures: Small Spill Cleanup
In the event of a small spill (<100 mL of solution or a few grams of solid) within a chemical fume hood or contained workspace, laboratory personnel can safely manage the cleanup.
Step-by-Step Spill Cleanup Protocol:
-
Alert & Isolate: Alert colleagues in the immediate area. Restrict access to the spill zone.
-
Don PPE: Ensure you are wearing appropriate Personal Protective Equipment (PPE): safety goggles or a face shield, a lab coat, and chemical-resistant gloves (nitrile is acceptable for incidental contact, but heavier gloves may be needed for extensive cleanup).
-
Contain & Absorb:
-
For solid spills, gently cover the material with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid creating dust.
-
For liquid spills, cover with an appropriate absorbent material, working from the outside in to prevent the spill from spreading.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a rinse), collecting the cleaning materials as hazardous waste.
-
Dispose: Seal and label the container with all contents, including the spilled chemical and cleanup materials, and manage it as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
The Rationale for Professional Off-Site Disposal
The recommended and required method for the final disposal of this compound is through a licensed hazardous waste disposal facility, which will almost certainly utilize high-temperature incineration .[8][14]
Why Incineration is Necessary:
Chlorinated organic compounds pose a unique challenge. Incomplete or low-temperature combustion can lead to the formation of highly toxic and persistent organic pollutants, such as dioxins and furans.[9][15][16] Professional hazardous waste incinerators operate at extremely high temperatures (e.g., 800-1500°C) and with advanced emission control systems.[14] This ensures the complete destruction of the organic molecule and allows for the "scrubbing" of the resulting hydrogen chloride (HCl) gas from the flue emissions, converting it to harmless salts.[8][14]
Why In-Lab Neutralization is Not Recommended:
While it may be tempting to consider in-lab chemical degradation, this is not a viable or safe option for routine disposal of this compound. The scientific literature shows that the hydrolysis of the C-Cl bond in 2-chloropyridine derivatives—a potential degradation pathway—requires harsh conditions such as:
-
High temperatures and pressures in concentrated acid.[17]
-
Supercritical water oxidation (temps >374°C, pressure >22.1 MPa).[7]
-
Reaction with strong bases in the presence of specific catalysts.[17]
These methods are complex, require specialized equipment, and are not suitable for a standard laboratory setting. Attempting such procedures without proper controls could lead to uncontrolled reactions or incomplete degradation, posing a greater hazard.
Disposal Decision Workflow
The following diagram outlines the decision-making process for managing waste containing this compound in a laboratory setting.
Caption: Decision workflow for handling and disposal of this compound waste.
References
- 1. aksci.com [aksci.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 5. Welcome to ToxTutor - Toxicology MSDT [toxmsdt.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. Chlorinated/Fluorinated Hydrocarbon Thermal Oxidizer Systems | John Zink [johnzink.com]
- 9. Chlorinated Organic Substances Can Be Converted into Dioxins in the Atmosphere - ChemistryViews [chemistryviews.org]
- 10. memphis.edu [memphis.edu]
- 11. epa.gov [epa.gov]
- 12. Waste Code [rcrainfo.epa.gov]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 15. www2.irsm.cas.cz [www2.irsm.cas.cz]
- 16. researchgate.net [researchgate.net]
- 17. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-N-methylnicotinamide
This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling 2-Chloro-N-methylnicotinamide (CAS No. 52943-20-1). Our objective is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions, ensuring both personal safety and the integrity of your research. The procedures outlined below are designed to be a self-validating system of safety, grounded in authoritative data.
Foundational Knowledge: Understanding the Hazard Profile
This compound is a substituted nicotinamide derivative. While comprehensive toxicological data is not always available for every novel compound, the available Safety Data Sheets (SDS) for this chemical and structurally related compounds classify it as hazardous. The primary risks associated with handling this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract, particularly when handled as a dust or aerosol.[1][2][3]
-
Potential for Harm if Swallowed (Acute Toxicity): Some sources indicate it may be harmful if ingested.
This hazard profile is the cornerstone of our PPE strategy. Every recommendation that follows is a direct countermeasure to these specific risks. The fundamental principle is to establish multiple barriers between you and the chemical, thereby minimizing all potential routes of exposure—dermal, ocular, and inhalation.[4]
Core PPE Requirements: A Task-Based Approach
The level of PPE required is not static; it must adapt to the specific task and the associated risk of exposure. A dynamic risk assessment is crucial. The following table summarizes the minimum PPE requirements for common laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection | Rationale for Enhanced Protection |
| Storage & Transport (Closed Container) | Safety Glasses with Side Shields | Nitrile Gloves | Buttoned Lab Coat | Not Required | Protects against incidental contact during handling of a sealed primary container. |
| Weighing Solid Compound | Chemical Splash Goggles | Nitrile Gloves (or thicker, chemical-resistant gloves) | Buttoned Lab Coat | Required if not in a fume hood or ventilated enclosure. Use a NIOSH-approved respirator for particulates.[5] | The fine particulate nature of the solid poses a significant inhalation and eye exposure risk. Goggles provide a full seal against airborne dust.[1][6] |
| Preparing Solutions (Dissolving Solid) | Chemical Splash Goggles | Nitrile Gloves | Buttoned Lab Coat | Required if not performed in a certified chemical fume hood.[7] | Risk of splashing the liquid and generating aerosols. A fume hood provides critical engineering control for vapor and aerosol containment.[8] |
| Running Reactions & Work-up | Chemical Splash Goggles and Face Shield | Chemical-Resistant Gloves (e.g., Neoprene, Butyl Rubber) | Chemical-Resistant Apron over Lab Coat | Required if not performed in a certified chemical fume hood. | A face shield provides an additional layer of protection against splashes during transfers and potentially energetic reactions.[9] Thicker gloves are prudent for prolonged handling.[9] |
| Spill Cleanup | Chemical Splash Goggles and Face Shield | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl Rubber) | Impervious Clothing or Chemical-Resistant Suit | NIOSH-approved respirator with appropriate cartridges. | This is a high-exposure risk scenario. Maximum protection is required to prevent any contact with the spilled material.[10] |
Procedural Guide: Implementing the Safety Workflow
Proper PPE is only effective when used correctly. The sequence of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.
Part A: Step-by-Step Donning Protocol
-
Attire Check: Confirm you are wearing long pants and closed-toe shoes. Tie back long hair.[11]
-
Lab Coat/Apron: Don your lab coat and ensure it is fully buttoned. If required, wear a chemical-resistant apron over the lab coat.
-
Respiratory Protection (if required): Perform a seal check on your respirator before entering the work area.
-
Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, add a face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves. Ensure the gloves overlap the cuffs of your lab coat to create a seal.[8]
Part B: Step-by-Step Doffing Protocol (The Contamination Control Sequence)
This sequence is designed to move from most contaminated to least contaminated, preventing the transfer of the chemical to your skin or personal clothing.
-
Outer Gloves/Apron: If wearing double gloves or an apron, remove the outermost, most contaminated layer first.
-
Lab Coat: Unbutton and remove your lab coat by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing. Place it in a designated bin for lab laundry.
-
Face Shield/Goggles: Remove eye and face protection from the back to the front.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove your final pair of gloves by peeling one off from the cuff, turning it inside out, and then using the clean, inside-out glove to remove the other. This ensures you never touch the outside of the glove with your bare hands.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][8]
Operational Plan: Safe Handling and Disposal Workflow
A systematic approach to handling and disposal is essential for minimizing risk throughout the chemical's lifecycle in your lab.
Diagram: Experimental Workflow
Caption: A systematic workflow for handling this compound.
Disposal Plan
Chemical waste generators are responsible for the correct classification and disposal of hazardous waste.[1]
-
Waste Segregation:
-
Solid Waste: Unused this compound and materials heavily contaminated (e.g., from a spill) should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound must be collected in a designated, labeled container for halogenated organic waste.[7] Never dispose of this chemical down the drain.[1]
-
Contaminated Consumables: Used gloves, weigh boats, and pipette tips should be placed in a separate, sealed bag or container labeled as "Contaminated Solid Waste" and disposed of according to your institution's hazardous waste protocols.
-
-
Container Management: Ensure all waste containers are kept closed except when adding waste. Store them in a secondary containment bin in a well-ventilated area, away from incompatible materials.
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department. Follow all local, state, and federal regulations.[1][2]
Diagram: Disposal Decision Process
Caption: Decision workflow for segregating chemical and contaminated waste.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. punchout.medline.com [punchout.medline.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. hmc.edu [hmc.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. csub.edu [csub.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
